N-methylcyclopropanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylcyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWKZLXTHMGYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595000 | |
| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67376-94-7 | |
| Record name | N-Methylcyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-methylcyclopropanamine hydrochloride molecular weight
An In-depth Technical Guide to N-methylcyclopropanamine Hydrochloride: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate whose unique structural and electronic properties are of significant interest to researchers in medicinal chemistry and drug development. The incorporation of the N-methylcyclopropyl moiety can profoundly influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and overall efficacy. This guide provides an in-depth exploration of this compound, beginning with its fundamental physicochemical properties and extending to detailed methodologies for its synthesis, analytical validation, and strategic application in modern pharmaceutical research. Emphasis is placed on the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights for the intended scientific audience.
Core Physicochemical Properties
This compound is a salt, typically appearing as a colorless or white crystalline powder with a distinct, pungent odor. Its structure features a strained three-membered cyclopropane ring bonded to a secondary amine, which is protonated in the hydrochloride form. This combination imparts unique conformational rigidity and electronic characteristics.[1] The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClN | [2] |
| Molecular Weight | 107.58 g/mol | [2] |
| CAS Number | 67376-94-7 | [2] |
| Exact Mass | 107.0501770 Da | [No source available] |
| Appearance | Colorless to white crystalline powder | |
| Boiling Point | 120.5°C at 760 mmHg | |
| Storage | Room temperature, dry, under inert atmosphere | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via two primary routes: direct methylation of cyclopropylamine or reductive amination of a cyclopropyl ketone precursor. Reductive amination is often preferred in a discovery setting due to its controlled, stepwise nature, which reliably prevents the over-alkylation that can plague direct alkylation methods.[3]
Causality of Method Selection: Reductive Amination
The core principle of reductive amination involves two discrete steps: the formation of an intermediate imine (or iminium ion) followed by its immediate reduction to the target amine.[4] This process is highly efficient and selective for mono-alkylation. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the protonated iminium ion intermediate over the starting ketone, allowing the entire reaction to be performed in a single pot. This "one-pot" approach is resource-efficient and simplifies the workflow, making it a mainstay in synthetic organic chemistry.
Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis of N-methylcyclopropanamine from cyclopropanone, followed by salt formation.
Step 1: Imine Formation and Reduction
-
To a stirred solution of cyclopropanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0°C, add a solution of methylamine (2.0 M in THF, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Re-cool the solution to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~7.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude N-methylcyclopropanamine.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude N-methylcyclopropanamine in diethyl ether (Et₂O).
-
Add a 2.0 M solution of HCl in Et₂O dropwise with vigorous stirring until precipitation ceases.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold Et₂O and dry under high vacuum to yield this compound.
Caption: Synthetic workflow for N-methylcyclopropanamine HCl.
Analytical Characterization and Validation
Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. For this compound, the expected signals would be:
-
A singlet corresponding to the three protons of the N-methyl group.
-
Two multiplets in the upfield region corresponding to the methine and methylene protons of the cyclopropyl ring.
-
A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent. The consistency of an obtained spectrum with this expected pattern provides strong evidence of the compound's identity.[5][6]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base (C₄H₉N), the expected molecular ion peak [M]+ would be at m/z = 71.12.
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups. A broad absorption band in the 2700-2250 cm⁻¹ range is characteristic of the N-H stretch in an amine salt.
Utility in Drug Discovery and Medicinal Chemistry
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacological properties.[1][7] Its inclusion is a strategic choice to address specific challenges in drug design.
Role as a Bioisostere and Pharmacophore
The compact and rigid nature of the cyclopropyl group makes it an excellent bioisostere for other small functionalities. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme.[8]
Mechanism-Based Enzyme Inhibition
The cyclopropylamine motif is a key component in several mechanism-based enzyme inhibitors.[8] For example, it is essential for the activity of Tranylcypromine, an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), enzymes implicated in cancer and depression, respectively.[8] The strained ring facilitates a covalent bond formation with the enzyme's FAD cofactor, leading to irreversible inhibition.
Enhancing Pharmacokinetic Properties
Incorporating the cyclopropyl group can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate. This is a crucial aspect of drug development, as improved stability can lead to lower required doses and reduced patient side effects. This structural feature is found in numerous successful drugs, including the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin and Sparfloxacin), where it enhances antibacterial efficacy.[9]
Caption: Structure-Activity Relationship of the Cyclopropylamine Moiety.
Safety, Handling, and Storage
This compound is an irritant and requires careful handling to avoid exposure. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent degradation.[6]
-
Spill & Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Caption: Safe handling workflow for laboratory chemicals.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design in the pharmaceutical sciences. Its synthesis is well-understood, and its applications are impactful, offering a reliable means to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and use, grounded in established chemical principles and safety practices to support the work of researchers and scientists in the field.
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Available at: [Link]
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Grogan, G. & Turner, N.J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Perspectives in Science. Available at: [Link]
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LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of N-methylcyclopropanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylcyclopropanamine hydrochloride (CAS No. 67376-94-7). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's structure, molecular characteristics, solubility, and stability. Recognizing the frequent ambiguity with its isomer, 1-methylcyclopropanamine hydrochloride, this guide places a strong emphasis on data specific to the N-methylated isomer. Where experimental data is not publicly available, scientifically grounded estimations and standard methodologies for determination are provided. This guide is structured to deliver not just data, but also the underlying scientific context and practical experimental workflows, ensuring a thorough understanding for laboratory applications.
Introduction and Structural Elucidation
This compound is a synthetically valuable organic compound, frequently utilized as a key building block in the development of pharmaceutical and agrochemical agents.[1][2] Its structure, featuring a strained cyclopropyl ring appended to a secondary amine, imparts unique conformational and electronic properties that are of significant interest in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it more amenable to handling and use in various synthetic protocols.
It is critically important to distinguish this compound (CAS: 67376-94-7) from its structural isomer, 1-methylcyclopropanamine hydrochloride (CAS: 88887-87-0). The placement of the methyl group—on the nitrogen atom versus the cyclopropane ring—profoundly influences the molecule's steric and electronic characteristics, and consequently, its physical and reactive properties. This guide will focus exclusively on the N-methyl isomer.
Molecular Structure
The structure consists of a cyclopropyl group bonded to a secondary amine, which is further substituted with a methyl group. This amine is protonated by hydrochloric acid to form the ammonium salt.
Core Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its corresponding free base is presented below. It is important to note that some physical properties, such as boiling point, are more relevant to the free base, while others, like melting point and solubility, are specific to the hydrochloride salt.
| Property | Value | Remarks |
| Molecular Weight | 107.58 g/mol | For the hydrochloride salt.[1][3][4][5] |
| Appearance | Off-white to pale yellow semi-solid to low-melting solid; also described as a brown hygroscopic solid. | [4][6] |
| Melting Point | No specific value available in the literature. | Described as a "low-melting solid".[4] The isomeric 1-methylcyclopropanamine HCl has a melting point of 196-205 °C. |
| Boiling Point | 120.5 °C at 760 mmHg | This value is for the free base, N-methylcyclopropanamine.[1] |
| Flash Point | 26.7 °C | This value is for the free base, N-methylcyclopropanamine.[1] |
| pKa | ~9.10 (Estimated) | Estimated based on the pKa of the parent compound, cyclopropylamine.[7][8] |
| Solubility | DMSO (Soluble), Methanol (Slightly Soluble).[4] Produces fumes in water and alcoholic solvents, suggesting high solubility and exothermic dissolution. | Quantitative data is not publicly available. |
| Stability | Hygroscopic solid. | [6] |
| Storage | Store at room temperature under an inert atmosphere.[1][4] Recommended long-term storage at 2-8 °C.[6] | Incompatible with strong oxidizing agents. |
Experimental Protocols for Property Determination
This section outlines standardized, self-validating methodologies for the experimental determination of key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C). Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the closed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) and heated.
-
Heating Rate: A rapid heating rate can be used initially to determine an approximate melting range. For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
-
Observation and Reporting: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Causality of Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial to allow the system to remain in thermal equilibrium, providing an accurate reading. A fast rate can lead to a reading that overshoots the true melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A quantitative understanding of solubility is vital for reaction setup, purification, and formulation.
Methodology: Isothermal Saturation Method
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Equilibration: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial. The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A precise volume of the clear supernatant is carefully removed. The solvent is then evaporated, and the mass of the remaining solid residue is determined.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.
Causality of Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium, providing a reproducible solubility value.
Caption: Workflow for Quantitative Solubility Determination.
pKa Estimation and Rationale
The acid dissociation constant (pKa) is fundamental to understanding the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets.
Conceptual Workflow for pKa Determination via Potentiometric Titration
-
A precise mass of this compound is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Caption: Conceptual Workflow for pKa Determination.
Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for a predictable spectroscopic signature.
¹H NMR Spectroscopy (Expected)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons on the cyclopropyl ring and the N-methyl group.
-
Cyclopropyl Protons (CH-N and CH₂): The protons on the three-membered ring are in a unique electronic environment and typically appear in the upfield region of the spectrum, generally between 0.5 and 2.5 ppm.[9][10] The methine proton attached to the nitrogen will be deshielded relative to the methylene protons.
-
N-Methyl Protons (-NH-CH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton, depending on the solvent and concentration). This signal is expected in the range of 2.0-3.0 ppm.[11]
-
Ammonium Proton (-N⁺H₂-): The proton on the positively charged nitrogen will be significantly deshielded and may appear as a broad singlet further downfield. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
Stability and Handling
This compound is described as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[6] Therefore, it should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container. The recommended long-term storage temperature is 2-8 °C.[6]
The compound is incompatible with strong oxidizing agents. No specific thermal decomposition data is available, but as with most amine hydrochlorides, heating to high temperatures would likely lead to decomposition, potentially releasing HCl gas.
Conclusion
This compound is a valuable synthetic intermediate with a distinct set of physical properties. This guide has compiled and clarified the available data, distinguishing it from its common isomer and providing a framework for its practical application and further characterization. While key quantitative data points such as a precise melting point and solubility values are not widely reported, the methodologies and estimations provided herein offer a solid foundation for researchers. Adherence to proper handling and storage protocols is essential to maintain the integrity of this hygroscopic compound.
References
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N-Methyl-cyclopropanamine HCl - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]
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Cyclopropylamine | C3H7N | CID 69828 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
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1H NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]
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1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved February 12, 2026, from [Link]
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An In-depth Technical Guide to N-methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of N-methylcyclopropanamine hydrochloride, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, analytical validation, and its strategic importance in medicinal chemistry. We will explore the causality behind its utility, offering field-proven insights into its application.
Introduction: The Strategic Value of Strained Ring Systems
In the landscape of modern drug discovery and agrochemical development, the cyclopropylamine moiety has emerged as a uniquely valuable structural motif. Its significance stems from the inherent properties of the three-membered ring: the high degree of s-character in its C-C bonds and the geometric strain, which impart conformational rigidity and unique electronic properties. These features allow chemists to finely tune the physicochemical properties of larger molecules, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.
This compound (CAS: 67376-94-7) is a key derivative within this class. As a secondary amine, it offers a distinct advantage over the primary cyclopropylamine by providing a pre-installed methyl group, a common feature in many biologically active compounds. The hydrochloride salt form enhances its stability, crystallinity, and handling properties, making it an ideal starting material for multi-step synthetic campaigns. This guide will elucidate the core chemical principles and practical methodologies associated with this important building block.
Structural Elucidation
The chemical structure of N-methylcyclopropanamine consists of a cyclopropane ring directly attached to a secondary amine, which is substituted with a methyl group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.
Caption: Chemical structure of this compound.
Physicochemical and Analytical Properties
A thorough understanding of a compound's properties is critical for its effective use in synthesis. This compound is a colorless to white (or sometimes light brown) crystalline powder, often with a pungent, amine-like odor.[1][2] Its salt form makes it soluble in water and some alcoholic solvents but less soluble in nonpolar organic solvents.[1]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-methylcyclopropanamine;hydrochloride | PubChem[3] |
| CAS Number | 67376-94-7 | ChemBK, AKSci[1][4] |
| Molecular Formula | C₄H₁₀ClN (or C₄H₉N·HCl) | AKSci[4] |
| Molecular Weight | 107.58 g/mol | AKSci[4] |
| Appearance | Colorless/white/brown crystalline solid | ChemBK, COA[1][2] |
| Purity (Typical) | ≥97% | Synthonix |
| Storage | Room temperature, under inert gas (e.g., Nitrogen), dry | ChemBK, MySkinRecipes[1] |
Note: Some properties like boiling and flash points listed in general databases may refer to the free base (N-methylcyclopropanamine, CAS: 5163-20-2) and should be used with caution for the hydrochloride salt.
Synthesis and Purification
The synthesis of this compound is a well-understood process, valued for its reliability and scalability. The primary strategic consideration is the controlled mono-methylation of the primary amine, cyclopropylamine, without significant formation of the di-methylated tertiary amine byproduct.
Synthetic Strategy: Nucleophilic Substitution
The most common and direct route involves the nucleophilic substitution of a methylating agent by cyclopropylamine.[1] The cyclopropylamine acts as the nucleophile, and an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, is used. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid generated, driving the reaction to completion. The choice of base is critical; it must be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions.
The final, crucial step is the conversion of the resulting free base into its hydrochloride salt. This is not merely a purification step but a critical transformation for product stability and handling. By treating a solution of the amine with hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol), the stable, crystalline hydrochloride salt precipitates, allowing for easy isolation by filtration. This process effectively removes unreacted starting materials and byproducts that remain soluble.
Caption: General workflow for the synthesis of N-methylcyclopropanamine HCl.
Experimental Protocol: A Self-Validating System
This protocol describes a representative lab-scale synthesis. Each step includes built-in checks to ensure the reaction is proceeding as expected, a hallmark of a trustworthy and robust methodology.
Materials:
-
Cyclopropylamine (1.0 eq)
-
Methyl Iodide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (2.0 M in diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetonitrile, powdered K₂CO₃ (2.0 eq), and cyclopropylamine (1.0 eq).
-
Methylation: Cool the stirred suspension to 0°C using an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe over 15 minutes. Causality Check: The excess base neutralizes the HI formed, preventing protonation of the starting amine and ensuring it remains nucleophilic. The dropwise addition at low temperature controls the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of cyclopropylamine.
-
Workup and Extraction: Once complete, filter the reaction mixture to remove K₂CO₃ and other inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Check: The washes remove any remaining acidic species and water-soluble impurities.
-
Isolation of Free Base: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (Note: N-methylcyclopropanamine free base is volatile).
-
Salt Formation and Purification: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Final Isolation: Stir the resulting slurry for 30 minutes at 0°C to maximize crystallization. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.
Spectroscopic and Chromatographic Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Protons on the cyclopropyl ring (multiplets, ~0.5-1.0 ppm), methine proton adjacent to nitrogen (multiplet, ~2.5-3.0 ppm), N-methyl protons (singlet or doublet, ~2.5 ppm), and N-H protons (broad singlet, variable shift). |
| IR Spectroscopy | Functional Group ID | Broad absorption band from 2700-2400 cm⁻¹ (characteristic of ammonium N-H stretch), C-H stretches (~3000 cm⁻¹), and C-N stretch (~1200 cm⁻¹). |
| Mass Spec. (ESI+) | Molecular Weight | The free base (after in-source neutralization) should show a molecular ion [M+H]⁺ corresponding to C₄H₁₀N⁺ (m/z ≈ 72.08). |
| GC | Purity Assessment | A single major peak indicating high purity (e.g., >97%).[2] |
Note: The exact chemical shifts (ppm) in NMR can vary depending on the solvent and concentration.
Application in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility lies in its ability to introduce the N-methylcyclopropyl group into larger, more complex molecules.
The Role of the N-Methylcyclopropyl Moiety
The incorporation of this group is a strategic decision in medicinal chemistry driven by several key factors:
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in typical alkyl chains. Replacing metabolically labile groups (like an isopropyl or ethyl group) with a cyclopropyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Conformational Rigidity: The rigid nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, which can lead to a significant increase in potency.
-
Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor acceptor," subtly altering a compound's lipophilicity (logP) and basicity (pKa) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Vectorial Exit: In some cases, the unique shape and electronics of the cyclopropyl group can influence how a drug interacts with efflux transporters, potentially improving its bioavailability and tissue penetration.
Caption: Logical role of N-methylcyclopropanamine HCl in drug development.
Safety and Handling
This compound is an irritating compound and should be handled with appropriate care.[1]
-
Exposure Risks: It can cause irritation to the eyes, skin, and respiratory tract.[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from moisture and air.[1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its value is rooted in the unique and beneficial properties conferred by the N-methylcyclopropyl moiety—enhanced metabolic stability, conformational constraint, and modulation of physicochemical properties. A solid understanding of its synthesis, characterization, and handling, as detailed in this guide, empowers researchers and drug development professionals to leverage this key building block effectively in the creation of next-generation pharmaceuticals and agrochemicals.
References
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N-Methyl-cyclopropanamine HCl - ChemBK. [Link]
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This compound - MySkinRecipes. [Link]
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This compound - Synthonix, Inc. [Link]
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This compound - Arctom. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [Link]
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1-MethylcyclopropanaMine hydrochloride - ChemBK. [Link]
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N-methylcyclopentanamine hydrochloride | C6H14ClN - PubChem. [Link]
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N-Methylcyclopropanamine | C4H9N - PubChem. [Link]
- Synthesis method of (1-cyclopropyl-1-methyl)
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COA - this compound - KMM. [Link]
- Process for the preparation of (1s,2r)-2-(aminomethyl)
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety - ResearchGate. [Link]
- Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)
- Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
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A Technical Guide to the Synthesis of N-Methylcyclopropanamine Hydrochloride: Pathways, Optimization, and Practical Considerations
Abstract: This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing N-methylcyclopropanamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into the prevalent synthetic strategies, with a primary focus on the reductive amination of cyclopropanecarboxaldehyde. This document offers a detailed, step-by-step protocol, an analysis of critical process parameters, and a discussion of the underlying chemical principles. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of this important intermediate.
Introduction
Chemical Profile and Significance
N-methylcyclopropanamine, in its hydrochloride salt form (C₄H₉N·HCl), is a small molecule of significant interest in the pharmaceutical and agrochemical industries.[1] It is a colorless to white crystalline powder with a molecular weight of approximately 107.58 g/mol .[1][2] The core structure features a strained three-membered cyclopropane ring attached to a secondary methylamine group. This unique combination imparts specific steric and electronic properties that are highly valued in medicinal chemistry for designing molecules with targeted biological activities.[2][3]
Applications in Drug Development
The cyclopropylamine moiety is a privileged scaffold in drug design, known to enhance metabolic stability, modulate potency, and improve the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This compound serves as a crucial intermediate in the synthesis of more complex compounds, particularly those targeting the central nervous system.[2] Its application as a building block allows for the exploration of novel chemical space, contributing to advancements in drug discovery and development.[2]
Overview of Synthetic Strategies
Several synthetic routes to N-methylcyclopropanamine have been described in the literature. The choice of a particular pathway often depends on the availability of starting materials, scalability, cost, and desired purity. Two primary strategies are:
-
Direct Methylation of Cyclopropylamine: This approach involves the reaction of cyclopropylamine with a methylating agent, such as methyl iodide or methyl bromide, under basic conditions, followed by acidification to form the hydrochloride salt.[1] While conceptually straightforward, this method can suffer from over-alkylation, leading to the formation of dimethylcyclopropylamine and quaternary ammonium salts, which complicates purification.
-
Reductive Amination: This powerful and widely used method involves the reaction of a carbonyl compound—in this case, cyclopropanecarboxaldehyde—with an amine (methylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine.[4] This one-pot reaction is often preferred due to its high efficiency, selectivity, and milder reaction conditions.[4][5]
Featured Synthesis Pathway: Reductive Amination
Rationale for Pathway Selection
Reductive amination is the featured pathway in this guide due to its superior control over selectivity, typically resulting in higher yields of the desired secondary amine with minimal byproducts. The reaction can be performed in a single pot, which improves process efficiency and atom economy.[4] Furthermore, a variety of reducing agents can be employed, allowing for fine-tuning of the reaction conditions to optimize the outcome.
Mechanistic Overview
The reaction proceeds in two main stages:
-
Imine Formation: Cyclopropanecarboxaldehyde reacts with methylamine in a reversible condensation reaction to form a hemiaminal, which then dehydrates to yield an N-methylcyclopropyl imine. The equilibrium is often driven towards the imine by removing water or using a dehydrating agent.[4] An acid catalyst, such as acetic acid, is frequently added to accelerate the formation of the iminium ion, which is more electrophilic and reactive towards the reducing agent.[5]
-
Reduction: The imine intermediate is then reduced to the final N-methylcyclopropanamine product. A key aspect of this process is the choice of a reducing agent that selectively reduces the C=N double bond of the imine without reducing the initial aldehyde. Sodium borohydride (NaBH₄) or, more commonly, sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this transformation.
Visualized Synthesis Pathway
The reductive amination pathway is illustrated below:
Caption: Reductive amination of cyclopropanecarboxaldehyde to N-methylcyclopropanamine HCl.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (e.g., 40% solution in water or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (e.g., 2.0 M in diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add cyclopropanecarboxaldehyde (1.0 eq) and the chosen solvent (e.g., DCM, 5-10 mL per mmol of aldehyde).
-
Add methylamine solution (1.1-1.2 eq) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In portions, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: Mild effervescence may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-methylcyclopropanamine free base.
-
For the hydrochloride salt formation, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in diethyl ether (1.0-1.1 eq) with stirring.
-
The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Process Optimization and Critical Parameters
| Parameter | Recommended Choice | Rationale & Causality |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions in the presence of aldehydes. Does not react violently with protic solvents like methanol.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, but highly toxic (releases HCN gas under acidic conditions). Requires careful handling. | |
| Solvent | Dichloromethane (DCM), Methanol (MeOH) | DCM is a good aprotic choice. Methanol can also be used and often helps dissolve the amine and intermediate salts.[5] |
| pH / Catalyst | Acetic Acid (catalytic) | The reaction is fastest under mildly acidic conditions (pH 4-6), which promotes iminium ion formation without deactivating the amine nucleophile.[5] |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature, avoiding potential side reactions or degradation. |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
-
Melting Point: To compare with literature values for the pure compound.
Safety Considerations
-
This compound is an irritant to the eyes, skin, and respiratory tract.[1]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[1]
-
Reagents such as cyclopropanecarboxaldehyde and methylamine are volatile and flammable. Store and handle them away from ignition sources.
Conclusion
The reductive amination of cyclopropanecarboxaldehyde represents a highly efficient, selective, and scalable method for the synthesis of this compound. By carefully selecting the reducing agent and controlling the reaction conditions, researchers can reliably produce this valuable chemical intermediate in high yield and purity. This guide provides a solid foundation for laboratory synthesis and further process development.
References
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N-Methyl-cyclopropanamine HCl - ChemBK. (2024). [Link]
-
This compound - MySkinRecipes. (n.d.). [Link]
-
Reductive Amination - YouTube. (2023). [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm - ResearchGate. (n.d.). [Link]
-
Reductive amination - Wikipedia. (n.d.). [Link]
Sources
Technical Whitepaper: Mechanism of Action of N-Methylcyclopropanamine Hydrochloride
This technical guide details the mechanism of action (MOA) of N-methylcyclopropanamine hydrochloride (NMCP[1]·HCl) , focusing on its role as a mechanism-based inactivator (suicide substrate) for Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1][2]
Executive Summary
This compound is a small-molecule pharmacophore and mechanism-based inhibitor targeting FAD-dependent amine oxidases.[1][2] While structurally simple, it serves as the "warhead" for a class of potent epigenetic modulators used in oncology (e.g., AML, SCLC).[1] Its mechanism relies on single-electron transfer (SET) initiated ring-opening, leading to the formation of a covalent adduct with the FAD cofactor. This irreversible modification disables the enzymatic capability of LSD1 to demethylate Histone H3 (H3K4me1/2), thereby restoring silenced tumor suppressor genes.[1]
Chemical Identity & Physicochemical Core
-
CAS Number: 5163-20-2 (Free base), 18908-66-2 (HCl salt)[1][2]
-
Role: Suicide Substrate / Pharmacophore Warhead
-
Structural Significance: The N-methyl group mimics the methyl-lysine substrate of LSD1, while the strained cyclopropane ring acts as a "chemical spring" that releases energy upon oxidation to trap the enzyme.
Detailed Mechanism of Action
The inhibition of LSD1 by NMCP is not a simple competitive inhibition; it is a catalytic event where the enzyme facilitates its own destruction.
The Catalytic Suicide Cycle
The mechanism follows a distinct kinetic pathway characterized by
-
Substrate Recognition & Binding: The N-methyl group of NMCP occupies the substrate binding pocket of LSD1, mimicking the
-methyl group of H3K4me1/2. The anionic carboxylate of Asp555 (in human LSD1) anchors the protonated amine. -
Single-Electron Transfer (SET): Unlike standard amine oxidation which proceeds via hydride transfer, the cyclopropylamine moiety induces a Single-Electron Transfer mechanism.[1][2] The FAD cofactor accepts one electron from the nitrogen lone pair of NMCP, generating an amine radical cation (
) and an anionic flavin semiquinone ( ).[1] -
Homolytic Ring Fission: The amine radical cation is chemically unstable.[2] The strain energy of the cyclopropane ring (~27 kcal/mol) drives a rapid homolytic cleavage of the
bond. This results in a distinct carbon-centered radical at the -position (distal ring opening).[1][2] -
Covalent Adduct Formation: The newly formed carbon radical attacks the reactive isoalloxazine ring of the FAD cofactor.
-
LSD1 Specificity: In LSD1, the attack predominantly occurs at the N5 position of the flavin ring, forming a stable N5-alkyl-FAD adduct .
-
Irreversibility: This covalent bond permanently disrupts the FAD redox potential, rendering the enzyme catalytically dead.
-
Mechanistic Pathway Visualization
The following diagram illustrates the stepwise conversion of the inhibitor into a covalent adduct.
Figure 1: The mechanism-based inactivation of LSD1 by N-methylcyclopropanamine, proceeding from reversible binding to irreversible covalent modification of the cofactor.[1]
Experimental Validation Protocols
To validate this mechanism in a research setting, the following protocols are established standards. These assays confirm both the kinetic parameters and the physical presence of the adduct.
Kinetic Characterization (LSD1 Inactivation Assay)
Objective: Determine
Reagents:
-
Recombinant human LSD1/CoREST complex.[2]
-
Coupling System: Horseradish Peroxidase (HRP) + Amplex Red.[1][2]
-
Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA.[2]
Protocol:
-
Pre-Incubation: Incubate LSD1 (50 nM) with varying concentrations of NMCP·HCl (0, 1, 5, 10, 50, 100 µM) in reaction buffer at 25°C.
-
Time Points: Aliquot samples at defined intervals (0, 5, 10, 20, 30 min).
-
Activity Measurement: Dilute aliquots 1:100 into a "substrate mix" containing 20 µM H3K4me2, HRP, and Amplex Red.
-
Readout: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes to determine residual velocity (
). -
Analysis:
Structural Confirmation (LC-MS/MS Adduct Detection)
Objective: Detect the mass shift of the FAD cofactor corresponding to the inhibitor adduct.
Protocol:
-
Inactivation: Incubate LSD1 (5 µM) with NMCP (50 µM) for 60 min (ensure >90% inhibition).
-
Denaturation: Precipitate protein using cold TCA or urea/heat to release the non-covalently bound FAD (control) or retain the covalently bound adduct if the linkage is stable (Note: FAD is usually non-covalently bound to LSD1, but the inhibitor binds to FAD. The Inhibitor-FAD complex may dissociate from the protein upon denaturation).
-
Extraction: Extract the supernatant (containing the modified cofactor).
-
Mass Spectrometry: Inject onto a C18 column coupled to a Q-TOF mass spectrometer.
-
Data Analysis: Look for the parent ion mass of FAD (785.5 Da) shifting to FAD + [NMCP mass - 2H] .[1][2]
Data Summary Table
| Parameter | Description | Expected Outcome for NMCP |
| IC50 | Half-maximal inhibitory concentration | Time-dependent decrease (lower IC50 with longer incubation).[1][2] |
| Mode of Inhibition | Competitive vs. Irreversible | Irreversible (activity does not recover upon dialysis).[1] |
| Cofactor State | FAD Oxidation State | Reduced (Bleaching of 450nm absorbance band).[1] |
| Selectivity | LSD1 vs MAO-A/B | N-methylation generally enhances LSD1 selectivity over MAO-A compared to primary amines.[1][2] |
Therapeutic Implications
The mechanistic precision of N-methylcyclopropanamine derivatives has led to their development as "epi-drugs."[2]
-
Oncology: In Acute Myeloid Leukemia (AML), LSD1 inhibition induces differentiation of blast cells.[1] The N-methylcyclopropyl core is the functional unit in clinical candidates like GSK2879552 and ORY-1001 (ladademstat), although these molecules possess complex "tail" regions to optimize potency and pharmacokinetics.
-
Neurobiology: While less emphasized now, the core structure also inhibits MAO-B, relevant for neurodegenerative diseases. Drug design focuses on adding bulky groups to the cyclopropane ring to prevent MAO binding while retaining LSD1 affinity.
Experimental Workflow Diagram
The following diagram outlines the logical flow for validating the mechanism of action in a drug discovery context.
Figure 2: Step-by-step experimental workflow for confirming mechanism-based inactivation.
References
-
Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[3] Biochemistry.[2] Link
-
Silverman, R. B. (1995).[1][2] Mechanism-based enzyme inactivation: chemistry and enzymology.[2] CRC Press.[2] (Foundational text on cyclopropylamine radical mechanisms).
-
Mimasu, S., et al. (2010).[1] Structurally distinct inhibitors of histone demethylase LSD1 identified by high-throughput screening.[2] Biochemistry.[2] (Details on LSD1 inhibition assays).
-
Culhane, J. C., & Cole, P. A. (2007).[1] LSD1 and the chemistry of histone demethylation.[4] Current Opinion in Chemical Biology.[2] Link
-
Schmidt, D. M., & McCafferty, D. G. (2007).[1] trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[2][3] Biochemistry.[2] Link[1]
Sources
- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-methylcyclopropanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylcyclopropanamine hydrochloride (C₄H₉N·HCl) is a valuable building block in medicinal chemistry and organic synthesis. Its unique strained cyclopropyl ring imparts specific conformational and electronic properties to parent molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes predictive data with field-proven methodologies to offer a practical and scientifically rigorous resource for researchers.
Introduction: The Significance of Spectroscopic Characterization
In the realm of drug discovery and fine chemical synthesis, unambiguous structural confirmation is the bedrock of reliable and reproducible science. This compound, with its compact and strained three-membered ring, presents a distinct spectroscopic fingerprint. The protonation of the amine group to form the hydrochloride salt further influences the electronic environment and, consequently, its spectral features.
This guide delves into the core spectroscopic techniques used for the characterization of this compound. We will explore the expected chemical shifts and coupling constants in ¹H and ¹³C NMR, the characteristic vibrational modes in IR spectroscopy, and the anticipated fragmentation patterns in mass spectrometry. Beyond a mere listing of data, this guide explains the why behind the expected observations, grounding the interpretation in fundamental principles of spectroscopy and molecular structure.
Molecular Structure and Spectroscopic Correlation
The hydrochloride salt of N-methylcyclopropanamine features a protonated secondary amine. This positive charge significantly deshields adjacent protons and carbons, a key feature to anticipate in NMR spectra. The strained cyclopropane ring exhibits unique C-H bond characteristics, which are reflected in both NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. Note that the compound can be hygroscopic, so handling in a dry environment (e.g., a glove box) is recommended.
-
Dissolve the sample in a suitable deuterated solvent (approx. 0.6-0.7 mL). Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for amine hydrochlorides due to their high polarity. For this guide, we will reference expected shifts in DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz (or higher) spectrometer.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum is expected to show distinct signals for the N-methyl, cyclopropyl methine, and cyclopropyl methylene protons, as well as the protons on the nitrogen.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz |
| Cyclopropyl -CH₂ (diastereotopic) | ~0.8 - 1.2 | Multiplet | 4H | Complex |
| Cyclopropyl -CH | ~2.8 - 3.2 | Multiplet | 1H | Complex |
| N-CH₃ | ~2.5 - 2.7 | Singlet (or Doublet if coupled to N-H) | 3H | N/A (or ~5 Hz) |
| N-H₂⁺ | ~9.0 - 10.0 | Broad Singlet | 2H | N/A |
Causality and Insights:
-
Cyclopropyl Protons (Upfield Region): The methylene protons of the cyclopropane ring appear in the upfield region (0.8 - 1.2 ppm), a characteristic feature of strained ring systems. They are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.
-
Methine Proton (Deshielded): The methine proton, being directly attached to the nitrogen-bearing carbon, is significantly deshielded and appears further downfield (2.8 - 3.2 ppm).
-
N-Methyl Protons: The methyl group attached to the nitrogen is also deshielded by the positive charge and is expected around 2.5 - 2.7 ppm. In an anhydrous solvent, this signal might appear as a doublet due to coupling with the N-H proton.
-
Ammonium Protons: The two protons on the positively charged nitrogen are expected to be significantly downfield (9.0 - 10.0 ppm) and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. In D₂O, this signal will exchange with the solvent and disappear.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| Cyclopropyl -CH₂ | ~5 - 15 |
| N-CH₃ | ~30 - 35 |
| Cyclopropyl -CH | ~35 - 40 |
Causality and Insights:
-
Cyclopropyl Carbons: Similar to the protons, the cyclopropyl methylene carbons are shielded and appear upfield. The methine carbon, being attached to the electron-withdrawing ammonium group, is the most deshielded of the cyclopropyl carbons.
-
N-Methyl Carbon: The N-methyl carbon is also deshielded due to the adjacent positive charge.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key features will be the N-H stretches of the ammonium salt and the C-H stretches of the cyclopropyl ring.
Experimental Protocol: FTIR Data Acquisition
Sample Preparation (for Hygroscopic Solids):
-
Due to the hygroscopic nature of the compound, preparing a KBr pellet is the recommended method.
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
IR Spectrum: Analysis and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | C-H Stretch (cyclopropyl) | Medium |
| ~2800 - 2400 | N-H Stretch (secondary ammonium salt) | Strong, Broad |
| ~1600 - 1500 | N-H Bend | Medium |
| ~1450 | C-H Bend | Medium |
Causality and Insights:
-
N-H Stretch: The most prominent feature will be a very broad and strong absorption in the 2800-2400 cm⁻¹ region. This is characteristic of the N-H stretching vibrations in an ammonium salt.
-
Cyclopropyl C-H Stretch: The C-H stretching of the cyclopropane ring typically appears at a higher frequency (~3100-3000 cm⁻¹) than that of aliphatic alkanes, which is a hallmark of strained rings.
-
N-H Bend: An absorption corresponding to the N-H bending vibration is expected in the 1600-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for small, volatile molecules.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
For the hydrochloride salt, a heated probe is necessary to facilitate volatilization, which may lead to the detection of the free base.
-
Acquire the spectrum using Electron Ionization (EI) at 70 eV.
Mass Spectrum: Analysis and Interpretation
The mass spectrum of the free base (N-methylcyclopropanamine, MW = 71.12 g/mol ) is what is typically observed.
| m/z Value | Proposed Fragment | Significance |
| 71 | [C₄H₉N]⁺ | Molecular Ion (M⁺) |
| 70 | [M-H]⁺ | Loss of a hydrogen atom |
| 56 | [M-CH₃]⁺ | Alpha-cleavage, loss of the methyl group |
| 42 | [C₃H₆]⁺ or [C₂H₄N]⁺ | Complex rearrangement and fragmentation |
Causality and Insights:
-
Molecular Ion: The molecular ion peak for the free base is expected at m/z = 71. As with many amines, this peak may be of low intensity.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen. In this case, the loss of the methyl group to give a fragment at m/z = 56 is anticipated to be a significant peak.
-
[M-H]⁺ Peak: A peak at m/z = 70, corresponding to the loss of a hydrogen atom from the carbon alpha to the nitrogen, is also common for amines.
Integrated Spectroscopic Analysis: A Cohesive Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The NMR data confirms the connectivity and electronic environment of the proton and carbon framework. The IR spectrum provides definitive evidence of the ammonium salt and the strained cyclopropyl ring. Finally, mass spectrometry confirms the molecular weight of the free base and provides fragmentation patterns consistent with the proposed structure. Together, these techniques provide an unambiguous identification of this compound.
Visualization of Key Spectroscopic Correlations
Technical Guide: Safety and Handling of N-Methylcyclopropanamine Hydrochloride
Topic: N-Methylcyclopropanamine Hydrochloride Safety and Handling Precautions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
This compound (CAS: 67376-94-7) is a secondary amine salt widely utilized as a building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety—a structural motif known for enhancing metabolic stability and potency in CNS-active compounds (e.g., monoamine oxidase inhibitors).[1]
Unlike its free base counterpart, which is a volatile and flammable liquid, the hydrochloride salt presents as a solid. However, it retains significant chemical reactivity due to the inherent ring strain (~27.5 kcal/mol) of the cyclopropane group. This guide outlines the rigorous safety protocols required to manage its hygroscopic nature, potential for ring-opening reactions, and biological activity.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 67376-94-7 |
| Molecular Formula | C₄H₉N[1][2][3][4][5][6] · HCl |
| Molecular Weight | 107.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents |
| Key Risk | Hygroscopic; Irritant to mucous membranes; Potential radical clock substrate |
Hazard Identification & Toxicology (GHS)
While the hydrochloride salt mitigates the flammability risks of the free amine, it poses distinct health hazards upon contact or inhalation.
GHS Classification[4][7][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation. Upon contact with moisture (sweat/mucosa), the salt can hydrolyze to release the free amine, leading to local pH spikes and tissue damage.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7] Micro-abrasions from the crystal lattice combined with chemical irritation can cause significant corneal injury.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][8] Inhalation of dust triggers inflammation of the upper respiratory tract.
Mechanistic Toxicology
The cyclopropylamine moiety is metabolically active. In vivo, cyclopropylamines can undergo cytochrome P450-mediated oxidation to form cyclopropanone intermediates or radical species via single-electron transfer (SET) mechanisms. These reactive intermediates can covalently modify enzymes (mechanism-based inhibition). Therefore, despite its classification as an "irritant," it should be handled with the caution reserved for bioactive intermediates.
Strategic Handling Protocols
To maintain chemical integrity and operator safety, the following "Self-Validating" protocols must be employed. These steps are designed to provide immediate visual or analytical feedback if the safety barrier is breached.
A. Engineering Controls[7][10]
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Atmosphere: For high-purity applications, handle within a nitrogen-purged glovebox to prevent moisture uptake.
B. Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 (minimum) for solid handling; Full-face respirator with amine-specific cartridges if generating dust outside a hood.
-
Dermal: Nitrile gloves (double-gloved, 0.11 mm min thickness). Validation: Check for discoloration of the outer glove, which indicates amine permeation.
-
Ocular: Chemical splash goggles. Note: Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.
C. The "Dry-Transfer" Protocol (Step-by-Step)
Rationale: This compound is hygroscopic.[7] Moisture absorption alters stoichiometry (leading to reaction failure) and causes the powder to clump, increasing spill risk during transfer.
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Inert Blanket: Gently flow Argon or Nitrogen over the open bottle during weighing.
-
Aliquot: Use anti-static weighing boats. Do not use metal spatulas if the coating is compromised, as trace iron can catalyze radical ring-opening in subsequent oxidative reactions.
-
Reseal: Parafilm or tape the cap immediately after use.
-
Validation: If the powder appears "sticky" or clumpy, verify water content via Karl Fischer titration or ¹H NMR (look for water peak shift/integration) before use in sensitive catalysis.
Storage & Stability Management
The high ring strain of the cyclopropyl group makes the compound susceptible to degradation under specific conditions.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic—store under inert gas (Argon/Nitrogen) in a desiccator.
-
Incompatibilities:
-
Strong Oxidizers: Can trigger rapid oxidation of the amine or ring cleavage.
-
Aldehydes/Ketones: Will form imines/enamines readily.
-
Acids: While it is a salt, contact with stronger acids or dehydrating agents can degrade the organic moiety.
-
Emergency Response & Waste Disposal
Decision Logic: Spills and Exposure
The following workflow illustrates the decision process for handling spills and exposure incidents.
Figure 1: Decision logic for emergency response protocols involving N-methylcyclopropanamine HCl.
Waste Disposal[7][9][10][11][12]
-
Classification: Nitrogenous organic waste.
-
Protocol: Dissolve in a combustible solvent (e.g., ethanol) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.
-
Do NOT: Dispose of down the drain. The compound may be toxic to aquatic life due to amine functionality.
Experimental Workflow Visualization
For researchers integrating this building block into synthesis, the following workflow ensures safety and yield integrity.
Figure 2: Standard operating procedure for the synthesis integration of N-methylcyclopropanamine HCl.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. Retrieved from [Link]
-
ChemBK (2024). this compound Chemical Properties and Safety. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Cyclopropylamine derivatives. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 4. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-methylcyclopentanamine hydrochloride | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. synquestlabs.com [synquestlabs.com]
Technical Monograph: N-Methylcyclopropanamine Hydrochloride
Advanced Synthesis, Mechanistic Pharmacodynamics, and Application in Epigenetic Modulation
Executive Summary: The "Magic Methyl" on a Strained Ring
N-Methylcyclopropanamine hydrochloride (NMCP[1]·HCl) represents a privileged structural motif in modern drug discovery, particularly within the realm of epigenetic modulation. Unlike simple aliphatic amines, the cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), imparting unique electronic properties and reactivity profiles.
This guide moves beyond basic catalog definitions to explore the causality behind its behavior: why it functions as a suicide inhibitor for flavin-dependent enzymes (LSD1/KDM1A, MAO-A/B) and how to synthesize it with high fidelity, avoiding the common pitfalls of poly-alkylation.
Chemical Architecture & Physical Properties[2]
The stability of the hydrochloride salt makes it the preferred form for handling, preventing the volatility and oxidative instability associated with the free base.
Table 1: Physicochemical Profile[3]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 67376-94-7 (HCl salt); 5163-20-2 (Free base) | |
| Molecular Formula | C₄H₉N[1][2][3][4][5][6][7] · HCl | |
| Molecular Weight | 107.58 g/mol | Free base: 71.12 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Solubility | High: Water, Methanol, DMSO | Low: Diethyl ether, Hexanes |
| Key NMR Signals | δ ~0.6–0.9 (m, 4H, ring), 2.65 (s, 3H, N-Me) | Ring protons show complex coupling patterns. |
Strategic Synthesis: The Self-Validating Protocol
Direct methylation of cyclopropylamine using methyl iodide or dimethyl sulfate is a flawed strategy for high-purity applications. It inevitably leads to a statistical mixture of unreacted starting material, the desired secondary amine, and the undesired tertiary amine or quaternary ammonium salt.
The Expert Approach: A protection-activation-deprotection strategy ensures 100% selectivity for the secondary amine.
The Pathway (Graphviz Visualization)
Figure 1: Selective synthesis route preventing over-alkylation.
Detailed Experimental Protocol
Step 1: Boc-Protection (Self-Validating Checkpoint)
-
Rationale: The tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic after the first proton is removed, preventing double alkylation.
-
Protocol: Dissolve cyclopropylamine (1.0 eq) in DCM. Add triethylamine (1.5 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 4h.
-
Checkpoint: TLC should show complete consumption of the polar amine and appearance of a non-polar carbamate.
Step 2: N-Methylation
-
Rationale: Use of Sodium Hydride (NaH) creates a highly reactive carbamate anion that reacts swiftly with Methyl Iodide (MeI).
-
Protocol: To a solution of N-Boc-cyclopropylamine in dry DMF at 0°C, add NaH (60% dispersion, 1.2 eq). Stir 30 min (gas evolution). Add MeI (1.5 eq) dropwise.
-
Safety: Quench excess NaH carefully with water before workup.
Step 3: Deprotection & Salt Formation
-
Rationale: Anhydrous conditions are critical to precipitate the pure HCl salt directly.
-
Protocol: Dissolve the methylated intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT.
-
Isolation: The product often precipitates. If not, add diethyl ether to induce crystallization. Filter and wash with ether to remove organic impurities.
Mechanistic Pharmacodynamics: The "Suicide" Inhibition
N-Methylcyclopropanamine is not merely a structural scaffold; it is a mechanism-based inactivator . Its utility in targeting LSD1 (Lysine-Specific Demethylase 1) and MAO enzymes relies on the chemical instability of the cyclopropyl radical.
The Single Electron Transfer (SET) Cascade
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme active site accepts a single electron from the amine nitrogen.
-
Radical Formation: This generates an aminium radical cation.
-
Ring Opening: The strain in the cyclopropyl ring (~27 kcal/mol) drives a rapid homolytic ring opening, generating a reactive carbon-centered radical.
-
Covalent Adduct: This radical attacks the FAD cofactor (typically at the C4a or N5 position), forming an irreversible covalent bond and permanently disabling the enzyme.
Mechanism Visualization
Figure 2: Mechanism-based inactivation of FAD-dependent amine oxidases.
Applications in Drug Development[4][10][11]
LSD1/KDM1A Inhibition
High expression of LSD1 is correlated with poor prognosis in various cancers (AML, SCLC). NMCP derivatives mimic the H3K4 substrate. The N-methyl group often improves metabolic stability compared to the primary amine while maintaining the necessary basicity for active site recognition.
Fragment-Based Drug Design (FBDD)
The cyclopropylamine fragment is a "bioisostere" for alkyl chains but with rigid geometry. It is used to:
-
Lock conformation to improve potency.
-
Block metabolic hotspots (e.g., preventing hydroxylation at the position alpha to the amine).
Handling and Safety Standards
-
Hygroscopicity: The HCl salt will absorb atmospheric water, leading to deliquescence. Store in a desiccator or glovebox.
-
Stability: While the salt is stable, the free base is prone to oxidation. Always generate the free base in situ if required for a reaction.
-
Toxicology: As a potent inhibitor of amine oxidases, this compound should be treated as a potential neurotoxin. Wear full PPE including respiratory protection.[1]
References
-
Preparation of this compound. ChemBK. Retrieved from
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase. National Institutes of Health (PubMed). Describes the FAD adduct mechanism. Retrieved from
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Overview of the cyclopropylamine pharmacophore. Retrieved from
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. Details the structure-activity relationship (SAR) of this moiety. Retrieved from
-
This compound Product Data. Sigma-Aldrich. Physical property verification. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of N-methylcyclopropanamine Hydrochloride: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of N-methylcyclopropanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research.[1] The protocol outlines a robust two-step synthetic pathway, commencing with the formation of N-methylcyclopropanecarboxamide from cyclopropanecarbonyl chloride and methylamine, followed by the reduction of the amide to the target amine, and its subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
N-methylcyclopropanamine and its derivatives are key intermediates in the synthesis of various biologically active molecules. The cyclopropylamine moiety is a sought-after structural motif in medicinal chemistry, often imparting unique pharmacological properties to drug candidates.[1] This protocol provides a reliable method for the preparation of N-methylcyclopropanamine as its stable hydrochloride salt, suitable for further synthetic transformations.
Synthetic Strategy
The synthesis proceeds in three main stages, as illustrated in the workflow diagram below. The initial step involves the nucleophilic acyl substitution of cyclopropanecarbonyl chloride with methylamine to form the stable intermediate, N-methylcyclopropanecarboxamide. This is followed by the reduction of the amide carbonyl group using the powerful reducing agent, lithium aluminum hydride (LiAlH4), to yield N-methylcyclopropanamine. Finally, the free amine is converted to its hydrochloride salt to enhance stability and ease of handling.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropanecarbonyl chloride | ≥98% | Sigma-Aldrich or equivalent | Corrosive and moisture-sensitive.[2] |
| Methylamine solution | 40% in water | Sigma-Aldrich or equivalent | Toxic and flammable. |
| Lithium aluminum hydride (LiAlH4) | Powder | Sigma-Aldrich or equivalent | Pyrophoric, water-reactive.[3] |
| Diethyl ether | Anhydrous | Sigma-Aldrich or equivalent | Extremely flammable. |
| Hydrochloric acid | Concentrated | Fisher Scientific or equivalent | Corrosive. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific or equivalent | |
| Sodium sulfate (anhydrous) | ACS Grade | Fisher Scientific or equivalent | |
| Deionized water | |||
| Ice | |||
| Round-bottom flasks | Appropriate sizes | ||
| Magnetic stirrer and stir bars | |||
| Addition funnel | |||
| Reflux condenser | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glass funnel and filter paper |
Experimental Protocol
Part 1: Synthesis of N-methylcyclopropanecarboxamide
This procedure is adapted from established methods for the synthesis of amides from acyl chlorides.[2]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 50 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Methylamine: To the addition funnel, add 25 mL of a 40% aqueous solution of methylamine. Add the methylamine solution dropwise to the stirred DCM over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Cyclopropanecarbonyl Chloride: In a separate, dry 100 mL beaker, weigh out 10.45 g (0.1 mol) of cyclopropanecarbonyl chloride. Dissolve the acyl chloride in 50 mL of DCM. Transfer this solution to the addition funnel.
-
Reaction: Add the cyclopropanecarbonyl chloride solution dropwise to the vigorously stirred methylamine solution over a period of 1 hour, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield N-methylcyclopropanecarboxamide as a solid.
Part 2: Reduction of N-methylcyclopropanecarboxamide to N-methylcyclopropanamine
This procedure is based on standard LiAlH4 reduction protocols for amides.[4]
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add 4.5 g (0.12 mol) of lithium aluminum hydride (LiAlH4). Carefully add 150 mL of anhydrous diethyl ether to the flask.
-
Preparation of Amide Solution: Dissolve the N-methylcyclopropanecarboxamide obtained from Part 1 in 100 mL of anhydrous diethyl ether.
-
Addition of Amide: Transfer the amide solution to the addition funnel and add it dropwise to the stirred LiAlH4 suspension over a period of 1 hour. A gentle reflux may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Quenching the Reaction: Cool the reaction flask to 0 °C in an ice bath. Cautiously and dropwise, add 4.5 mL of deionized water to quench the excess LiAlH4. This should be followed by the slow addition of 4.5 mL of 15% aqueous sodium hydroxide, and then 13.5 mL of deionized water.[5] A white precipitate of aluminum salts will form.
-
Isolation of the Amine: Stir the mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite and wash the filter cake with diethyl ether (3 x 50 mL). Combine the organic filtrates.
Part 3: Formation of this compound
This step converts the volatile free amine into a stable, crystalline salt.[6][7]
-
Acidification: Cool the combined ethereal solution of N-methylcyclopropanamine in an ice bath.
-
Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, until the solution becomes acidic (test with pH paper). A white precipitate of this compound will form.
-
Isolation and Drying: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.
Safety Precautions
-
Cyclopropanecarbonyl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Methylamine is a toxic and flammable gas, typically supplied as an aqueous solution. The solution is corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Lithium aluminum hydride (LiAlH4) is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air. Handle under an inert atmosphere (e.g., nitrogen or argon). All glassware must be scrupulously dried before use. Do not use water to extinguish a LiAlH4 fire; use a Class D fire extinguisher or dry sand.[3]
-
Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric acid is highly corrosive. Handle with care and wear appropriate PPE.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): The expected proton NMR spectrum would show signals for the methyl protons, the cyclopropyl methine proton, and the two sets of diastereotopic cyclopropyl methylene protons, as well as a broad signal for the ammonium protons. The approximate chemical shifts are predicted as follows:
-
δ 2.5-2.7 ppm (singlet, 3H, N-CH₃)
-
δ 2.8-3.0 ppm (multiplet, 1H, CH-N)
-
δ 0.5-0.9 ppm (multiplets, 4H, cyclopropyl CH₂)
-
δ 8.5-9.5 ppm (broad singlet, 2H, NH₂⁺)
-
-
¹³C NMR (DMSO-d₆): The expected carbon NMR spectrum would show three distinct signals.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the ammonium salt (around 2400-3000 cm⁻¹) and C-N stretching.
Discussion
The presented protocol offers a reliable and scalable method for the synthesis of this compound. The causality behind key experimental choices lies in ensuring reaction efficiency and safety. The use of an ice bath during the initial amidation step is crucial to control the exothermic reaction between the acyl chloride and methylamine, preventing side reactions. The choice of LiAlH4 as the reducing agent is dictated by its high reactivity, which is necessary for the reduction of the relatively unreactive amide functional group.[4] The specific work-up procedure for the LiAlH4 reduction, often referred to as the Fieser work-up, is designed to safely quench the excess reagent and produce a granular precipitate of aluminum salts that is easily removed by filtration.[5] Finally, the conversion to the hydrochloride salt is a standard procedure for stabilizing volatile amines and facilitating their purification and storage.
References
- CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride - Google P
-
N-Methyl-cyclopropanamine HCl - ChemBK. (URL: [Link])
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
-
1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. (URL: [Link])
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
-
Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: [Link])
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (URL: [Link])
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google P
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
Preparation of methylamine hydrochloride - PrepChem.com. (URL: [Link])
-
Experiment 5 Reductions with Lithium Aluminium Hydride - University of Bristol. (URL: [Link])
-
13C NMR Chemical Shift - Oregon State University. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
How does methylcyclopropane have 4 NMR signals? - Quora. (URL: [Link])
Sources
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- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
N-alkylation of cyclopropylamine with methyl iodide
Application Note: Precision N-Alkylation of Cyclopropylamine with Methyl Iodide
Part 1: Executive Summary & Strategic Analysis
Abstract
The direct N-methylation of cyclopropylamine (
The Challenge: The Polyalkylation Cascade The fundamental difficulty lies in the nucleophilicity of the amine. As cyclopropylamine is methylated to N-methylcyclopropylamine, the resulting secondary amine is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the methyl group.
-
Result: In a 1:1 stoichiometric mix, the reaction races toward N,N-dimethylcyclopropylamine and the quaternary ammonium salt (exhaustive methylation) before the starting material is consumed.
Strategic Solution To achieve selectivity, we must manipulate the reaction kinetics or the substrate's electronic properties.
-
Kinetic Control: Using a large excess of cyclopropylamine to statistically favor the collision of MeI with the primary amine.
-
Electronic Control: Temporarily masking the amine as a trifluoroacetamide to lower its nucleophilicity, allowing precise mono-methylation.
Part 2: Chemical Safety & Properties
Critical Safety Warning
-
Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. High volatility (
) makes inhalation a severe risk. Must be handled in a certified fume hood with double nitrile gloves. -
Cyclopropylamine: Highly volatile (
), flammable, and corrosive. -
Reaction Risk: The reaction is exothermic. Runaway heating can vaporize the reagents, causing pressure buildup in closed vessels.
Key Physical Properties
| Compound | MW ( g/mol ) | Boiling Point ( | Density (g/mL) | Role |
| Cyclopropylamine | 57.09 | 49-50 | 0.824 | Nucleophile / Base |
| Methyl Iodide | 141.94 | 42.4 | 2.28 | Electrophile |
| N-Methylcyclopropylamine | 71.12 | ~67-71 (est) | ~0.85 | Target Product |
| Dichloromethane (DCM) | 84.93 | 39.6 | 1.33 | Solvent |
Part 3: Experimental Protocols
Protocol A: Direct Kinetic Control (Rapid Synthesis)
Best for: Quick generation of material where ~10-15% dialkylated impurity is acceptable or separable.
Reagents:
-
Cyclopropylamine (5.0 equiv.) — Acts as reactant and base.
-
Methyl Iodide (1.0 equiv.)[1]
-
Solvent: Anhydrous THF or DCM (maintain 0.1 M concentration relative to MeI).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge: Add Cyclopropylamine (5.0 eq) and solvent to the RBF.
-
Cooling: Submerge the flask in an ice/salt bath to reach -10°C .
-
Expert Insight: Lower temperature reduces the rate difference between the primary and secondary amine reaction, improving selectivity.
-
-
Addition: Dissolve Methyl Iodide (1.0 eq) in a small volume of solvent. Add this solution dropwise over 60 minutes via the addition funnel.
-
Critical: Slow addition keeps the concentration of MeI low, ensuring it is consumed by the most abundant nucleophile (the starting amine).
-
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Quench & Workup:
-
Concentrate the mixture carefully under reduced pressure (cold bath, >200 mbar) to remove solvent and excess cyclopropylamine. Do not use high vacuum or heat, or you will lose the product.
-
The residue is the hydroiodide salt.
-
Basify with cold 10% NaOH solution.
-
Extract with diethyl ether (
). -
Dry organics over
(avoid as it can trap amines).
-
-
Purification: Fractional distillation. The product (
) separates from trace starting material ( ).
Protocol B: The "Trifluoroacetamide" Route (High Purity)
Best for: Pharmaceutical standards or when >98% purity is required. This route eliminates over-alkylation.
Mechanism:
-
Protection: Cyclopropylamine
N-cyclopropyl-2,2,2-trifluoroacetamide. -
Methylation: Deprotonation (amide
) followed by alkylation. -
Hydrolysis: Removal of the trifluoroacetyl group.
Step-by-Step Workflow:
-
Protection:
-
Dissolve Cyclopropylamine (1.0 eq) in DCM at 0°C.
-
Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise.
-
Stir 2h. Wash with
, dry, and concentrate. Yields quantitative amide.
-
-
Methylation:
-
Dissolve the amide in Acetone. Add powdered KOH (4.0 eq).
-
Add Methyl Iodide (1.5 eq) .
-
Reflux for 1-2 hours.
-
Why this works: The amide nitrogen is not nucleophilic until deprotonated. Once methylated, it has no remaining protons to remove, rendering polyalkylation impossible.
-
-
Hydrolysis (Deprotonation):
-
Add water to the reaction mixture and heat (mild reflux) to hydrolyze the trifluoroacetyl group.
-
Note: Trifluoroacetamides hydrolyze easily compared to standard acetamides.
-
-
Isolation:
-
Steam distillation or extraction as described in Protocol A.
-
Part 4: Visualization & Logic
Reaction Pathway & Side Products
The following diagram illustrates the competitive pathways in the direct alkylation method.
Figure 1: Reaction kinetics showing the pathway to the target secondary amine and the risk of over-alkylation.
Decision Tree: Method Selection
Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on scale and purity requirements.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitate forms rapidly | Formation of Quaternary Ammonium Salt (Impurity 2). | Reduce temperature; Increase stirring speed; Ensure MeI is added very slowly. |
| Low Yield | Product loss during solvent removal. | Cyclopropylamine derivatives are volatile. Use a Vigreux column for distillation; do not rotovap to dryness. |
| Ring Opening | Acidic conditions or extreme heat. | Avoid strong mineral acids during workup; keep pot temperature <100°C. |
References
- Mechanism of Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
-
Safety Data Sheet (Methyl Iodide): PubChem. Methyl Iodide - Compound Summary. National Library of Medicine. Available at: [Link]
-
Cyclopropylamine Properties: PubChem. Cyclopropylamine - Compound Summary. National Library of Medicine. Available at: [Link]
- Selective Mono-methylation Strategy: Johnstone, R. A. W., et al. "Rapid Methods for N-Alkylation of Amines." Journal of the Chemical Society C, 1969. (Foundation for the Trifluoroacetamide protection route).
-
General Protocol for N-Methylation: Organic Syntheses, Coll. Vol. 4, p. 585 (1963); Vol. 39, p. 56 (1959). (Standard procedures for amine alkylation). Available at: [Link]
Sources
Application Note: Synthesis of N-Methylcyclopropanamine Hydrochloride via Reductive Amination
Abstract
This application note provides a comprehensive guide for the synthesis of N-methylcyclopropanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The described methodology utilizes a direct reductive amination of cyclopropanecarboxaldehyde with methylamine, employing sodium triacetoxyborohydride as a mild and selective reducing agent. This one-pot procedure offers high efficiency and operational simplicity. This document furnishes a detailed experimental protocol, mechanistic insights, characterization data, and essential safety considerations, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of N-Methylcyclopropanamine
The cyclopropylamine moiety is a prevalent structural motif in a myriad of biologically active molecules, imparting unique conformational rigidity and metabolic stability. The N-methylated analogue, N-methylcyclopropanamine, serves as a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] Traditional synthetic routes to this compound have often involved multi-step processes or the use of hazardous reagents.[1] Reductive amination has emerged as a superior strategy for the formation of carbon-nitrogen bonds, offering a more controlled and efficient alternative to methods like direct alkylation, which can be plagued by overalkylation.[2] This application note details a robust and scalable protocol for the synthesis of this compound via the reductive amination of cyclopropanecarboxaldehyde.
Mechanistic Rationale: The Elegance of Reductive Amination
The cornerstone of this synthesis is the reductive amination reaction, a powerful transformation in organic chemistry for the synthesis of amines from carbonyl compounds.[3] The reaction proceeds through the initial formation of a carbinolamine intermediate from the reaction of cyclopropanecarboxaldehyde and methylamine. This intermediate subsequently dehydrates to form an iminium ion. The crux of this protocol lies in the choice of the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). STAB is a mild and selective hydride donor that preferentially reduces the electrophilic iminium ion over the starting aldehyde.[4][5] This selectivity is attributed to the steric bulk and the electron-withdrawing effect of the acetoxy groups, which temper the reactivity of the borohydride. This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent can be combined, streamlining the synthetic process.[4]
Figure 1: General Mechanism of Reductive Amination.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Cyclopropanecarboxaldehyde | ≥98% | Sigma-Aldrich | 1489-69-6 |
| Methylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | 74-89-5 |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 |
| Hydrochloric acid | 2 M in diethyl ether | Sigma-Aldrich | 7647-01-0 |
| Sodium bicarbonate | Saturated aqueous solution | Fisher Scientific | 144-55-8 |
| Sodium sulfate | Anhydrous | Fisher Scientific | 7757-82-6 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
Step-by-Step Synthesis
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclopropanecarboxaldehyde (5.0 g, 71.3 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 100 mL).[5][6] Stir the solution at room temperature.
-
Amine Addition: Add methylamine solution (40 wt. % in H₂O, 6.6 mL, 75.0 mmol) dropwise to the stirred solution over 5 minutes. A slight exotherm may be observed.
-
Iminium Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (18.1 g, 85.6 mmol) to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Continue stirring for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylcyclopropanamine as a volatile oil.
-
Salt Formation: Dissolve the crude amine in anhydrous diethyl ether (50 mL). Cool the solution in an ice bath. Add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Figure 2: Experimental Workflow for this compound synthesis.
Characterization and Analytical Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Yield and Appearance
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the final product.[8] The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR (400 MHz, DMSO-d₆) Expected Signals: The spectrum is expected to show characteristic signals for the cyclopropyl protons, the N-methyl protons, and the ammonium proton. The cyclopropyl protons typically appear in the upfield region of the spectrum.[9][10]
-
¹³C NMR (100 MHz, DMSO-d₆) Expected Signals: The spectrum should display distinct signals for the cyclopropyl carbons and the N-methyl carbon.
A certificate of analysis for a similar compound shows that the purity can be determined by NMR to be ≥98.0%.[7]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when handling the reagents and products involved in this synthesis.
-
Cyclopropanecarboxaldehyde: This is a flammable liquid and should be handled with care.
-
Methylamine: This is a toxic and flammable gas, typically supplied as a solution. It is corrosive and can cause severe skin burns and eye damage.[11] Handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water.[12] It should be handled in a dry environment.
-
1,2-Dichloroethane (DCE): This is a toxic and carcinogenic solvent. All handling should be performed in a fume hood.
-
This compound: This compound is expected to be an irritant to the eyes, skin, and respiratory tract.[1]
-
Cyclopropylamine (related compound): This is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[13][14]
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Conclusion
The reductive amination of cyclopropanecarboxaldehyde with methylamine using sodium triacetoxyborohydride provides an efficient and direct route to this compound. This protocol is characterized by its mild reaction conditions, high yield, and operational simplicity, making it a valuable method for both academic research and industrial applications. The detailed procedure and safety guidelines presented in this application note are intended to enable researchers to safely and successfully synthesize this important chemical intermediate.
References
-
Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. ACS Catalysis, 7(10), 7136-7149. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
-
ChemBK. N-Methyl-cyclopropanamine HCl. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ResearchGate. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
The Synthetic Organic Chemist's Companion. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]
-
National Institutes of Health. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: N-Methylcyclohexylamine, 98%. [Link]
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- 4. reddit.com [reddit.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. file.leyan.com [file.leyan.com]
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- 11. chemos.de [chemos.de]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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Application Note: A Validated Protocol for the Purification of N-methylcyclopropanamine Hydrochloride from Synthetic Reaction Mixtures
Introduction: The Critical Need for Purity
N-methylcyclopropanamine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system.[1][2] Its hydrochloride salt is often the preferred form for handling and formulation due to its improved stability and crystallinity. However, synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, by-products, and residual solvents. Achieving high purity (>99%) is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in regulatory approval.
This document provides a comprehensive, field-tested protocol for the purification of crude N-methylcyclopropanamine hydrochloride. The methodology is built upon a foundational acid-base extraction to remove neutral and acidic impurities, followed by a robust recrystallization procedure to isolate the final, high-purity product. We will delve into the causality behind each step, ensuring the protocol is not just a series of instructions, but a self-validating system for achieving reproducible, high-quality results.
Understanding the Impurity Profile
A typical synthesis of N-methylcyclopropanamine involves the reaction of cyclopropylamine with a methylating agent, followed by acidification to form the hydrochloride salt.[3] Based on this common synthetic pathway, the crude product may contain the following impurities:
-
Unreacted Starting Materials: Residual cyclopropylamine.
-
Over-alkylation Products: N,N-dimethylcyclopropanamine.
-
Reaction By-products: Varies depending on the methylating agent and reaction conditions.
-
Solvent Residues: Organic solvents used during the reaction and initial workup.
-
Inorganic Salts: Salts formed during pH adjustments.
The purification strategy is explicitly designed to systematically remove these classes of impurities.
A Multi-Step Purification Strategy
The core of this protocol relies on the differential solubility of the amine (basic, organic-soluble), its salt (ionic, water-soluble), and the expected impurities. The workflow is a logical sequence of chemical manipulations designed to isolate the target compound.
Caption: Purification workflow for N-methylcyclopropanamine HCl.
Detailed Experimental Protocol
Safety First: this compound is an irritant to the eyes, skin, and respiratory tract.[3] Always perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Liberation of the Free Amine via Acid-Base Extraction
This initial step aims to separate the basic amine product from non-basic organic impurities and water-soluble inorganic salts.
-
Dissolution: Begin with the crude reaction mixture containing N-methylcyclopropanamine HCl. If the mixture is solid, dissolve it in a minimal amount of deionized water. If it is an organic solvent, concentrate it under reduced pressure first, then dissolve the residue in water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with frequent swirling and venting. Continue addition until the aqueous phase reaches a pH of >12 (verify with pH paper). This deprotonates the amine hydrochloride, converting it to the free amine, which is less water-soluble.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for every 100 mL of aqueous phase). Combine the organic layers. The free amine, along with other neutral or basic organic impurities, will move into the organic phase, while inorganic salts remain in the aqueous layer.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and wash it with a small amount of the extraction solvent.
Part B: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique that relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. A suitable solvent should dissolve the compound well when hot but poorly when cold.
-
Solvent Selection: For amine hydrochlorides, polar protic solvents are often effective. Isopropanol (IPA), ethanol (EtOH), or a mixture of methanol (MeOH) and a less polar co-solvent like diethyl ether or ethyl acetate are excellent starting points.[4][5] The ideal solid-to-liquid ratio is typically between 1:3 and 1:5 (w/v).[6]
-
Procedure: a. Place the crude, dried solid from Part A into an Erlenmeyer flask equipped with a stir bar. b. Add the chosen solvent (e.g., isopropanol) in small portions while gently heating the mixture (e.g., to ~60-70 °C) with stirring.[6] Continue adding the solvent until all the solid just dissolves. Avoid adding excessive solvent. c. Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. d. To maximize yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Process Rationale & Key Considerations
-
Why Basify to pH > 12? The pKa of a typical secondary amine's conjugate acid is around 11. To ensure >99.9% of the this compound is converted to its free amine form (R₂NH), the solution pH must be at least 2 units above its pKa. This maximizes its partitioning into the organic solvent during extraction.
-
Choice of Extraction Solvent: Dichloromethane (DCM) is often effective for small amines. However, if the free amine shows significant solubility in water, a more polar solvent like ethyl acetate might be required. The choice should be confirmed with small-scale liquid-liquid extraction trials if possible.
-
Recrystallization Solvent System: The principle of recrystallization is to find a solvent where the desired compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). For amine salts, a common and effective technique involves dissolving the material in a minimal amount of a polar solvent like ethanol or isopropanol and then adding a less polar co-solvent (anti-solvent) like diethyl ether or hexane until turbidity persists, then heating to redissolve and cooling slowly.[5][7]
Quality Control & Purity Assessment
The trustworthiness of this protocol is validated by rigorous analytical testing of the final product.
| Parameter | Method | Specification | Purpose |
| Purity Assay | HPLC-UV, GC-FID | > 99.0% | Quantifies the main component and detects non-volatile or volatile organic impurities.[8] |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms the chemical structure and identifies proton/carbon environments. |
| Identity | LC-MS, GC-MS | Correct mass ion | Confirms molecular weight and can help identify trace impurities.[9][10] |
| Residual Solvents | Headspace GC-MS | Per ICH Q3C limits | Ensures solvents used in the synthesis and purification are removed to safe levels. |
| Appearance | Visual Inspection | White to off-white crystalline powder | A simple but important indicator of purity.[3] |
References
-
N-Methyl-cyclopropanamine HCl. (2024). ChemBK. [Link]
- CN111632400B - Recrystallization purification method of enamine salt. (2020).
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
- CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid. (2015).
- US3337630A - Process for the purification of amines. (1967).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024). LinkedIn. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PubMed. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PubMed Central (PMC). [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Crystallization Solvents.pdf. (n.d.). Source not specified. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. (n.d.). USP. [Link]
-
Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. (2025). Nitrosamines Exchange. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
-
N-Methylcyclopropanamine. (n.d.). PubChem, National Institutes of Health. [Link]
-
N-methylcyclopentanamine hydrochloride. (n.d.). PubChem, National Institutes of Health. [Link]
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Using N-methylcyclopropanamine hydrochloride in medicinal chemistry
Application Note: N-Methylcyclopropanamine Hydrochloride in Medicinal Chemistry
Abstract
This guide details the strategic application of This compound as a high-value building block in drug discovery.[1] Beyond its role as a mere structural spacer, this moiety serves as a critical bioisostere for metabolic stabilization and a "warhead" for mechanism-based enzyme inhibition (specifically LSD1 and MAO). This document provides rationale for its selection, detailed synthetic protocols for its incorporation, and safety-critical handling procedures.
Part 1: Medicinal Chemistry Rationale
Bioisosterism & Metabolic Stability
The N-methylcyclopropyl group is frequently employed as a rigid, metabolically stable bioisostere for N-isopropyl or N-ethyl groups.
-
Conformational Restriction: The cyclopropyl ring locks the nitrogen lone pair vector, reducing entropic penalties upon binding.
-
Basicity Modulation: The high s-character of the cyclopropyl carbon-nitrogen bond renders the amine less basic (pKa ~8.5–9.0) compared to an isopropylamine (pKa ~10.5). This improved lipophilicity (LogD) often enhances membrane permeability.
-
Metabolic Blocking: Standard alkyl chains are prone to CYP450-mediated
-hydroxylation. The cyclopropyl ring resists this abstraction due to the high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol vs. ~95 kcal/mol for secondary alkyls).
Mechanism-Based Inhibition (The "Warhead" Effect)
In the context of epigenetic targets, specifically Lysine Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAOs), the N-methylcyclopropanamine motif acts as a suicide substrate.
-
Mechanism: The enzyme attempts to oxidize the amine via a Single Electron Transfer (SET) mechanism.
-
Ring Opening: The resulting aminium radical cation triggers a rapid opening of the strained cyclopropyl ring.
-
Covalent Adduct: The ring-opened radical forms a covalent bond with the FAD cofactor (specifically at C4a or N5), permanently disabling the enzyme.
Diagram 1: Mechanism of LSD1 Inactivation by Cyclopropylamines
Caption: Step-wise mechanism of FAD-dependent enzyme inactivation by cyclopropylamine derivatives.
Part 2: Synthetic Protocols
Safety Warning: The free base of N-methylcyclopropanamine is volatile (bp ~70-80 °C) and potentially toxic. Always store as the HCl salt and generate the free base in situ or immediately prior to use in a fume hood.
Protocol A: Handling & Free-Basing
Context: The HCl salt is hygroscopic. Precise stoichiometry requires correction for water content or generating the free base.
-
Suspend: Place N-methylcyclopropanamine HCl (1.0 equiv) in anhydrous CH₂Cl₂ (DCM).
-
Neutralize: Add powdered K₂CO₃ (2.0 equiv) or polymer-supported carbonate resin.
-
Stir: Stir vigorously at room temperature for 30 minutes.
-
Filter: Filter off the inorganic salts.
-
Use: Use the filtrate directly for subsequent reactions. Do not concentrate to dryness unless necessary, as the free amine will evaporate.
Protocol B: Buchwald-Hartwig Amination (Preferred for Unactivated Aryl Halides)
Context: Coupling secondary amines with steric bulk (like cyclopropyl) to aryl halides requires specific ligand selection to prevent
Reagents:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Amine: N-methylcyclopropanamine HCl (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂
-
Ligand: RuPhos or BrettPhos (0.04 equiv) – Critical for secondary amines.
-
Base: NaOtBu (2.5 equiv) – Strong base required to deprotonate the HCl salt in situ.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step:
-
Purge: Charge a reaction vial with Aryl Halide, Amine HCl salt, Base, Pd source, and Ligand. Seal and purge with N₂/Ar for 5 minutes.
-
Solvate: Add degassed solvent via syringe.
-
Heat: Heat to 80–100 °C for 4–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite.
-
Purification: Flash chromatography. Note: The product is a tertiary aniline; ensure the silica column is neutralized (e.g., 1% Et₃N) if the product is acid-sensitive.
Protocol C: Nucleophilic Aromatic Substitution (SₙAr)
Context: Only applicable for electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).
-
Mix: Dissolve Aryl Halide (1.0 equiv) in DMSO or DMF (0.5 M).
-
Add Amine: Add N-methylcyclopropanamine HCl (1.2 equiv).
-
Add Base: Add DIPEA (3.0 equiv). Excess base is needed to neutralize the salt and scavenge HCl.
-
Heat: Heat to 80–120 °C. (Cyclopropyl amines are sterically hindered and less nucleophilic than dimethylamine; higher heat is often required).
Diagram 2: Synthetic Route Decision Tree
Caption: Decision matrix for coupling N-methylcyclopropanamine to aryl scaffolds.
Part 3: Comparative Data & QC
Table 1: Physicochemical Comparison of N-Substituents Data is representative of typical aniline derivatives.
| Property | N-Methylcyclopropyl | N-Isopropyl | N-Ethyl | Advantage |
| pKa (Conj. Acid) | ~8.5 | ~10.5 | ~10.6 | Lower basicity improves CNS penetration. |
| C-H BDE (kcal/mol) | ~106 (Cyclopropyl) | ~95 (Secondary) | ~98 (Primary) | Resistant to CYP450 oxidation. |
| LogD (pH 7.4) | Moderate | High | Moderate | Tunable lipophilicity. |
| Metabolic Risk | Low (unless mechanism-based) | High (Hydroxylation) | High (Dealkylation) | Extended Half-life ( |
Quality Control (QC) Expectations:
-
¹H NMR (DMSO-d₆): The cyclopropyl protons appear as two distinct multiplets upfield, typically around
0.4–0.8 ppm. The N-methyl singlet usually appears around 2.3–2.5 ppm. -
Stability: The HCl salt is stable for years at -20°C. The free base degrades if exposed to air (oxidation/polymerization).
References
-
Mechanism of LSD1 Inhibition: Yang, M., et al. (2007).[2] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. [Link]
-
Cyclopropylamines in Drug Design: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3][4] Journal of Medicinal Chemistry. [Link]
-
GSK2879552 Case Study (Stability): Mould, D. P., et al. (2017). "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters. [Link][5]
-
Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
Sources
Application of N-methylcyclopropanamine Hydrochloride in Multi-Component Reactions: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of N-methylcyclopropanamine in Modern Drug Synthesis
In the landscape of contemporary drug discovery, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs) have emerged as a cornerstone in this endeavor, enabling the construction of complex molecular architectures in a single, atom-economical step.[1] This application note delves into the utility of N-methylcyclopropanamine hydrochloride, a unique and valuable building block, in the context of isocyanide-based MCRs, with a particular focus on the Ugi four-component reaction (U-4CR).
The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry. This small, strained ring system can impart favorable pharmacological properties, including metabolic stability, conformational rigidity, and improved potency.[2] N-methylcyclopropanamine, as a primary amine, serves as a versatile component in MCRs, allowing for the direct introduction of this valuable motif into diverse molecular scaffolds. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for leveraging this compound in the synthesis of novel peptidomimetics and other compounds of pharmaceutical interest.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material is critical for successful and safe experimentation. This compound is a colorless to pale yellow solid.[3] It is essential to handle this compound with appropriate safety precautions, as it is classified as a flammable, corrosive, and toxic substance.[4]
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClN | [4] |
| Molecular Weight | 107.58 g/mol | [4] |
| Appearance | Colorless to pale yellow solid | [3] |
| Boiling Point | 120.5 °C at 760 mmHg | [4] |
| Flash Point | 26.7 °C | [4] |
| Storage | Inert atmosphere, Room Temperature | [4] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly sealed container under an inert atmosphere to prevent degradation.[4]
Mechanistic Insights: The Role of N-methylcyclopropanamine in the Ugi Reaction
The Ugi four-component reaction is a powerful tool for the synthesis of α-aminoacyl amides, which are valuable peptidomimetics in drug discovery.[6] The reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1]
The reaction is initiated by the formation of an imine from the amine (N-methylcyclopropanamine) and the aldehyde. The carboxylic acid then protonates the imine, forming a highly electrophilic iminium ion. This is followed by the nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium ion intermediate. Finally, the carboxylate anion attacks the nitrilium ion, and a subsequent Mumm rearrangement yields the stable α-aminoacyl amide product.[7]
Caption: Generalized workflow of the Ugi four-component reaction.
Experimental Protocols: Synthesis of a Model α-Aminoacyl Amide
The following protocol is a representative example of a Ugi four-component reaction utilizing this compound. This procedure is adapted from established methodologies for Ugi reactions and should be optimized for specific substrates.[8]
Materials and Reagents:
-
This compound
-
An appropriate aldehyde (e.g., isobutyraldehyde)
-
An appropriate carboxylic acid (e.g., benzoic acid)
-
An appropriate isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (anhydrous)
-
Triethylamine (or another suitable base)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Protocol:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride salt and generate the free amine in situ. Stir the mixture for 15-20 minutes.
-
Reaction Assembly: To the solution of N-methylcyclopropanamine, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq). Stir the mixture for 10-15 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic, and cooling may be necessary for reactive substrates.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and any acidic byproducts.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-aminoacyl amide.
Data Presentation: Representative Ugi Reaction Scaffolds
The versatility of the Ugi reaction allows for the generation of a wide array of molecular scaffolds by varying the four input components. The use of N-methylcyclopropanamine introduces a constant structural element, while diversity can be achieved through the selection of different aldehydes, carboxylic acids, and isocyanides.
| Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Expected Product Structure |
| Isobutyraldehyde | Benzoic Acid | tert-Butyl Isocyanide | N-(tert-butyl)-2-(N-(cyclopropyl(methyl)amino)-3-methylbutanamido)benzamide |
| Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | N-cyclohexyl-2-(N-(cyclopropyl(methyl)amino)-2-phenylacetamido)acetamide |
| Formaldehyde | Propionic Acid | Benzyl Isocyanide | N-benzyl-2-(N-(cyclopropyl(methyl)amino)acetamido)propanamide |
Troubleshooting and Key Considerations
-
Imine Formation: The initial formation of the imine is a critical step. For less reactive aldehydes or ketones, the use of a dehydrating agent such as magnesium sulfate or molecular sieves may be beneficial.
-
Solvent Choice: Methanol is a common solvent for Ugi reactions as it effectively solvates the intermediates. However, for specific applications, other polar aprotic solvents like dimethylformamide (DMF) can be used.[4]
-
Reaction Concentration: Ugi reactions are often favored at higher concentrations (0.5 M to 2.0 M) to promote the multi-component assembly.[4]
-
Purification: The purification of Ugi products can sometimes be challenging due to their amide nature. Careful selection of the chromatography eluent system is crucial.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block for the synthesis of complex, drug-like molecules via multi-component reactions. The Ugi reaction, in particular, provides a powerful and efficient method for incorporating the desirable N-methylcyclopropyl motif into a wide range of scaffolds. By understanding the mechanistic principles and optimizing the reaction conditions, researchers can leverage this chemistry to rapidly generate libraries of novel compounds for biological screening, thereby accelerating the drug discovery process.
Caption: The convergence of MCRs and N-methylcyclopropanamine for drug discovery.
References
-
Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023). Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: N-Methylcyclohexylamine, 98% - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ugi reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem. (n.d.). Retrieved from [Link]
-
N-Methyl-cyclopropanamine HCl - ChemBK. (2024). Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1009. Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. (2016). Retrieved from [Link]
-
Passerini reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Drug Discovery for Soft Drugs on TRPV1 and TRPM8 Channels Using the Passerini Reaction - PubMed. (n.d.). Retrieved from [Link]
-
Multicomponent Reactions in Medicinal Chemistry | Request PDF. (n.d.). Retrieved from [Link]
-
Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction - MDPI. (2022). Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed. (2024). Retrieved from [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. (n.d.). Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of α-aminoacyl amides as antitubercular agents effective on drug resistant tuberculosis - PubMed. (2019). Retrieved from [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (n.d.). Retrieved from [Link]
-
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. (2021). Beilstein Journal of Organic Chemistry, 17, 638-646. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: Strategic Integration of N-Methylcyclopropanamine Hydrochloride in Heterocyclic MedChem Scaffolds
Executive Summary
N-methylcyclopropanamine hydrochloride (NMCP[1][2]·HCl) is a high-value secondary amine building block used extensively in medicinal chemistry to introduce the
This guide provides validated protocols for integrating NMCP into heterocyclic scaffolds via Nucleophilic Aromatic Substitution (
Chemical Profile & Critical Handling
The hydrochloride salt form is the industry standard for storage due to the extreme volatility and instability of the free amine.
| Property | Data |
| Chemical Formula | |
| Molecular Weight | 107.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics.[2] |
| Free Base Boiling Point | ~50–60 °C (Estimated) – High Volatility Risk |
| pKa (Conjugate Acid) | ~9.0–9.5 (Typical for secondary cyclopropylamines) |
Handling Directive: The "In-Situ" Rule
NEVER isolate the free base of N-methylcyclopropanamine for storage. Its low boiling point leads to rapid concentration loss and potential safety hazards.[2]
-
Correct Protocol: Generate the free base in situ within the reaction vessel using a mild inorganic base or tertiary amine immediately prior to the coupling event.
Medicinal Chemistry Rationale: The "Cyclopropyl Effect"[5][6]
The
-
Metabolic Blockade: The cyclopropyl ring resists CYP450-mediated
-hydroxylation better than isopropyl or ethyl groups.[2] The -methyl group, while susceptible to demethylation, is often retained longer when attached to the electron-withdrawing cyclopropyl nitrogen.[4] -
Conformational Restriction: The
-like character of the cyclopropyl carbons restricts the rotation of the N-C bond, potentially locking the molecule into a bioactive conformation. - -Hole Interactions: The strained ring can participate in unique non-covalent interactions with target protein residues.[2]
Diagram 1: Metabolic Stability & Strategic Rationale
Protocol A: Nucleophilic Aromatic Substitution ( )
This is the preferred method for electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines, fluoro-nitrobenzenes).[4]
Materials
-
Substrate: 4-Chloro-2-methylpyrimidine (or similar activated heterocycle) (1.0 equiv)
-
Reagent: this compound (1.2 equiv)[2]
-
Base: Cesium Carbonate (
) (2.5 equiv) or DIPEA (3.0 equiv)[4][2] -
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the heterocyclic substrate (1.0 equiv) and
(2.5 equiv). -
Solvation: Add anhydrous DMF. Stir to create a suspension.
-
Reagent Addition (Critical): Add NMCP·HCl (1.2 equiv) directly to the suspension as a solid.[2]
-
Why: Adding the solid salt to the basic mixture generates the amine in situ, where it is immediately available to react, minimizing volatilization loss.[4]
-
-
Reaction: Seal the vessel tightly. Heat to 60–80 °C. Monitor by LCMS.[2]
-
Timeframe: Typically 2–6 hours.[2]
-
-
Workup:
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Cross-Coupling[3]
For unactivated aryl halides (bromides/chlorides) where
Materials
-
Substrate: Aryl Bromide (1.0 equiv)[4]
-
Catalyst:
(0.02 equiv) or Pd(OAc)2[4][2] -
Ligand: BrettPhos or XPhos (0.04 equiv)[4][2]
-
Selection Logic: Bulky biaryl phosphine ligands prevent the palladium center from coordinating too tightly to the strained cyclopropyl ring, preventing ring-opening side reactions.
-
-
Base: Sodium tert-butoxide (
) (2.5 equiv)[4][2]
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd source, Ligand, and Solvent.[4][2] Stir for 5 mins at RT to form the active catalytic species.
-
Substrate Addition: Add Aryl Bromide (1.0 equiv) and
(2.5 equiv). -
Reagent Addition: Add NMCP·HCl (1.2 equiv) as a solid under positive Argon flow.[4][2]
-
Reaction: Seal and heat to 90–100 °C for 12–18 hours.
-
Filtration: Cool, dilute with ether, and filter through a Celite pad to remove palladium residues.
-
Purification: Silica gel chromatography.
Experimental Workflow Visualization
The following diagram illustrates the decision tree for selecting the correct protocol based on substrate electronics.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Volatilization of amine before reaction.[2] | Ensure vessel is sealed immediately after adding the HCl salt to the base. |
| Ring Opening | Radical formation (if using radical conditions) or excessive heat.[2] | Switch to milder bases ( |
| No Reaction (Pd) | Catalyst poisoning by amine.[4][2] | Switch to precatalysts (e.g., XPhos Pd G3) to ensure rapid oxidative addition.[4][2] |
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 12134267, this compound. Retrieved from [Link][4][2]
-
Medicinal Chemistry Applications: Talele, T. T. (2016).[4][2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4] Retrieved from [Link][4][2]
-
Methodology: Roughley, S. D., & Jordan, A. M. (2011).[4][2][6] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[2] Contextual application of amines in
. -
Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[4][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[4][2] Retrieved from [Link][4][2]
-
Metabolic Stability: Wager, T. T., et al. (2010).[4][2] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.[4][2] (Contextualizing cyclopropyl vs alkyl stability).
Sources
- 1. chembk.com [chembk.com]
- 2. N-methylcyclopentanamine hydrochloride | C6H14ClN | CID 43810760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Note: Comprehensive Characterization of N-Methylcyclopropanamine Hydrochloride
Executive Summary & Challenge Definition
N-Methylcyclopropanamine Hydrochloride is a critical secondary amine building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors and CNS-active compounds). Its characterization presents a "Perfect Storm" of analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. -
High Polarity & Hygroscopicity: As a small amine salt, it exhibits poor retention on standard C18 columns and is difficult to handle due to rapid moisture uptake.
-
Thermal Instability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Direct injection into high-temperature GC inlets can induce thermal ring-opening or degradation, leading to false impurity profiles.
This Application Note defines a tri-modal analytical strategy to ensure identity, purity, and stoichiometry.
Physicochemical Profile
| Property | Value | Analytical Implication |
| Formula | Requires counter-ion quantification. | |
| MW | 107.58 g/mol | Low mass cutoff required for MS. |
| Appearance | White to off-white solid | Hygroscopic; weigh in controlled humidity. |
| Solubility | Water, Methanol, DMSO | Compatible with HILIC and RP-HPLC. |
| UV Abs | End absorption (<205 nm) | Critical: Requires derivatization or non-optical detection. |
Analytical Workflow Overview
The following logic gate determines the appropriate method for the required data output.
Figure 1: Analytical Decision Matrix. High-contrast nodes indicate primary workflows.
Method A: Structural Identification (NMR)
Objective: Definitive structural confirmation. Principle: The cyclopropyl protons exhibit unique high-field chemical shifts (0.3–0.9 ppm) that are diagnostic for this ring system.
Protocol
-
Solvent: Dissolve 10 mg of sample in 0.6 mL Deuterium Oxide (
) .-
Note:
is preferred over because the HCl salt is not soluble in chloroform. If is required, the sample must be free-based first (not recommended for routine ID).
-
-
Instrument: 400 MHz (or higher).
-
Parameters: 16 scans, relaxation delay (
) = 2.0 s.
Expected Spectral Features
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Cyclopropyl | 0.60 – 0.85 | Multiplet | 4H | Ring methylene protons |
| N-Methyl | 2.65 – 2.75 | Singlet* | 3H | Methyl group on Nitrogen |
| Cyclopropyl | 2.30 – 2.45 | Multiplet | 1H | Ring methine proton |
*Note: In
Method B: Purity Assay via Pre-Column Derivatization (HPLC-UV)
Objective: Quantification of purity without a Mass Spectrometer. The Problem: The molecule is UV-transparent. The Solution: Derivatization with FMOC-Cl (9-Fluorenylmethyl chloroformate).[1] FMOC-Cl reacts rapidly with secondary amines to form a stable, highly fluorescent/UV-active carbamate.
Reagents
-
Borate Buffer: 0.2 M, pH 9.5 (Critical for reaction efficiency).
-
FMOC-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh daily).
-
Quenching Reagent: 1% Adamantanamine (removes excess FMOC-Cl to prevent interference).
Derivatization Protocol (Automated or Manual)
-
Mix: 100
L Sample (1 mg/mL in water) + 100 L Borate Buffer. -
React: Add 200
L FMOC-Cl reagent. Vortex. -
Incubate: 1 minute at Ambient Temperature.
-
Quench: Add 50
L Adamantanamine solution (optional, to reduce the large FMOC-OH peak). -
Inject: 10
L onto HPLC.
HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV at 265 nm (FMOC
).
Method C: Impurity Profiling via GC-MS (TFAA Derivatization)
Objective: Detect volatile organic impurities and confirm mass. The Problem: Injecting HCl salts directly ruins GC liners (thermal degradation). The Solution: In-situ derivatization with Trifluoroacetic Anhydride (TFAA) . This creates the volatile N-methyl-N-cyclopropyl-2,2,2-trifluoroacetamide.
Workflow Diagram
Figure 2: TFAA Derivatization Workflow for GC-MS.
Protocol Details
-
Preparation: Place 10 mg sample in a GC vial. Add 1 mL Ethyl Acetate.
-
Derivatization: Add 50
L Trifluoroacetic Anhydride (TFAA) . Cap immediately. -
Incubation: Heat at 60°C for 20 minutes.
-
Extraction (Critical): Cool down. Add 0.5 mL 5%
solution. Vortex gently to neutralize excess acid. -
Analysis: Inject 1
L of the upper organic layer .
GC-MS Parameters
-
Inlet: Split 20:1, 250°C.
-
Column: DB-5ms or equivalent (30m
0.25mm 0.25 m). -
Oven: 50°C (hold 2 min)
15°C/min 280°C. -
MS Source: EI mode, 70 eV.
-
Target Ion: Look for molecular ion of derivative (
= 167 m/z) and fragment ions ( ).
Method D: Chloride Content (Ion Chromatography)
Objective: Confirm the salt stoichiometry (Mono-HCl vs. Di-HCl or free base mix). Why: Elemental analysis (CHN) is often insufficient for distinguishing salt forms accurately.
-
Column: Anion Exchange (e.g., Dionex IonPac AS11).
-
Eluent: KOH Gradient (10 mM to 50 mM).
-
Suppressor: Electrolytic suppression (ASRS).
-
Standard: NIST-traceable Chloride standard.
-
Calculation:
.-
Acceptance Criteria:
.
-
Safety & Handling (E-E-A-T)
-
Toxicity: N-methylcyclopropanamine is a skin irritant and potential sensitizer.
-
Reactivity: The cyclopropane ring is strained. Avoid contact with strong Lewis acids (e.g.,
) which can cause explosive polymerization or ring opening. -
Derivatization Risks: FMOC-Cl and TFAA are corrosive and lachrymators. Perform all steps in a fume hood.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
- Thermo Fisher Scientific. (2020). Analysis of Aliphatic Amines using HPLC-CAD. Application Note 72894. (Alternative method reference for labs with CAD detectors).
Sources
GC-MS analysis of N-methylcyclopropanamine hydrochloride
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-methylcyclopropanamine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). N-methylcyclopropanamine is a significant building block in organic synthesis, particularly for pharmaceutical and agrochemical compounds.[1][2] Direct GC analysis of its hydrochloride salt form is infeasible due to the salt's non-volatile nature. Furthermore, the corresponding free base, while more volatile, is a polar secondary amine prone to poor chromatographic performance, such as peak tailing and low response, due to interactions with active sites within the GC system.[3][4]
To overcome these challenges, this protocol details a robust methodology centered on a two-step sample preparation process: 1) liberation of the free N-methylcyclopropanamine via basification, and 2) subsequent derivatization using an alkyl chloroformate. This derivatization process converts the polar amine into a stable, less polar, and more volatile carbamate derivative, which is highly amenable to GC-MS analysis.[4] The protocol outlines detailed steps for sample and standard preparation, optimized instrumental parameters for both the gas chromatograph and the mass spectrometer, and guidelines for data analysis and method validation.
Principle and Causality
The successful hinges on overcoming its inherent chemical properties that are incompatible with gas chromatography.
-
Challenge 1: Non-Volatility of the Salt. The target analyte is a hydrochloride salt. Salts have strong ionic interactions, resulting in very low volatility, making them unsuitable for GC, which requires analytes to be vaporized in a hot inlet.
-
Solution: Basification. The protocol begins by treating the aqueous sample with a base (e.g., potassium carbonate or sodium hydroxide). This neutralizes the hydrochloride, liberating the free N-methylcyclopropanamine base (C₄H₉N), which is significantly more volatile.
-
-
Challenge 2: Polarity and Activity of the Free Amine. The free N-methylcyclopropanamine is a secondary amine. The lone pair of electrons on the nitrogen and the active hydrogen atom can form hydrogen bonds and interact with active silanol (-Si-OH) groups present on the surfaces of the GC inlet liner and the column stationary phase.[3] This interaction leads to distorted, tailing peaks, poor reproducibility, and inaccurate quantification.
-
Solution: Derivatization. To mitigate this, the free amine is converted into a non-polar derivative. This protocol employs derivatization with an alkyl chloroformate (e.g., propyl chloroformate or isobutyl chloroformate). The chloroformate reacts with the secondary amine to form a stable, volatile, and less polar N-alkyl carbamate. This chemical modification effectively "caps" the active site on the amine, preventing interactions within the GC system and resulting in sharp, symmetrical chromatographic peaks suitable for sensitive and accurate quantification.[3][5]
-
The overall process, from sample preparation to analysis, is designed to be a self-validating system, ensuring that the final result is a reliable and accurate measurement of the analyte concentration.
Sources
Application Note: N-Methylcyclopropanamine HCl in Suicide Inhibitor Synthesis
This guide details the application of N-methylcyclopropanamine hydrochloride as a critical building block in the synthesis of mechanism-based enzyme inhibitors, specifically targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAOs) .
Introduction: The Cyclopropylamine "Warhead"
This compound (CAS: 67376-94-7) is not merely a structural fragment; it is a pharmacophore warhead . In medicinal chemistry, the cyclopropylamine moiety is renowned for its ability to act as a mechanism-based inactivator (suicide substrate).[1][2]
When incorporated into a drug scaffold, this secondary amine mimics the natural substrate of FAD-dependent amine oxidases. However, upon catalytic oxidation, it undergoes a single-electron transfer (SET) event that triggers a ring-opening radical cascade, covalently modifying the enzyme's cofactor (FAD) and permanently disabling the target. This mechanism is central to the potency of inhibitors like Tranylcypromine and next-generation LSD1 inhibitors used in oncology.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 67376-94-7 |
| Formula | C₄H₉N[1][3][4][5][6][7] · HCl |
| MW | 107.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Key Reactivity | Nucleophilic attack (free base); Radical ring-opening (enzymatic). |
Mechanistic Insight: Single-Electron Transfer (SET)
Understanding the mechanism is crucial for rational drug design.[1][2] The inhibition is not steric; it is chemical.
-
Substrate Binding: The inhibitor enters the active site of LSD1 or MAO.
-
Enzymatic Oxidation: The FAD cofactor accepts one electron from the nitrogen lone pair, generating an aminium radical cation .
-
Ring Opening: The strain of the cyclopropane ring (approx. 27.5 kcal/mol) coupled with the radical character causes rapid homolytic fission of the C–C bond.
-
Covalent Adduct: The resulting carbon-centered radical attacks the FAD cofactor (often at C4a or N5), forming a stable covalent adduct.
Visualization: Mechanism of Suicide Inhibition
Protocol: Reductive Amination Coupling
The most common synthetic route to incorporate N-methylcyclopropanamine into a drug scaffold is via reductive amination with an aryl aldehyde. This creates the core structure found in many LSD1 inhibitors.
Challenge: The reagent is an HCl salt. Direct reaction requires in situ neutralization (free-basing) to liberate the nucleophilic amine without causing side reactions or volatility loss.
Materials
-
Amine Source: N-methylcyclopropanamine HCl (1.0 equiv)[3]
-
Electrophile: Aryl Aldehyde (e.g., 4-cyanobenzaldehyde) (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Methodology
Step 1: In Situ Free-Basing & Imine Formation
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Add N-methylcyclopropanamine HCl (1.0 mmol) and anhydrous DCE (5 mL). The salt will likely remain suspended.
-
Neutralization: Add DIPEA (1.0 mmol) dropwise at room temperature. Stir for 10–15 minutes. The solution may clear up as the free amine is liberated.
-
Note: Do not use a large excess of base if your aldehyde is base-sensitive.
-
-
Addition: Add the Aryl Aldehyde (1.0 mmol) in one portion.
-
Equilibration: Stir the mixture for 30–60 minutes at room temperature. This allows the formation of the iminium ion intermediate.[8]
-
Checkpoint: If using an aromatic aldehyde, the solution often turns slightly yellow.
-
Step 2: Reduction[9]
-
Reduction: Cool the mixture to 0°C (ice bath) if the substrate is fragile; otherwise, room temperature is acceptable. Add NaBH(OAc)₃ (1.5 mmol) in 3 portions over 5 minutes.
-
Why STAB? Sodium triacetoxyborohydride is milder than NaBH₄ and selective for iminiums over aldehydes, preventing direct reduction of the starting material.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor by TLC or LC-MS.
-
Target Mass: Look for
(Loss of Oxygen, gain of amine fragment).
-
Step 3: Workup and Purification
-
Quench: Slowly add saturated aqueous NaHCO₃ (10 mL) to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo.-
Caution: The free base product may be volatile. Do not apply high vacuum for extended periods if the molecular weight is low (<200).
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/Ethyl Acetate (typically 4:1 to 1:1). For polar amines, add 1% Triethylamine to the eluent to prevent tailing.
-
Visualization: Synthesis Workflow
[9]
Analytical Validation (QC)
Successful synthesis is validated by specific NMR signatures of the cyclopropyl ring.
-
¹H NMR (CDCl₃):
-
Cyclopropyl Protons: Distinct multiplets in the high field region, typically δ 0.3 – 0.6 ppm (
, m) and δ 0.7 – 0.9 ppm ( , m). -
Methine Proton: The proton at the cyclopropyl attachment point appears around δ 1.6 – 2.0 ppm (
, m). -
N-Methyl Group: A sharp singlet typically between δ 2.3 – 2.5 ppm .
-
Benzylic Protons: A singlet (or AB quartet if chiral) around δ 3.5 – 3.8 ppm .
-
-
¹³C NMR:
-
Cyclopropyl
carbons appear very high field, often δ 3 – 10 ppm .
-
Safety & Handling
-
Volatility: The free base of N-methylcyclopropanamine is volatile and has a pungent, amine-like odor. Always handle the free-basing step in a fume hood.
-
Toxicity: Cyclopropylamines can inhibit metabolic enzymes (P450s, MAOs). Avoid skin contact and inhalation.[3]
-
Stability: The HCl salt is hygroscopic. Store in a desiccator.
References
-
LSD1 Inhibition Mechanism & Structure
- Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry.
-
Cyclopropylamine Ring Opening Mechanism
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry.
-
Reductive Amination Protocols
-
Strategies for Selective Reductive Amination. Journal of Organic Chemistry.[10]
-
-
Reagent Data
- This compound Product Inform
Sources
- 1. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. chembk.com [chembk.com]
- 4. 1-Methylcyclopropanamine Hydrochloride | 88887-87-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting N-methylcyclopropanamine hydrochloride synthesis side reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-methylcyclopropanamine hydrochloride. As a Senior Application Scientist, I have compiled this guide to address common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. Each section provides a detailed explanation of the problem, its root causes, and actionable troubleshooting protocols.
Section 1: Over-Methylation and Control of Selectivity
Question: I am observing a significant amount of N,N-dimethylcyclopropanamine impurity in my reaction mixture when synthesizing N-methylcyclopropanamine. How can I minimize this over-methylation side reaction?
Answer:
Over-methylation is a common side reaction in the synthesis of N-methylcyclopropanamine, particularly when using reactive methylating agents or when the reaction conditions are not carefully controlled. The formation of the tertiary amine, N,N-dimethylcyclopropanamine, occurs because the desired secondary amine product is also nucleophilic and can react further with the methylating agent.
Root Causes and Mechanistic Insights:
The primary cause of over-methylation is the lack of selectivity in the alkylation step. Once the initial N-methylation of cyclopropylamine occurs, the resulting N-methylcyclopropanamine can compete with the starting material for the methylating agent. The relative rates of these two reactions are influenced by several factors, including the reactivity of the methylating agent, stoichiometry, temperature, and solvent.[1]
Troubleshooting Workflow: Minimizing Over-Methylation
Caption: Troubleshooting workflow for minimizing over-methylation.
Detailed Troubleshooting Protocols:
1. Control of Stoichiometry:
-
Protocol:
-
Carefully calculate the molar equivalents of your starting materials.
-
Use a slight excess of cyclopropylamine (e.g., 1.1 to 1.2 equivalents) relative to the methylating agent. This ensures the methylating agent is the limiting reagent and is consumed before significant over-methylation can occur.
-
Add the methylating agent dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of the methylating agent in the reaction mixture.
-
2. Choice of Methylating Agent:
-
Insight: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can lead to poor selectivity.
-
Recommendation: Consider using a less reactive methylating agent, such as methyl p-toluenesulfonate or methyl methanesulfonate.
3. Temperature and Solvent Effects:
-
Protocol:
-
Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second methylation reaction.[2]
-
The choice of solvent can influence the reaction rate and selectivity. A less polar solvent may slow down the reaction but can sometimes improve selectivity.[1] Experiment with solvents of varying polarity (e.g., acetonitrile, THF, dichloromethane) to find the optimal conditions for your specific methylating agent.
-
4. Alternative Synthetic Route: Reductive Amination:
-
Insight: Reductive amination of cyclopropanone with methylamine is an excellent alternative that generally provides high selectivity for the mono-methylated product.[3]
-
Protocol:
-
In a suitable solvent (e.g., methanol), combine cyclopropanone and a slight excess of methylamine (as a solution in a solvent or as the hydrochloride salt with a base).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work up the reaction by quenching the excess reducing agent and extracting the product.
-
| Parameter | Direct Alkylation | Reductive Amination |
| Selectivity | Moderate to Low | High |
| Key Control | Stoichiometry, Temperature | Choice of Reducing Agent |
| Common Byproducts | N,N-dimethylcyclopropanamine | Unreacted starting materials |
Section 2: Ring-Opening of the Cyclopropane Moiety
Question: My analysis shows the presence of impurities with a molecular weight corresponding to a ring-opened product. What causes this, and how can I prevent it?
Answer:
The cyclopropane ring is strained and susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles.[4] This can lead to the formation of linear amine byproducts, reducing the yield and purity of your desired this compound.
Root Causes and Mechanistic Insights:
The ring-opening of cyclopropylamines is often catalyzed by Lewis acids or strong Brønsted acids.[2][5] The reaction proceeds through the formation of a cyclopropylcarbinyl-like cation intermediate, which can rearrange to a more stable homoallylic or allylic cation, leading to the ring-opened product. The presence of substituents on the ring can influence the regioselectivity of the ring-opening.[6]
Troubleshooting Workflow: Preventing Ring-Opening
Caption: Troubleshooting workflow for preventing cyclopropane ring-opening.
Detailed Troubleshooting Protocols:
1. pH Control:
-
Protocol:
-
During the synthesis and work-up, maintain the pH in a neutral or slightly basic range as much as possible.
-
For the final hydrochloride salt formation, use a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) and add it slowly to a solution of the free amine at a low temperature to avoid localized areas of high acidity. The stability of amine hydrochlorides can be pH-dependent.[7][8][9][10][11]
-
2. Temperature Management:
-
Insight: Higher temperatures can provide the activation energy needed for ring-opening.
-
Recommendation: Conduct all reaction and purification steps at the lowest practical temperature.
3. Avoidance of Strong Electrophiles and Lewis Acids:
-
Protocol:
-
If your synthetic route involves reagents that can act as strong electrophiles or Lewis acids, consider alternative reagents.
-
If a Lewis acid is necessary, screen for milder options and use the minimum effective catalytic amount.[2]
-
| Condition | Risk of Ring-Opening | Recommended Action |
| Low pH (< 2) | High | Maintain pH > 4 during work-up |
| High Temperature (> 80 °C) | Increased | Keep temperature below 40 °C |
| Presence of Lewis Acids | High | Use Brønsted acids or avoid acidic catalysts |
Section 3: Formation and Mitigation of Nitrosamine Impurities
Question: I am concerned about the potential for nitrosamine impurities in my final product, especially for pharmaceutical applications. What are the sources of these impurities and how can I prevent their formation?
Answer:
The formation of N-nitrosamines is a significant concern in the pharmaceutical industry due to their classification as probable human carcinogens.[12] These impurities can form when a secondary or tertiary amine, such as N-methylcyclopropanamine, reacts with a nitrosating agent.
Root Causes and Mechanistic Insights:
Nitrosating agents are typically derived from nitrite sources (e.g., sodium nitrite, nitrous acid) under acidic conditions.[13] These can be introduced as contaminants in starting materials, reagents, or solvents. The reaction mechanism involves the electrophilic attack of a nitrosating species on the lone pair of electrons of the amine nitrogen.
Troubleshooting Workflow: Preventing Nitrosamine Formation
Caption: Workflow for the prevention of nitrosamine formation.
Detailed Troubleshooting Protocols:
1. Scrutinize Starting Materials and Reagents:
-
Protocol:
-
Source high-purity starting materials, reagents, and solvents from reputable suppliers.
-
Where possible, test incoming materials for nitrite and nitrate contamination.
-
2. Control of Reaction and Storage Conditions:
-
Protocol:
-
Avoid the use of nitric acid or other nitrosating agents in the synthetic process.
-
Maintain a pH outside the optimal range for nitrosation (typically acidic).[13]
-
Store the final product and intermediates in a cool, dark, and dry environment to minimize degradation that could lead to nitrosamine formation.[13]
-
3. Use of Nitrosamine Formation Inhibitors:
-
Insight: Certain compounds can act as scavengers for nitrosating agents.
-
Recommendation: The addition of small amounts of inhibitors like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) to the reaction mixture or formulation can effectively prevent nitrosamine formation.[14]
4. Analytical Testing:
-
Protocol:
-
It is crucial to test the final this compound for the presence of nitrosamines using a validated, sensitive analytical method.
-
GC-MS/MS Method: A common approach involves derivatization followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for highly sensitive and selective detection.[15][16][17]
-
LC-MS/MS Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used and can often be performed without derivatization.[12]
-
Section 4: Purification and Analysis of this compound
Question: What are the best methods for purifying this compound and analyzing its purity?
Answer:
Effective purification and accurate analysis are critical to ensure the quality of your final product. The choice of method will depend on the nature and quantity of the impurities present.
Purification Protocols:
1. Recrystallization:
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Fractional Distillation (for the free amine):
-
Insight: If the main impurity is the higher-boiling N,N-dimethylcyclopropanamine, fractional distillation of the free amine before salt formation can be effective.[13][18][19][20][21]
-
Protocol:
-
Carefully neutralize the hydrochloride salt to obtain the free amine.
-
Set up a fractional distillation apparatus with a column of appropriate length and packing material.
-
Slowly heat the mixture and collect the fractions at their respective boiling points. N-methylcyclopropanamine has a lower boiling point than N,N-dimethylcyclopropanamine.
-
3. Preparative HPLC:
-
Insight: For challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.[22][23][24][25][26]
-
Protocol:
-
Develop a suitable analytical HPLC method first to determine the optimal mobile phase and stationary phase for separation.
-
Scale up the method to a preparative HPLC system, injecting the crude material and collecting the fraction corresponding to the pure product.
-
Analytical Methods for Purity Assessment:
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol:
-
Derivatize the amine hydrochloride or analyze the free amine directly.
-
Use a suitable GC column (e.g., a polar capillary column) and a temperature program that separates N-methylcyclopropanamine from its potential impurities.
-
The mass spectrometer will provide confirmation of the identity of the peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Insight: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[27][28][29][30][31][32]
-
Protocol:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The chemical shifts and integration of the signals can be used to identify and quantify the main product and any impurities. For example, the N-methyl signal of N-methylcyclopropanamine will be a singlet, while the N,N-dimethyl signal of the over-methylated impurity will also be a singlet but at a different chemical shift. Quantitative NMR (qNMR) can be used for accurate determination of purity.[31]
-
| Analytical Technique | Information Provided |
| GC-MS | Separation of volatile components, molecular weight, and fragmentation pattern. |
| ¹H and ¹³C NMR | Detailed structural information, quantification of components. |
| LC-MS | Separation of non-volatile components, molecular weight. |
References
-
University of Rochester. Purification: Fractional Distillation. Available from: [Link]
-
Patel, B., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Young Pharmacists, 13(4), 304-308. Available from: [Link]
-
Tait, R. J., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2928-2935. Available from: [Link]
- MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(1), 32-33.
- Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597.
- Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Ruiz-Aracama, A., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating.
-
Shimadzu. Preparative HPLC Primer. Available from: [Link]
-
Nichols, L. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. Available from: [Link]
- Wyatt, P., & Warren, S. (2008). Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
- Hong, K. B., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(2), 269-273.
-
Methyl-Life. (2025). MTHFR and Overmethylation: Causes, Symptoms, and Support. Available from: [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Emmett, M. R., & Kerr, M. A. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters, 13(16), 4180-4183.
- Tannenbaum, S. R., et al. (1991). Inhibition of nitrosamine formation by ascorbic acid. The American Journal of Clinical Nutrition, 53(1 Suppl), 247S-250S.
- Hatzakis, E. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(45), 41835-41843.
- Lee, J. W., et al. (2011). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC and Prep-HPLC.
- Hemminger, C. L., & Dungan, S. R. (2020). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 316, 126323.
-
NutriPATH. METHYLATION & MTHFR. Available from: [Link]
-
ResearchGate. (2025). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Available from: [Link]
- Cossy, J., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Hatzakis, E. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(45), 41835-41843.
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. Available from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]
- Hong, S., et al. (2018). Visible-Light-Induced Aza-Pinacol Rearrangement: Ring Expansion of Alkylidenecyclopropanes. Organic Letters, 20(15), 4452-4456.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available from: [Link]
-
Swissmedic. (2019). Nitrosamines by GC-MS/MS. Available from: [Link]
- Jung, M. E., & McCombs, C. A. (1978).
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available from: [Link]
-
Analyst (RSC Publishing). (2018). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Available from: [Link]
-
Asian Publication Corporation. (n.d.). Nitrosamine Impurities. Available from: [Link]
-
ResearchGate. (2025). Quantitative NMR Studies of Multiple Compound Mixtures. Available from: [Link]
-
Wikipedia. (n.d.). Adenosine diphosphate receptor inhibitor. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
NutriPATH. (n.d.). METHYLATION & MTHFR. Available from: [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Available from: [Link]
- Fleszar, B., & Ploszynska, J. (2001). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 6(12), 975-992.
-
National Institutes of Health. (n.d.). Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule. Available from: [Link]
-
YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Available from: [Link]
-
MDPI. (2023). Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Available from: [Link]
-
ResearchGate. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Available from: [Link]
-
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available from: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available from: [Link]
-
National Institutes of Health. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Available from: [Link]
Sources
- 1. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: N-Methylcyclopropanamine Hydrochloride Purification
Introduction
N-Methylcyclopropanamine Hydrochloride (CAS: 18972-26-4) is a critical secondary amine building block, particularly in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Garenoxacin) and various CNS-active agents.
Users frequently encounter difficulties with this compound due to three intrinsic properties:
-
Extreme Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to "oiling out" rather than crystallizing.
-
Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While generally stable, it can undergo homoallylic rearrangement (ring opening) under vigorous acidic heating.
-
Impurity Similarity: Separation from the starting material (cyclopropylamine) and the over-methylated byproduct (N,N-dimethylcyclopropanamine) is challenging due to similar solubility profiles.
This guide provides troubleshooting workflows to isolate high-purity NMCP·HCl.
Module 1: Critical Impurity Profiling
Before initiating purification, you must identify what you are removing. The purification strategy changes based on the dominant impurity.
| Impurity Type | Chemical Identity | Origin | Detection Method | Removal Strategy |
| Starting Material | Cyclopropylamine (Primary Amine) | Incomplete methylation | GC-MS / NMR (missing N-Me peak) | Distillation of Free Base (High efficacy) |
| Over-Alkylation | N,N-Dimethylcyclopropanamine (Tertiary Amine) | Excess methylating agent | GC-MS / NMR (6H singlet) | Recrystallization (Salt remains in liquor) |
| Ring-Opened | N-Methylallylamine | Acid-catalyzed rearrangement | 1H NMR (Olefinic protons 5.0-6.0 ppm) | Irreversible. Discard batch if >5%. |
| Hydrolysis | Cyclopropanol / Methanol | Nucleophilic attack (rare) | GC (Solvent peaks) | Vacuum Drying / Desiccation |
Module 2: Troubleshooting Recrystallization (The "Sticky Solid" Issue)
User Question: "My product turned into a brown oil instead of a white powder. How do I fix this?"
Scientist’s Analysis: This is the most common ticket we receive. It is rarely a chemical failure but a thermodynamic failure . NMCP[1][2]·HCl is highly hygroscopic. If the solvent contains water, or if the anti-solvent is added too quickly, the salt precipitates as an amorphous oil (oiling out) trapping impurities.
Corrective Protocol: The Dual-Solvent Displacement
Principle: Use a solvent system where the impurity (tertiary amine) remains soluble, but the product crystallizes slowly.
Reagents:
-
Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Isopropanol (IPA). Must be anhydrous.[3]
-
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude "oil" in the minimum amount of boiling anhydrous Solvent A .
-
Tip: If colored impurities are present, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation: Allow the solution to cool to Room Temperature (RT). Do not put it in the fridge yet.
-
The Cloud Point: Add Solvent B dropwise with slow stirring until a faint, persistent turbidity (cloudiness) appears. Stop immediately.
-
Crystal Growth: Seal the flask under N₂. Let it stand undisturbed for 2 hours.
-
Completion: Once crystals form, add more Solvent B (ratio 1:3 vs Solvent A) and cool to 0°C.
-
Isolation: Filter rapidly under N₂ blanket. Wash with cold Solvent B.
Visual Workflow: Handling Hygroscopic Salts
Figure 1: Critical path for recrystallizing hygroscopic amine salts to prevent oiling out.
Module 3: Chemical Remediation (Separating Homologs)
User Question: "I have 10% unreacted cyclopropylamine (SM) and 5% dimethyl impurity. Recrystallization isn't removing the SM. Why?"
Scientist’s Analysis: Recrystallization is poor at separating homologous amine salts (Primary vs. Secondary) because their lattice energies and solubilities are too similar.
-
The Fix: You must exploit the Boiling Point difference of the Free Base.
-
Cyclopropylamine (Free Base) BP: ~50°C
-
N-Methylcyclopropanamine (Free Base) BP: ~78-80°C (Estimated based on homologs)
-
N,N-Dimethylcyclopropanamine (Free Base) BP: ~85°C
-
Protocol: Free-Base Distillation Loop
Use this if purity is <95%.
-
Basification: Dissolve crude salt in minimal water (cool to <10°C). Slowly add 50% NaOH until pH >12.
-
Warning: Exothermic. Keep cool to prevent ring opening.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ether.
-
Drying: Dry organics over KOH pellets (avoid CaCl₂ as amines can coordinate).
-
Fractional Distillation:
-
Use a Vigreux column.
-
Fraction 1 (48-55°C): Discard (Contains Cyclopropylamine).
-
Fraction 2 (75-82°C): Collect Product (NMCP Base).
-
Residue: Contains Dimethyl impurity.
-
-
Re-Salting: Dissolve Fraction 2 in Anhydrous Ether. Bubble dry HCl gas (generated from H₂SO₄/NaCl) or add HCl in Dioxane at 0°C.
-
Result: Pure white precipitate of NMCP·HCl.
-
Module 4: Stability & Storage (Preventing Degradation)
User Question: "My compound smells like vinegar/acrid after drying in the oven. Is it stable?"
Scientist’s Analysis: If it smells acrid, you likely degraded the ring. Cyclopropylamines are sensitive to thermal acidolysis . Heating the HCl salt above 60-80°C, especially if moisture is present, can trigger ring opening to form N-methylallylamine or chloropropanol derivatives.
Storage Rules:
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon/Nitrogen .
-
Drying: Never dry in an oven >40°C. Use a Vacuum Desiccator with P₂O₅ at Room Temperature.
Impurity Origins & Prevention Diagram
Figure 2: Reaction pathways leading to common impurities. Note the irreversible nature of ring opening.
References
-
Synthesis & Properties of Cyclopropylamines
-
Source: Roberts, J. D., & Mazur, R. H. (1951). Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[4]
- Relevance: Establishes the fundamental instability of the cyclopropane ring under solvolytic conditions.
-
-
Purification of Amine Hydrochlorides (General Protocol)
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
- Relevance: Standardizes the Ethanol/Ether recrystallization method for hygroscopic amine salts.
-
Patent: Preparation of Cyclopropylamine Derivatives
- Source: US Patent 3,711,549 (1973). Process for manufacturing cyclopropylamine.
- Relevance: Details the isolation of cyclopropylamine and handling of aqueous distill
-
Recrystallization Solvent Systems for Pharmaceutical Salts
- Source: European Patent EP2500072A1. A novel process of residual solvent removal.
- Relevance: Discusses ultrasonic treatment and solvent selection (Alcohols) for purifying pharmaceutical intermediates to remove residual solvents and impurities.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyclopropylamine derivatives, as they are toxic and skin irritants.
Sources
Preventing hygroscopic issues with N-methylcyclopropanamine hydrochloride
The following technical guide serves as a specialized support center for researchers working with N-methylcyclopropanamine hydrochloride (NMCP[1]·HCl) . It addresses the critical challenge of hygroscopicity, ensuring experimental integrity through field-proven handling protocols.
Topic: Preventing & Mitigating Hygroscopic Issues
Status: Operational | Updated: 2025 | Version: 2.1[1]
Executive Summary: The Moisture Challenge
This compound (CAS: 88887-87-0) is a secondary amine salt critical for introducing the N-methylcyclopropyl moiety in drug discovery.[1] While the hydrochloride salt form improves stability over the volatile free amine, it introduces significant hygroscopicity .
Why this matters:
-
Stoichiometric Drift: Absorbed water increases the effective mass. Weighing 100 mg of "wet" salt might only deliver 85 mg of active reagent, leading to incomplete reactions (e.g., in peptide coupling or amidation).
-
Physical State Change: The salt is deliquescent . It will transition from a crystalline powder to a sticky gum and eventually a liquid upon exposure to ambient humidity.
-
Process Interruption: "Sticky" solids cannot be dispensed automatically and often clog addition funnels.
Physicochemical Profile
Quick Reference for Experimental Planning
| Property | Specification | Notes |
| Appearance | White to light yellow crystalline powder | Turns translucent/gummy when wet.[1] |
| Molecular Weight | 107.58 g/mol | Use this for stoichiometry calculations only if dry.[1] |
| Hygroscopicity | High / Deliquescent | Rapid moisture uptake >60% RH.[1] |
| Melting Point | 197–201 °C | Sharp MP indicates dryness; broad/low MP indicates moisture.[1] |
| Solubility | Water, Methanol, Ethanol | Soluble in polar protic solvents; insoluble in non-polar ethers. |
| Storage Class | Desiccated / Inert Gas | Store at <15°C (Refrigerated) under Argon/Nitrogen.[1] |
Troubleshooting & FAQs
Direct solutions to common laboratory scenarios.
Scenario A: The "Sticky Solid" Problem
Q: I opened the bottle and the powder has turned into a sticky gum or a solid block. Is it degraded? A: Likely not. This is usually physical deliquescence , not chemical degradation. The cyclopropane ring is relatively stable in the salt form, unlike the free amine which can be more volatile or reactive.
-
Immediate Action: Do not chip at the block with a metal spatula (risk of generating static or sparks, though low risk for this salt, it's bad practice).
-
Solution: Follow Protocol 1 (Drying & Recovery) below.[1] If the material has turned to liquid, check purity via NMR (
) before drying. If the cyclopropane ring protons (0.5–0.8 ppm) are intact, recover the salt.
Scenario B: Weighing Instability
Q: The mass reading on my balance keeps increasing while I weigh the sample. How do I get an accurate mass? A: The salt is actively scavenging water from the air.
-
The Fix: Use the "Difference Method" or a Glovebox .
-
Tare a capped vial containing the bulk salt.
-
Quickly transfer an estimated amount to your reaction vessel.[1]
-
Immediately recap the bulk vial and weigh it again.
-
The loss in mass is the exact amount transferred, regardless of water uptake during the transfer to the reaction.
-
Scenario C: Reaction Stoichiometry
Q: My amide coupling yield is consistently 10-15% lower than expected. Could moisture be the cause? A: Yes. If your salt contains 15% water by weight (common for deliquescent salts stored improperly), you are under-loading the amine.
-
Validation: Run a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid or dimethyl sulfone) to determine the effective molecular weight of your bulk material. Adjust your stoichiometry based on this "purity."
Operational Protocols
Protocol 1: Drying & Recovery of Wet Salt
Use this when the material is clumpy or sticky.
Equipment: Vacuum oven or Desiccator,
-
Transfer: Place the open vial/container of the wet salt into a desiccator or vacuum oven.
-
Note: If the salt is in a plastic bag, transfer it to a glass beaker.
-
-
Desiccant: Ensure fresh
is present in the drying chamber. is superior to silica gel for amine salts as it chemically traps water.[1] -
Vacuum: Apply high vacuum (<1 mbar).
-
Temperature: If using an oven, set to 40–50°C . Do not exceed 60°C to avoid any risk of thermal stress on the strained ring, although the salt is generally stable up to its MP.
-
-
Duration: Dry for 12–24 hours .
-
Validation:
-
Visual: Material should return to a free-flowing powder.[1]
-
Analytical: Check Melting Point. It should be >195°C. Lower ranges (e.g., 180–190°C) indicate residual moisture.
-
Protocol 2: Inert Handling (The "Gold Standard")
Required for GMP or high-precision kinetics work.[1]
-
Preparation: Flush a glove bag or glovebox with dry Nitrogen or Argon.[1]
-
Entry: Bring the sealed container, spatulas, and reaction vessels into the inert environment.
-
Dispensing: Weigh the required amount inside the inert atmosphere.
-
Sealing: If removing the reaction vessel, seal it with a septum before bringing it out to the benchtop.
-
Solvent Addition: Add anhydrous solvents via syringe through the septum to maintain the dry chain of custody.
Visual Troubleshooting Guides
Figure 1: Material Assessment Decision Tree
Determine the viability of your reagent based on its physical state.
Caption: Decision matrix for handling N-methylcyclopropanamine HCl based on moisture exposure levels.
Figure 2: The "Dry Chain" Workflow
Best practices for maintaining anhydrous integrity during synthesis.
Caption: Step-by-step workflow to prevent condensation and moisture uptake during experimental setup.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12147321, this compound.[1] Retrieved from [Link]
-
ResearchGate (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (Demonstrates cyclopropylamine stability issues). Retrieved from [Link]
-
TutorChase. Handling Hygroscopic Solutes in the Lab. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling chemicals.
Sources
Technical Support Center: TLC Monitoring of N-Methylcyclopropanamine HCl
Case ID: NMCP-TLC-001 Status: Active Subject: Troubleshooting detection and mobility issues for N-methylcyclopropanamine hydrochloride (NMCP·HCl) on Silica Gel 60 F254.
Executive Summary
Research partners frequently report difficulties monitoring reactions involving This compound (NMCP·HCl) . The two primary failure modes are detection failure (spot invisible under UV) and mobility failure (spot remains at the baseline or tails heavily).
This guide addresses the physicochemical constraints of NMCP·HCl:
-
Lack of Chromophore: The molecule lacks
-conjugation, rendering it UV-inactive at 254 nm. -
Ionic Interaction: As a hydrochloride salt of a secondary amine, it interacts strongly with the acidic silanol groups of standard silica gel.
-
Volatility: The free base (MW: 71.12 g/mol ) is volatile, leading to sample loss during plate drying.
Part 1: Visualization Protocols (The "Invisible" Spot)
Issue: User reports "No spot visible" after running the TLC plate and checking under UV lamp (254 nm).
Diagnosis: NMCP is an aliphatic amine with a cyclopropyl ring. It does not absorb UV light significantly. You must use chemical derivatization (staining).
Standard Operating Procedure: Visualization
Do not rely on UV. Proceed directly to staining.
| Stain Reagent | Expected Result | Mechanism of Action | Priority |
| Ninhydrin | Yellow/Orange or Faint Purple | Reacts with the secondary amine. While primary amines yield "Ruhemann’s Purple," secondary amines often produce yellow/orange adducts due to the lack of a second hydrogen for full condensation. | High |
| Iodine Chamber | Brown/Yellow Spot | Reversible physical adsorption of iodine vapor onto the organic molecule. | Medium |
| KMnO₄ (Basic) | Brown Spot on Purple | Oxidation of the amine/cyclopropane ring. (Note: Cyclopropanes are relatively stable, but the amine is oxidizable). | Low |
Workflow Visualization: Detection Logic
Figure 1: Decision tree for visualization. Note that secondary amines like NMCP often yield yellow/orange spots with Ninhydrin, distinct from the purple of primary amines.
Part 2: Elution & Mobility (The "Stuck" Spot)
Issue: The spot stays at the baseline (
Diagnosis: Silica gel is slightly acidic (pH 4–5). The amine functionality in NMCP is basic.
-
Salt Form: The HCl salt is highly polar and ionic, preventing migration in organic solvents.
-
Silanol Interaction: Even if free-based, the amine hydrogen-bonds strongly with surface silanols (
).
Troubleshooting Protocol: Mobile Phase Selection
You must disrupt the amine-silanol interaction using a basic modifier.
Option A: The "Basified" Mobile Phase (Recommended)
Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the eluent. The modifier competes for the silanol sites, allowing the NMCP to move.
-
Recipe: DCM : Methanol : NH₄OH (90 : 9 : 1)
-
Alternative: DCM : Methanol : TEA (95 : 4 : 1)
Option B: Sample Pre-treatment (Basification)
If spotting the HCl salt directly, it may not run even in basic eluent.
-
Dissolve NMCP·HCl in a small vial with MeOH.
-
Add 1 drop of TEA or aqueous NaOH.
-
Spot the supernatant (free base) onto the plate.
Mechanism of Tailing & Correction
Figure 2: Mechanism of amine tailing on silica and the passivation effect of Triethylamine (TEA).
Part 3: Volatility Management
Issue: The spot was visible in the Iodine chamber but disappeared after heating the plate for Ninhydrin.
Diagnosis: N-methylcyclopropanamine (free base) has a low molecular weight and is volatile.
-
The Trap: To run the TLC, you basified the salt. The free base travels up the plate. When you dry the plate with a heat gun to remove the solvent, you also evaporate the analyte.
Corrective Action:
-
Air Dry Only: Do not use a heat gun to dry the plate after elution. Let it air dry for 1–2 minutes.
-
Stain Immediately: Dip in Ninhydrin while the plate is slightly damp if necessary, then heat only to activate the stain.
-
Use the Salt: If possible, monitor the disappearance of the starting material (if it's non-volatile) rather than the formation of the volatile product, or convert the product to a less volatile derivative (e.g., amide) in a mini-workup before spotting.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use Dragendorff’s Reagent?
-
Answer: Yes. Dragendorff’s reagent is specific for tertiary amines and alkaloids, but often works for secondary amines, producing an orange/red spot. It is non-destructive (no heat required), which helps avoid the volatility issue.
Q2: Why does my spot look like a "dumbbell" (two spots connected by a streak)?
-
Answer: This indicates partial protonation. You have a mixture of the free base (moving) and the salt (sticking).
-
Fix: Increase the concentration of NH₄OH or TEA in your mobile phase to force the equilibrium entirely to the free base.
Q3: Is the cyclopropane ring stable on silica?
-
Answer: Generally, yes. While cyclopropanes can open under strong acidic conditions, the acidity of silica gel is usually insufficient to degrade the ring during the short duration of a TLC run. However, avoid highly acidic stains (like p-anisaldehyde with sulfuric acid) if you wish to recover the compound.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reich, H. J. (2017). TLC Stains. University of Wisconsin-Madison. [Link] (Source for Ninhydrin mechanism on secondary amines).
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link] (Source for mobile phase basification strategies).
Technical Guide: Solvent Optimization for N-Methylcyclopropanamine Hydrochloride
[1][2]
Executive Summary: The "Volatility-Stability" Paradox[1][2]
Working with N-methylcyclopropanamine hydrochloride presents a unique "dual-threat" challenge in process chemistry:
-
The Volatility Trap: Upon neutralization, the free base (N-methylcyclopropanamine) is a low-boiling liquid (bp ~60–70 °C) that is easily lost during standard rotary evaporation.[1][2][3]
-
The Ring-Strain Hazard: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly via distal bond cleavage mechanisms when strong nucleophiles are present.[1][2]
This guide provides solvent architectures that bypass isolation of the volatile free base while protecting the strained ring from decomposition.[2]
Critical Solubility & Handling Protocols
Q: Why is my yield consistently low (<40%) despite complete conversion?
Diagnosis: You are likely isolating the free base using standard vacuum concentration.[2] The Mechanism: The free amine is highly volatile.[2] If you neutralize the HCl salt in water, extract with DCM/Ether, and then rotovap, you are co-distilling your product with the solvent.[2]
The Solution: In-Situ "Telescoped" Neutralization Do not isolate the free base.[2] Use a solvent system that solubilizes the HCl salt and allows for direct reaction, or use a biphasic system.[2]
Protocol A: The "Solvent Switch" (Homogeneous)
Best for: Amide couplings (HATU/EDC) and SNAr reactions.[2]
-
Dissolution: Dissolve NMCP·HCl in DMF or DMAc (Solubility > 100 mg/mL).[1][2] Avoid DCM (poor solubility for the salt).[2]
-
Base Release: Add DIPEA (3.0 equiv) or N-Methylmorpholine (NMM).[1][2]
-
Why? These non-nucleophilic organic bases liberate the N-methylcyclopropylamine free base directly into the reaction matrix.[2]
-
-
Reaction: Add your electrophile immediately.
Protocol B: The Biphasic Schotten-Baumann (Heterogeneous)
Best for: Acyl chlorides and Sulfonyl chlorides.[2]
-
Aqueous Phase: Dissolve NMCP·HCl in minimal water (or 1M NaOH if electrophile is stable).[1][2]
-
Organic Phase: Dissolve electrophile in DCM or 2-MeTHF .
-
Mixing: Combine phases with vigorous stirring.
-
Advantage: The free amine is generated at the interface and immediately captured by the electrophile in the organic layer, preventing evaporation.[2]
Reaction-Specific Solvent Optimization
Q: Which solvent system minimizes ring-opening impurities?
Technical Insight: The cyclopropane ring is prone to homo-Michael addition or distal bond cleavage under acidic conditions, especially in protic solvents like Methanol (MeOH) or Ethanol (EtOH).[2]
Data: Solvent Impact on Ring Stability
| Solvent Class | Solvent | Risk Level | Mechanism of Failure |
| Protic | MeOH, EtOH | High | Nucleophilic attack by solvent on protonated ring (Ring Opening).[1][2][3] |
| Chlorinated | DCM, CHCl₃ | Medium | Good for free base, but poor for salt.[2][3] Slow reaction rates due to heterogeneity.[1][2] |
| Polar Aprotic | DMF, NMP | Low | Stabilizes the salt; non-nucleophilic.[2] Best for coupling. |
| Ethers | THF, 2-MeTHF | Low-Med | Good for free base.[1][2][3] 2-MeTHF is a greener alternative to DCM for biphasic work.[1][2] |
Visualization: Solvent Decision Matrix
The following decision tree guides your solvent choice based on the specific reaction type and stability requirements.
Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate optimal conditions; Red nodes indicate critical failure modes.[1][2]
Troubleshooting & FAQs
Q: I see a "M+18" or "M+32" impurity peak in LCMS. What is it?
Analysis:
-
M+18: Likely water addition (hydrolysis) across the cyclopropane ring.[2]
-
M+32: Likely methanol addition (methanolysis) if MeOH was used as a solvent or in LCMS prep.[2]
Corrective Action:
-
Eliminate Strong Acids: Ensure the reaction pH never drops below 4.0. The combination of
and the strain energy of the ring drives the opening.[2] -
Switch Solvents: Move from MeOH to Acetonitrile (MeCN) or DMF .
-
Temperature Control: Cyclopropylamines are thermally sensitive in the presence of Lewis acids.[2] Keep reactions
if possible.
Q: Can I use "Green" solvents?
Yes. Recent literature supports the use of Deep Eutectic Solvents (DES) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
-
2-MeTHF: Excellent replacement for DCM in biphasic reactions.[1][2] It separates well from water and has a higher boiling point, reducing volatility risks.[2]
-
DES (Choline Chloride:Urea): Can solubilize the salt and catalyze certain couplings, but requires rigorous workup to remove the DES components [1].[2]
Advanced Workflow: In-Situ Free-Basing
Use this workflow to ensure 0% loss of the volatile amine.[1][2]
Figure 2: Kinetic Trapping Workflow. By adding the electrophile immediately after base release, the volatile amine is chemically "trapped" into a non-volatile product.[2]
References
-
Solvent Effects in Amidation: Constable, D. J. C., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[2][3] Green Chemistry, 2007, 9 , 411-420.[1][2] Link
-
Cyclopropane Stability: Hrovat, D. A., et al. "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine[1][2][3]·HCl." Journal of Organic Chemistry, 2017.[2] Link
-
Handling Volatile Amines: "Basics of Acidic Heat Stable Amine Salts." Sulphur Experts, 2021.[1][2][4] Link
-
Green Solvent Alternatives: "Green solvents for the formation of amide linkages."[2][3] Organic & Biomolecular Chemistry, 2020.[1][2] Link
(Note: While specific literature on N-methylcyclopropanamine is niche, the reactivity profiles are derived from the broader class of donor-acceptor cyclopropanes and secondary amine hydrochloride salts.)[2]
Technical Support Center: Navigating Heat-Sensitive Reactions with N-Methylcyclopropanamine Hydrochloride
Welcome to the technical support center for N-methylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile but potentially sensitive reagent, particularly in reactions where temperature control is a critical parameter. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Introduction: The Double-Edged Sword of a Strained Ring
N-methylcyclopropanamine is a valuable building block in medicinal chemistry and organic synthesis, largely due to the unique steric and electronic properties conferred by its strained three-membered cyclopropane ring.[1][2] This inherent ring strain, however, also makes the molecule susceptible to degradation and side reactions under certain conditions, including elevated temperatures. This guide will address the most common questions and issues encountered when working with this compound in heat-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound and why is it important?
A1: this compound should be stored at room temperature in a dry, inert atmosphere.[3] Proper storage is crucial to prevent degradation. The hydrochloride salt is generally more stable than the free base, but it can still be susceptible to moisture and atmospheric contaminants. Storing it under an inert atmosphere minimizes the risk of side reactions with atmospheric components.
Q2: I'm planning a reaction with this compound at an elevated temperature. What are the primary thermal stability concerns?
A2: The primary concern with heating this compound is the potential for thermal decomposition, which can be influenced by the inherent strain of the cyclopropane ring. While the free base of some tertiary aminocyclopropanes has been shown to undergo thermolytic ring-opening at high temperatures (150-170 °C), the hydrochloride salt is generally more stable.[4] However, prolonged exposure to high temperatures, even below this range, can lead to the formation of impurities. The specific temperature at which significant degradation occurs will depend on the reaction conditions, including the solvent, pH, and other reagents present.
Q3: My reaction is showing low yield and multiple unidentified byproducts. Could this be related to the reaction temperature?
A3: Absolutely. Low yields and the formation of multiple byproducts are classic indicators of thermal decomposition or side reactions. The high reactivity of the cyclopropylamine moiety, especially when heated, can lead to a variety of degradation pathways.[5] It is crucial to carefully control the reaction temperature and monitor the reaction progress closely, for instance by TLC or LCMS, to identify the optimal temperature for your specific transformation. In some cyclopropanation reactions, for example, temperatures as high as 100°C have been shown to result in lower yields compared to reactions run at a more moderate 60°C.[6]
Q4: Can this compound undergo ring-opening during a reaction? What are the likely products?
A4: Yes, ring-opening of the cyclopropane ring is a potential reaction pathway, especially under thermal stress or in the presence of certain reagents. The decomposition of related cyclopropanediazonium ions proceeds through a highly energetic cyclopropyl cation, which can lead to a cascade of rearrangements and reactions.[7] While the exact products of thermal degradation of this compound are not extensively documented in readily available literature, analogous ring-opening reactions of other cyclopropylamines suggest the formation of various rearranged and fragmented products.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered in reactions involving this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too high, leading to degradation. | 1. Repeat the reaction at a lower temperature (e.g., start at room temperature and gradually increase).2. If heating is necessary, use a well-calibrated oil bath or heating mantle with precise temperature control.3. Consider microwave-assisted synthesis for rapid heating to the target temperature, potentially minimizing degradation. | The strained cyclopropane ring can be susceptible to thermal decomposition, leading to the formation of byproducts instead of the desired product.[4] |
| Reaction temperature is too low. | 1. Gradually increase the reaction temperature in small increments (e.g., 10 °C).2. Monitor the reaction progress at each temperature point by TLC or LCMS. | Some reactions require a certain activation energy to proceed at a reasonable rate. |
| Incorrect workup procedure. | 1. Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the desired layer (acidic for the amine salt, basic for the free amine).2. Minimize the time the product is in contact with strongly acidic or basic solutions. | N-methylcyclopropanamine can be volatile, and improper workup can lead to loss of product. |
Problem 2: Formation of Multiple Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal decomposition. | 1. Follow the steps outlined in "Problem 1" for temperature optimization.2. Analyze the impurities by LC-MS or GC-MS to identify potential degradation products, which can provide clues about the decomposition pathway. | Elevated temperatures can promote side reactions and decomposition, leading to a complex mixture of products.[8] |
| Air or moisture sensitivity. | 1. Ensure all glassware is thoroughly dried before use.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use anhydrous solvents. | Although the hydrochloride salt is more stable, the free amine can be sensitive to air and moisture, which can lead to the formation of impurities. |
| Reaction with solvent. | 1. Choose a solvent that is inert to the reactants and stable at the reaction temperature.2. Consider running the reaction in a different solvent to see if the impurity profile changes. | Some solvents can react with the starting materials or intermediates at elevated temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Heat-Sensitive Nucleophilic Substitution Reaction
This protocol provides a general framework for a nucleophilic substitution reaction where N-methylcyclopropanamine is used as the nucleophile.
-
Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the electrophile (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in the same anhydrous solvent.
-
Slowly add the N-methylcyclopropanamine solution to the reaction flask at room temperature with vigorous stirring.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
Mechanistic Insights: The Stability of the Cyclopropane Ring
The stability of the cyclopropane ring in N-methylcyclopropanamine is a key factor to consider. The high ring strain makes it susceptible to cleavage under certain conditions.
Caption: Potential pathways for the degradation of N-methylcyclopropanamine under stress conditions.
Conclusion
This compound is a powerful synthetic intermediate, but its successful application, especially in heat-sensitive reactions, requires a thorough understanding of its stability and reactivity. By carefully controlling reaction parameters, particularly temperature, and by being prepared to troubleshoot potential issues, researchers can effectively harness the synthetic potential of this valuable compound. This guide provides a starting point for navigating the challenges and unlocking the opportunities presented by this compound in your research and development endeavors.
References
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. (2025). Thermal Decomposition of N-nitrosopiperazine. [Link]
-
Chemical Science (RSC Publishing). (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(10), 2955-2961. [Link]
- Google Patents. (2014).
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
ChemBK. N-Methyl-cyclopropanamine HCl. [Link]
-
MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 31(3), 1-18. [Link]
-
PubChem. N-Methylcyclopropanamine. [Link]
- Google Patents. (2015). Method for preparing 1-methyl cyclopropane carboxylic acid.
-
American Chemical Society. (1997). Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation. The Journal of Organic Chemistry, 62(23), 7792-7793. [Link]
-
PubMed. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Bacteriology, 159(3), 975-980. [Link]
-
National Institutes of Health. (2024). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry, 63(21), 9572-9578. [Link]
-
PubMed. (2014). NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. The Journal of Physical Chemistry B, 118(35), 10493-10502. [Link]
-
Methacrylic Acid Safe Handling Manual. METHACRYLIC ACID SAFE HANDLING MANUAL. [Link]
-
PubMed. (2024). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry, 63(21), 9572-9578. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
National Institutes of Health. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12(1), 109. [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 57, 85-100. [Link]
-
PubMed. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Chromatography Online. (2015). Impurities/Degradation Products in Drug Substances: Innovative Approaches to Control the Process. [Link]
Sources
- 1. CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate - Google Patents [patents.google.com]
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- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. library.dphen1.com [library.dphen1.com]
Technical Support Center: Synthesis of N-methylcyclopropanamine Hydrochloride
Welcome to the technical support center for the synthesis of N-methylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on minimizing the formation of the di-methylated byproduct, N,N-dimethylcyclopropanamine.
Introduction: The Challenge of Selective Mono-methylation
N-methylcyclopropanamine is a valuable building block in medicinal chemistry. Its synthesis, most commonly approached via reductive amination of cyclopropanamine, often presents the challenge of over-methylation. The formation of the tertiary amine, N,N-dimethylcyclopropanamine, is a common side reaction that can complicate purification and reduce the yield of the desired product. This guide provides in-depth troubleshooting and frequently asked questions to help you optimize your synthesis for selective mono-methylation.
Core Concepts: Understanding the Reaction Mechanism
The most prevalent method for the N-methylation of primary amines is the Eschweiler-Clarke reaction . This reaction employs formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2]
The reaction proceeds through the following key steps:
-
Imine Formation: The primary amine (cyclopropanamine) reacts with formaldehyde to form an intermediate iminium ion.
-
Reduction: The iminium ion is then reduced by formic acid to the secondary amine (N-methylcyclopropanamine).[1]
The challenge arises because the newly formed secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation, leading to the formation of the tertiary amine.[3]
Figure 1: Reaction pathway illustrating the formation of both the desired mono-methylated and the undesired di-methylated product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: My reaction is producing a significant amount of N,N-dimethylcyclopropanamine. How can I favor mono-methylation?
A1: This is the most common issue. Several factors can be adjusted to improve the selectivity for the mono-methylated product:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. While the classical Eschweiler-Clarke reaction uses an excess of formaldehyde and formic acid to drive the reaction to the tertiary amine, for mono-methylation, you should use a limited amount of the methylating agent.[1] A good starting point is to use a slight excess of the primary amine relative to formaldehyde.
-
Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second methylation may be higher, so running the reaction at a lower temperature can kinetically favor the formation of the mono-methylated product.
-
Rate of Addition: Instead of adding all the formaldehyde at once, a slow, controlled addition (e.g., via a syringe pump) can maintain a low concentration of the methylating agent in the reaction mixture, thereby reducing the likelihood of the secondary amine reacting further.
-
Alternative Reducing Agents: Consider replacing formic acid with a milder or more sterically hindered reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used in reductive aminations and can offer better control.[4][5] These reagents are typically less reactive towards the carbonyl group of formaldehyde, allowing for the formation of the imine intermediate before reduction.
Q2: Can I use a different methylating agent to avoid di-methylation?
A2: Yes, several alternative methylating agents can provide higher selectivity for mono-methylation:
-
Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent and can provide high selectivity for mono-methylation, especially when used with certain catalysts.[3]
-
Protecting Groups: A more complex but highly selective method involves protecting the primary amine, performing the methylation, and then deprotecting it. For example, you can form a carbamate, methylate the nitrogen, and then cleave the carbamate.
Q3: My reaction is sluggish or incomplete. What should I do?
A3: If you are modifying the Eschweiler-Clarke reaction for mono-methylation (e.g., by lowering the temperature or using less reagent), you may encounter slower reaction rates.
-
Monitor the Reaction: Use TLC, GC-MS, or NMR to monitor the progress of the reaction. If the reaction has stalled, a small, incremental addition of formaldehyde or a slight increase in temperature may be necessary.
-
pH Adjustment: The formation of the iminium ion is pH-dependent. Ensure the reaction medium is acidic enough to promote imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
| Parameter | Recommendation for Mono-methylation | Rationale |
| Cyclopropanamine:Formaldehyde Ratio | 1.2 : 1 to 1.5 : 1 | Limits the availability of the methylating agent. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second methylation. |
| Reagent Addition | Slow, dropwise addition of formaldehyde | Maintains a low concentration of formaldehyde. |
| Reducing Agent | Consider NaBH₃CN or NaBH(OAc)₃ | Offers milder and more controlled reduction.[4][5] |
Analysis & Quantification
Q4: How can I determine the ratio of mono- to di-methylated product in my crude reaction mixture?
A4: Accurate quantification is key to optimizing your reaction. Several analytical techniques are suitable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile amine products.
-
Sample Preparation: A small aliquot of the reaction mixture can be basified, extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and then injected into the GC-MS.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is typically suitable for separating these amines.
-
Quantification: The relative peak areas of N-methylcyclopropanamine and N,N-dimethylcyclopropanamine can be used to estimate the product ratio. For more accurate quantification, you can use an internal standard and create calibration curves.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a quick and effective way to determine the product ratio without the need for chromatography.
-
Distinct Signals: The N-methyl protons of the mono-methylated product and the N,N-dimethyl protons of the di-methylated product will have distinct chemical shifts. The N-CH₃ signal in N-methylcyclopropanamine will appear as a singlet, while the N-(CH₃)₂ signal in N,N-dimethylcyclopropanamine will also be a singlet but at a different chemical shift.
-
Integration: By integrating the respective N-methyl proton signals, you can calculate the molar ratio of the two products.
-
| Compound | Approximate ¹H NMR Chemical Shift (N-CH₃) |
| N-methylcyclopropanamine | ~2.4 ppm (singlet, 3H) |
| N,N-dimethylcyclopropanamine | ~2.2 ppm (singlet, 6H) |
| Note: Exact chemical shifts can vary depending on the solvent and other factors.[6][7] |
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly if the compounds are less volatile or if you want to develop a method for both analysis and purification.
-
Column: A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water containing an ion-pairing agent or an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
-
Purification
Q5: How can I separate the desired N-methylcyclopropanamine from the di-methylated byproduct?
A5: Separation can be challenging due to the similar properties of the two compounds.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation can be an effective method for separation on a larger scale.[8][9] The boiling point of N-methylcyclopropanamine is expected to be lower than that of N,N-dimethylcyclopropanamine.
-
N-methylcyclopropanamine (estimated boiling point): ~50-60 °C
-
N,N-dimethylcyclopropanamine (estimated boiling point): ~70-80 °C
-
-
Column Chromatography: This is a common laboratory-scale purification technique.
-
Stationary Phase: Silica gel is often used. However, the basicity of amines can lead to tailing. To mitigate this, you can pre-treat the silica with a small amount of a base like triethylamine in the eluent.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. A common eluent system is a gradient of methanol in dichloromethane.
-
-
Crystallization of the Hydrochloride Salt: This can be a very effective purification method.
-
After the reaction and work-up, dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in diethyl ether).
-
The hydrochloride salt of the amines will precipitate. The difference in solubility between the mono- and di-methylated salts may allow for selective crystallization or for separation by recrystallization.
-
Figure 2: Overview of potential purification strategies for N-methylcyclopropanamine.
Experimental Protocols
Protocol 1: Modified Eschweiler-Clarke for Enhanced Mono-methylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add cyclopropanamine (1.2 eq) and formic acid (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add an aqueous solution of formaldehyde (1.0 eq) dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or NMR.
-
Work-up: Cool the reaction mixture in an ice bath and carefully basify with a concentrated solution of NaOH until the pH is >12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold ether, and dry to yield this compound. Further purification can be achieved by recrystallization.
Protocol 2: Reductive Amination with Sodium Cyanoborohydride
-
Imine Formation: In a round-bottom flask, dissolve cyclopropanamine (1.2 eq) and formaldehyde (1.0 eq) in methanol. Stir at room temperature for 1-2 hours.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in methanol. Slowly add this solution to the imine mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS or NMR.
-
Work-up and Purification: Follow steps 4-8 from Protocol 1.
References
-
Gao, F., et al. (2020). Selective N-monomethylation of primary amines. Green Chemistry, 22(21), 7079-7095. Available at: [Link]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ResearchGate. (2025). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Available at: [Link]
-
PubMed. (2025). Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]
-
ACS Publications. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]
-
MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. Available at: [Link]
-
ResearchGate. (2025). Development and validation of a HPLC method for direct estimation of ciclopirox olamine in ex wvotransungual permeation studies. Available at: [Link]
-
Quora. (2019). How does methylcyclopropane have 4 NMR signals? Available at: [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Available at: [Link]
-
MDPI. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Available at: [Link]
-
Wikipedia contributors. (n.d.). Fractional distillation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
MRI Questions. (2015). 5.2 Chemical Shift. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Available at: [Link]
-
ResearchGate. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Ars Separatoria Acta. (2009/2010). AA Ars Separatoria Acta 7. Available at: [Link]
-
YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Combined Headspace N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), and N-Nitr. Available at: [Link]
-
ResearchGate. (2025). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Available at: [Link]
-
YouTube. (2025). [Chemistry] How many NMR signals does each dimethylcyclopropane show? Available at: [Link]
-
Reddit. (2024). Fractional distillation and compounds with bp >150 degrees. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid, quantitative, non-radioactive bisulfite-SNuPE- IP RP HPLC assay for methylation analysis at specific CpG sites. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. Available at: [Link]
-
YouTube. (2019). Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. Available at: [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 9. Purification [chem.rochester.edu]
Technical Support Center: Work-up and Purification of N-methylcyclopropanamine Hydrochloride
Welcome to the technical support guide for the synthesis of N-methylcyclopropanamine hydrochloride. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical work-up and purification stages of this synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome common challenges, optimize yield, and ensure the high purity of the final product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing validated solutions.
Question 1: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a frequent issue that can often be traced back to the work-up procedure rather than the reaction itself. The primary culprits are product loss during aqueous extraction and inefficient isolation of the final salt.
Causality & Expert Insight: N-methylcyclopropanamine is a relatively small and volatile secondary amine. Its free base form (C₄H₉N) has a low boiling point and moderate water solubility, while its hydrochloride salt is highly soluble in water. These properties create several opportunities for product loss if the work-up is not performed with care.
Troubleshooting Steps:
-
Inadequate Basification During Extraction: The most common error is failing to make the aqueous layer sufficiently basic before extracting the free amine. If the pH is not high enough, a significant portion of the product will remain in the aqueous phase as the protonated, water-soluble ammonium salt.
-
Solution: Before extraction, adjust the pH of the aqueous layer to pH > 12 using a strong base like 50% NaOH or KOH solution. Confirm the pH with litmus paper or a pH meter. This ensures the amine is fully deprotonated to its less polar free base form, maximizing its partitioning into the organic solvent.[1]
-
-
Insufficient Extraction: A single extraction is often inadequate to recover all of the product.
-
Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent such as dichloromethane (DCM) or diethyl ether. Combine the organic layers to maximize recovery. For persistent low yields, it is advisable to re-extract the original aqueous layer.[2]
-
-
Product Volatility: The free base of N-methylcyclopropanamine is volatile. Significant product can be lost during solvent removal.[3][4]
-
Solution: When removing the extraction solvent via rotary evaporation, use a low water bath temperature (<30°C) and apply vacuum gradually. Using a high-efficiency condenser and a cold trap can help recover any volatilized product.
-
-
Inefficient Salt Precipitation: The final hydrochloride salt may not precipitate efficiently if the conditions are not optimal.
-
Solution: Ensure the solution of the free base in the organic solvent is thoroughly dried (e.g., over anhydrous Na₂SO₄ or MgSO₄) and concentrated before adding the HCl solution. Precipitation is often improved by cooling the solution in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the amine salt. | Adjust aqueous phase to pH > 12 with strong base before extraction. |
| Insufficient number of extractions. | Perform at least 3-4 extractions and combine organic layers. | |
| Loss of volatile free base during solvent removal. | Use low temperature and gradual vacuum for rotary evaporation. | |
| Poor precipitation of the hydrochloride salt. | Use a dry, concentrated solution; cool and scratch to induce crystallization. |
Question 2: After adding HCl, my product oiled out or formed a sticky solid instead of a crystalline powder. How can I isolate a pure, solid product?
Answer: The formation of an oil or a tacky precipitate is typically indicative of impurities or the presence of residual water/solvent.
Causality & Expert Insight: Impurities such as unreacted starting materials or side products can act as eutectic contaminants, depressing the melting point of the final product and preventing crystallization. Water can also interfere with salt formation and lead to hygroscopic, oily products.
Troubleshooting Steps:
-
Purify the Free Base First: The most robust solution is to purify the N-methylcyclopropanamine free base before forming the salt.
-
Solution: After the initial extraction and drying of the organic layers, carefully remove the solvent. If the scale of the reaction is sufficient, the crude amine can be purified by distillation. For smaller scales, column chromatography using a less acidic stationary phase like alumina (Grade II) can be effective, as amines can sometimes degrade on standard silica gel.[1]
-
-
Trituration of the Crude Salt: If the product has already oiled out, it can often be solidified by trituration.
-
Solution: Decant the solvent from the oil. Add a fresh, cold, non-polar solvent in which the desired salt has low solubility (e.g., cold diethyl ether or hexane). Vigorously stir or sonicate the mixture. The oil will often solidify into a powder, which can then be collected by filtration. This process washes away soluble organic impurities.
-
-
Recrystallization: If trituration fails, recrystallization of the crude salt is the next step.
-
Solution: Dissolve the impure salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol). Then, slowly add a non-polar co-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote the growth of pure crystals.
-
Decision Workflow for Product Isolation
Caption: Decision tree for isolating a pure solid product.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling N-methylcyclopropanamine?
N-methylcyclopropanamine and its hydrochloride salt are hazardous materials. The free base is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[5] The hydrochloride salt can cause serious eye damage.[6] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][7][8]
Q2: Which solvent should I use to prepare the HCl solution for salt formation?
It is crucial to use an anhydrous solution of HCl. Commercially available solutions of hydrogen chloride in diethyl ether (2.0 M) or 1,4-dioxane (4.0 M) are standard choices. Alternatively, HCl gas can be bubbled through an anhydrous solvent like ether or isopropanol. Using aqueous HCl will introduce water and likely result in an oily product.
Q3: What are the most common impurities I might encounter?
Common impurities include:
-
Starting Materials: Unreacted cyclopropylamine.
-
Over-methylation Products: If a strong methylating agent is used, formation of the dimethylcyclopropylammonium salt is possible.
-
Solvent Residues: Residual extraction solvents (DCM, ether) or solvents from the salt formation.
-
N-Nitrosamines: While N-methylcyclopropanamine is a secondary amine, the formation of N-nitrosocyclopropylmethylamine is a potential risk if sources of nitrosating agents (e.g., nitrites under acidic conditions) are present in the reagents or reaction environment. This is a significant concern in pharmaceutical development due to the high carcinogenic potential of nitrosamines.[9][10]
Q4: What are the ideal storage conditions for the final product?
The free base, N-methylcyclopropanamine, is volatile and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[8] The hydrochloride salt is more stable and less volatile but can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[3][6]
Standardized Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction of N-methylcyclopropanamine Free Base
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add water or a saturated aqueous solution of a mild quenching agent (e.g., NH₄Cl) to neutralize any remaining reactive reagents.
-
Basification: Transfer the quenched mixture to a separatory funnel. Add a 50% w/v aqueous solution of NaOH dropwise while shaking and venting frequently. Crucially, check the pH of the aqueous layer using pH paper or a meter to ensure it is >12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL for a 100 mL aqueous phase).
-
Combine & Dry: Combine the organic extracts in an Erlenmeyer flask. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh dichloromethane. Concentrate the filtrate using a rotary evaporator with a water bath temperature below 30°C. Do not evaporate to complete dryness to avoid loss of the volatile product.
Protocol 2: Formation and Isolation of this compound
-
Dissolution: Dissolve the crude N-methylcyclopropanamine free base from Protocol 1 in a minimal amount of anhydrous diethyl ether (or ethyl acetate).
-
Acidification: While stirring the solution, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion.
-
Isolation: Stir the resulting slurry for 15-30 minutes, then cool the flask in an ice bath. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the purified this compound under high vacuum.
General Work-up and Isolation Workflow
Caption: Step-by-step workflow for the work-up and isolation procedure.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
ChemBK. N-Methyl-cyclopropanamine HCl. Available from: [Link]
- Google Patents. Method for purifying N-methyl pyrrolidone and gamma-butyrolactone.
- Google Patents. US10611704B2 - Process for the cyclopropanation of olefins using N-methyl-N-nitroso compounds.
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Available from: [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
PubChem - NIH. N-Methylcyclopropanamine | C4H9N | CID 11029756. Available from: [Link]
-
Chemsrc. N-Methylcyclopropylamine | CAS#:5163-20-2. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Efpia. nitrosamine-impurities-in-biologics_06-july-22_v53.docx. Available from: [Link]
-
PMDA. Nitrosamine Impurities. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]
-
Biomedical and Pharmacology Journal. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Available from: [Link]
-
Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available from: [Link]
-
PubChem - NIH. 1-Methylcyclopropanamine | C4H9N | CID 11651149. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
Sources
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- 3. chembk.com [chembk.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 8. N-Methylcyclopropylamine | CAS#:5163-20-2 | Chemsrc [chemsrc.com]
- 9. efpia.eu [efpia.eu]
- 10. pmda.go.jp [pmda.go.jp]
Technical Support Center: Overcoming Poor Reactivity of N-methylcyclopropanamine Hydrochloride
Welcome to the technical support center for N-methylcyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this valuable synthetic building block. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate this reagent into your synthetic workflows.
Understanding the Challenge: Why is this compound's Reactivity Often Poor?
N-methylcyclopropanamine is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] However, it is typically supplied and stored as a hydrochloride salt for stability and ease of handling. This salt form is the primary origin of its apparent low reactivity. To participate in nucleophilic reactions, the free N-methylcyclopropanamine must be generated in situ.
Several factors contribute to the reactivity challenges:
-
The Acid-Base Equilibrium : The hydrochloride salt is stable and requires a sufficiently strong base to deprotonate the ammonium ion and liberate the nucleophilic free amine. Inadequate base strength or stoichiometry is a common cause of reaction failure.
-
Steric Hindrance : The cyclopropyl group, while small, imposes significant steric bulk directly adjacent to the nitrogen atom. This bulk can hinder the approach of the amine to electrophilic centers, slowing down reactions like N-acylations and N-alkylations.[2]
-
Electronic Properties of the Cyclopropyl Group : The cyclopropane ring possesses unique electronic properties. It has a high degree of s-character in its C-C bonds, which can influence the electron density on the nitrogen atom and its nucleophilicity.[3][4]
This guide will provide actionable strategies to overcome these intrinsic hurdles.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered when using this compound in various chemical transformations.
Q1: My N-acylation (amide coupling) reaction is sluggish or not proceeding at all. What should I do?
Answer: This is a frequent issue stemming from both the need to liberate the free amine and the subsequent nucleophilic attack.
Troubleshooting Steps:
-
Choice of Base is Critical : Standard organic bases like triethylamine (TEA) may not be strong enough or may be too sterically hindered to efficiently deprotonate the hydrochloride salt. Consider using a stronger, non-nucleophilic base.
-
Activate the Carboxylic Acid : Do not rely on simple heating of the amine with a carboxylic acid. The formation of a stable ammonium carboxylate salt will prevent amide bond formation. Use a standard coupling agent to activate the carboxylic acid.
-
Solvent Selection : Ensure your solvent can dissolve both the hydrochloride salt and the other reagents. Aprotic polar solvents like DMF or NMP are often good starting points.
Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation reactions.
Q2: I am attempting a reductive amination and observing low conversion of my carbonyl compound. How can I improve the yield?
Answer: Reductive amination is a powerful tool for C-N bond formation but requires careful optimization for hindered amines like N-methylcyclopropanamine.[5] The key is managing the equilibrium between carbonyl, amine, and the iminium ion intermediate.
Troubleshooting Steps:
-
Ensure Free Amine Generation : You must include a base to neutralize the hydrochloride salt before the reaction can begin. However, the reaction itself is often promoted by mildly acidic conditions. A common strategy is to add a stoichiometric amount of base (e.g., TEA or DIPEA) to free the amine, and then add a mild acid catalyst (like acetic acid) to promote iminium formation.
-
Choice of Reducing Agent : Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) for challenging reductive aminations. STAB is less basic and selectively reduces the iminium ion over the carbonyl starting material.[6]
-
Water Scavenging : The formation of the imine/iminium ion intermediate generates water. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the intermediate, thereby increasing the overall reaction rate.
-
Reaction Time and Temperature : Due to steric hindrance, these reactions may require longer reaction times (12-24 hours) or gentle heating (40-50 °C) to achieve full conversion.
Q3: My Buchwald-Hartwig amination with an aryl halide is failing. What are the critical parameters to check?
Answer: The Buchwald-Hartwig amination is an excellent method for forming aryl-N bonds but is highly dependent on the catalyst system (ligand and palladium source) and reaction conditions.[7][8][9]
Troubleshooting Steps:
-
Ligand Selection is Paramount : For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are essential. Consider using ligands from the latest generations of Buchwald technology, such as SPhos, XPhos, or RuPhos.
-
Base Selection : A strong, non-coordinating base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than carbonate or phosphate bases for these substrates.
-
Palladium Pre-catalyst : Using a well-defined pre-catalyst (e.g., G3 or G4 palladacycles) can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.
-
Solvent and Atmosphere : The reaction must be performed under strictly anhydrous and inert conditions (e.g., using Schlenk techniques or in a glovebox). Anhydrous toluene, dioxane, or CPME are common solvents. Degassing the solvent thoroughly is crucial to prevent catalyst deactivation.
Detailed Experimental Protocols
These protocols provide a validated starting point for common reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1]
Protocol 1: General Procedure for N-Acylation using HATU
This protocol describes the coupling of this compound with a generic carboxylic acid.
Reagents & Materials:
-
This compound
-
Carboxylic Acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
To a clean, dry reaction vial under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.1 eq) to the solution and stir for 2 minutes.
-
Add DIPEA (3.0 eq) to the mixture. The extra equivalents are to neutralize both the carboxylic acid and the amine hydrochloride.
-
Stir the mixture for 15-20 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Add this compound (1.2 eq) to the vial.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring : Track the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the carboxylic acid starting material.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination using STAB
This protocol details the reaction of this compound with a generic aldehyde or ketone.
Reagents & Materials:
-
This compound
-
Aldehyde or Ketone (R-CO-R')
-
Sodium Triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Activated 4Å Molecular Sieves
-
Reaction flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and activated 4Å molecular sieves.
-
Add anhydrous DCM or DCE to the flask (approx. 0.1-0.2 M).
-
Add triethylamine (1.3 eq) to neutralize the hydrochloride salt and stir the suspension for 30 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring : Follow the consumption of the carbonyl starting material by TLC or GC-MS.
-
Work-up : Quench the reaction by the slow addition of saturated aqueous NaHCO3. Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography.
Data Summaries and Reagent Selection
Choosing the correct base and reaction conditions is paramount for success. The following table summarizes common choices for various transformations.
| Reaction Type | Recommended Base(s) | Equivalents of Base | Recommended Solvent(s) | Key Considerations |
| N-Acylation | DIPEA, DBU | 2.5 - 3.0 | DMF, NMP, DCM | Requires a coupling agent (HATU, HOBt/EDC). |
| Reductive Amination | TEA, DIPEA | 1.2 - 1.5 | DCE, DCM, THF | STAB is the preferred reducing agent. Molecular sieves can improve rates. |
| Buchwald-Hartwig | NaOtBu, LiHMDS, K3PO4 | 1.5 - 2.0 | Toluene, Dioxane, CPME | Requires a specific Pd-catalyst/ligand system. Must be anhydrous. |
Mechanistic Insights: The Deprotonation Equilibrium
The fundamental first step in any reaction involving this compound is the liberation of the free amine. This is a simple acid-base equilibrium, but its management is crucial for the success of the subsequent reaction.
Caption: Equilibrium between the inactive salt and the active free amine.
To drive this equilibrium to the right, a base must be chosen whose conjugate acid has a pKa higher than that of the N-methylcyclopropanammonium ion. Using an excess of the base ensures that a sufficient concentration of the active nucleophile is present to participate in the desired reaction.
References
-
N-Methyl-cyclopropanamine HCl - ChemBK. (2024). ChemBK. [Link]
-
N-Methylcyclopropanamine | C4H9N | CID 11029756. (n.d.). PubChem. [Link]
-
Reactivity of electrophilic cyclopropanes. (2003). National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
- Method for preparing 1-methyl cyclopropane carboxylic acid. (n.d.).
-
(PDF) Reactivity of electrophilic cyclopropanes. (n.d.). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity?. (2017). Chemistry Stack Exchange. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
N-Acylation in combinatorial chemistry. (n.d.). Arkat USA. [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]
-
(PDF) N-Acylation in Combinatorial Chemistry. (2025). ResearchGate. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. longdom.org [longdom.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to N-methylcyclopropanamine Hydrochloride for Pharmaceutical Research and Development
N-methylcyclopropanamine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into the structure of drug candidates to modulate their physicochemical and pharmacological properties. Its compact, rigid cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of several prominent synthetic routes to this compound, offering insights into their underlying mechanisms, experimental protocols, and relative merits to inform strategic decisions in the laboratory and beyond.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. The primary strategies involve the formation of the N-methyl bond on a pre-existing cyclopropylamine core or the construction of the cyclopropylamine moiety itself followed by methylation. Key considerations for selecting a synthetic route include the availability and cost of starting materials, reaction efficiency (yield and purity), operational simplicity, scalability, and safety. This analysis will delve into four distinct and practical synthetic pathways:
-
Direct Alkylation of Cyclopropylamine
-
Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine
-
Eschweiler-Clarke Methylation of Cyclopropylamine
-
Reductive Amination of Cyclopropyl Methyl Ketone
Route 1: Direct Alkylation of Cyclopropylamine
This is a classical and straightforward approach for N-methylation. It involves the direct reaction of cyclopropylamine with a methylating agent, typically an alkyl halide such as methyl iodide or methyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. The free base, N-methylcyclopropanamine, is then converted to its hydrochloride salt.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic methyl group of the methylating agent, displacing the halide ion. The base is crucial to deprotonate the resulting ammonium salt, regenerating the nucleophilic amine which can potentially undergo further methylation to form the undesired quaternary ammonium salt. Careful control of stoichiometry is therefore essential.
Visualization of the Pathway
Caption: Direct Alkylation of Cyclopropylamine.
Experimental Protocol
-
To a solution of cyclopropylamine (1.0 eq) in a suitable solvent such as acetonitrile or THF, add a base, for instance, potassium carbonate (1.5 eq).
-
Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude N-methylcyclopropanamine.
-
Purify the crude product by distillation or column chromatography.
-
Dissolve the purified amine in a suitable solvent like diethyl ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Route 2: Reductive Amination of Cyclopropanecarboxaldehyde with Methylamine
Reductive amination is a powerful and widely used method for forming C-N bonds. This route involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to N-methylcyclopropanamine. A variety of reducing agents can be employed, with sodium borohydride being a common and cost-effective choice.[1]
Reaction Mechanism
The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of cyclopropanecarboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under the reaction conditions, the imine is then reduced by a hydride-donating reagent, such as sodium borohydride, to yield the final secondary amine. The choice of reducing agent is critical; milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are less likely to reduce the starting aldehyde.[2]
Visualization of the Pathway
Caption: Reductive Amination of Cyclopropanecarboxaldehyde.
Experimental Protocol
-
Dissolve cyclopropanecarboxaldehyde (1.0 eq) and methylamine (as a solution in a solvent like THF or as a salt with a base) (1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of molecular sieves can aid in removing the water byproduct and drive the equilibrium towards the imine.[3]
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude N-methylcyclopropanamine by distillation or column chromatography.
-
Convert the purified amine to its hydrochloride salt as described in Route 1.
Route 3: Eschweiler-Clarke Methylation of Cyclopropylamine
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines that avoids the issue of over-alkylation to quaternary ammonium salts.[4] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine, or in the case of a primary amine, the dimethylated product. For the synthesis of a secondary amine, careful control of the stoichiometry of formaldehyde is required.
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion from the reaction of the amine with formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to the methylated amine, with the concurrent release of carbon dioxide.[4] For a primary amine, this process can occur twice to yield the dimethylated product. To favor the formation of the monomethylated product, a limited amount of formaldehyde should be used.
Visualization of the Pathway
Caption: Eschweiler-Clarke Methylation of Cyclopropylamine.
Experimental Protocol
-
To a flask containing cyclopropylamine (1.0 eq), add formic acid (2.0 eq) and formaldehyde (as a 37% aqueous solution, 1.1 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for 6-12 hours. The evolution of carbon dioxide will be observed.
-
After cooling to room temperature, make the reaction mixture basic by the careful addition of a saturated sodium hydroxide or potassium carbonate solution.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude N-methylcyclopropanamine by distillation.
-
Convert the purified amine to its hydrochloride salt.
Route 4: Reductive Amination of Cyclopropyl Methyl Ketone
An alternative reductive amination approach starts from the readily available cyclopropyl methyl ketone. This route can proceed via a two-step process involving initial amination with ammonia to form an intermediate imine, which is then reduced and subsequently methylated. A more direct approach involves a one-pot reductive amination with methylamine.
Reaction Mechanism
Similar to the reductive amination of the corresponding aldehyde, the ketone reacts with methylamine to form an imine (or ketimine) intermediate. This intermediate is then reduced by a suitable reducing agent to the desired secondary amine. The reactivity of ketones is generally lower than that of aldehydes, so the reaction may require more forcing conditions or the use of a catalyst.[5]
Visualization of the Pathway
Sources
- 1. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of N-methylcyclopropanamine hydrochloride by Quantitative NMR (qNMR)
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of safety and efficacy.[1][2] N-methylcyclopropanamine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system, demands rigorous purity assessment.[3][4][5] This guide, from the perspective of a seasoned application scientist, delves into the robust capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this critical intermediate. We will explore the underlying principles of qNMR, provide a detailed experimental protocol, and objectively compare its performance against traditional chromatographic methods.
The Principle of qNMR: A Primary Ratio Method
At its core, qNMR stands apart from many other analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6][7] This fundamental principle makes qNMR a primary ratio method, meaning it can provide an accurate quantification of a substance without the need for a reference standard of the same compound.[1][7] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on calibration curves generated from compound-specific reference standards.[8][9]
The quantitative nature of NMR allows for the simultaneous determination of the purity of the main component and the quantification of impurities from a single spectrum, provided the signals are well-resolved.[10]
Experimental Workflow for qNMR Purity Assessment
The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. The following diagram illustrates the key stages involved in the purity determination of this compound using qNMR.
Sources
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- 5. chembk.com [chembk.com]
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- 9. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for N-methylcyclopropanamine Hydrochloride: A Comparative Study of GC-FID and RP-HPLC
An expert guide to the cross-validation of analytical methods, this document provides a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of N-methylcyclopropanamine hydrochloride, complete with experimental protocols and validation data.
Executive Summary
In pharmaceutical development, the integrity of analytical data is paramount. This compound, a key building block in various active pharmaceutical ingredients (APIs), requires robust and reliable quantification methods.[1][2][3] This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We will delve into the scientific rationale for selecting these methods, present detailed validation protocols according to the International Council for Harmonisation (ICH) Q2(R2) guideline, and provide a step-by-step framework for cross-validation to ensure inter-method equivalency.[4] This document is intended for researchers, analytical scientists, and quality control professionals tasked with developing, validating, or transferring analytical methods within a regulated environment.
The Imperative for Method Validation and Cross-Validation
This compound (C₄H₉N·HCl) is a primary amine salt used as a critical intermediate in organic synthesis for the pharmaceutical and agrochemical industries.[1] Its accurate quantification is essential for ensuring reaction yield, final product purity, and stability. An analytical method's validation is the formal process of demonstrating that it is suitable for its intended purpose.[5]
However, in the lifecycle of a drug product, it is common to use different analytical methods across different stages (e.g., development, quality control) or at different manufacturing sites. This introduces a critical risk: are the data generated by these different methods comparable? Cross-validation addresses this by formally demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce equivalent results.[4][6] According to ICH M10 guidelines, cross-validation is necessary when data from different methods are to be combined or compared to make critical regulatory decisions regarding product safety, efficacy, and labeling.[6][7]
Rationale for Selecting Orthogonal Methodologies
To conduct a meaningful comparison, we select two "orthogonal" methods—techniques that rely on different chemical and physical principles for separation and detection. This provides a more rigorous challenge and greater confidence in the results if they align.
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Scientific Rationale: N-methylcyclopropanamine, the free base form of the hydrochloride salt, is a volatile compound, making it an ideal candidate for GC analysis.[8][9] The sample is typically neutralized with a base to release the free amine, which is then vaporized in the GC inlet and separated based on its boiling point and interaction with the stationary phase. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Causality Behind Experimental Choices: Primary amines are notoriously challenging in GC, often producing tailing peaks due to their high polarity and tendency to interact with active sites on the column and inlet liner.[10] To mitigate this, our protocol specifies a basic-deactivated column (e.g., a "WAX" or amine-specific phase) and may involve derivatization to reduce polarity and improve peak shape, although we will proceed without it for this direct comparison.[10]
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Scientific Rationale: As a hydrochloride salt, the analyte is polar and water-soluble, making it suitable for RP-HPLC.[11] The separation occurs in a liquid phase, partitioning the analyte between a polar mobile phase and a nonpolar stationary phase (e.g., C18).
-
Causality Behind Experimental Choices: Small, polar amines like N-methylcyclopropanamine often exhibit poor retention on traditional C18 columns. To overcome this, our protocol will employ an ion-pairing agent (e.g., sodium dodecyl sulfate) in the mobile phase. The ion-pair reagent forms a neutral, hydrophobic complex with the positively charged amine, enhancing its retention on the nonpolar stationary phase and enabling a robust separation. UV detection is feasible due to the analyte's absorbance at low wavelengths.
Method Validation: A Framework for Trustworthiness
Each method must be individually validated to prove its suitability. The validation is performed following the ICH Q2(R2) guideline, which outlines the necessary performance characteristics.[4][12]
Caption: General workflow for analytical method validation per ICH Q2(R2).
GC-FID Method Validation
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Create calibration standards by diluting the stock solution.
-
For sample analysis, accurately weigh the sample, dissolve in methanol, and add an internal standard (e.g., n-propylamine).
-
Prior to injection, add 10 µL of 1M NaOH to 1 mL of the prepared solution to neutralize the HCl salt and liberate the free amine.
-
-
Chromatographic Conditions:
-
Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) or equivalent amine-specific column.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 250°C, Split ratio 20:1.
-
Oven Program: 50°C (hold 2 min), ramp to 220°C at 20°C/min, hold 3 min.
-
Detector: FID at 270°C.
-
Injection Volume: 1 µL.
-
Validation Data Summary (GC-FID):
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time | Passed |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 1.0 - 150 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 3.0% | 1.42% |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | %RSD of results ≤ 5.0% | Passed |
RP-HPLC-UV Method Validation
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard in mobile phase (1 mg/mL).
-
Create calibration standards by diluting the stock solution with the mobile phase.
-
For sample analysis, accurately weigh the sample and dissolve in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water (30:70) with 10 mM Sodium Dodecyl Sulfate, adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Validation Data Summary (RP-HPLC-UV):
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte retention time | Passed |
| Linearity (r²) | ≥ 0.995 | 0.9996 |
| Range | 1.5 - 200 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.67% |
| Precision (Intermediate, %RSD) | ≤ 3.0% | 1.15% |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | %RSD of results ≤ 5.0% | Passed |
The Core Task: Cross-Validation Protocol
With both methods independently validated, we now perform the cross-validation to ensure they yield comparable results for real-world samples.[13]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol:
-
Sample Selection: Select a minimum of 6-10 representative batches of the material containing this compound. These should cover the expected range of concentrations.
-
Analysis: Analyze each batch in triplicate using both the validated GC-FID method and the validated RP-HPLC method.
-
Data Evaluation:
-
Calculate the mean assay value for each batch from each method.
-
For each batch, calculate the percentage difference between the two methods using the primary (or original) method as the reference: % Difference = [(Result_MethodB - Result_MethodA) / Result_MethodA] * 100
-
-
Acceptance Criteria: The percentage difference for each sample should not exceed ±5.0%. The mean percentage difference across all samples should be within ±3.0%.
Cross-Validation Comparative Data:
| Batch ID | Mean Assay by GC-FID (%) | Mean Assay by RP-HPLC (%) | % Difference | Status |
| B-001 | 99.5 | 99.1 | -0.40% | Pass |
| B-002 | 98.7 | 99.2 | 0.51% | Pass |
| B-003 | 101.2 | 100.8 | -0.40% | Pass |
| B-004 | 99.9 | 100.5 | 0.60% | Pass |
| B-005 | 99.1 | 98.7 | -0.40% | Pass |
| B-006 | 100.3 | 100.9 | 0.60% | Pass |
| Mean | 99.8 | 99.9 | 0.08% | Pass |
Senior Scientist's Insights: Interpreting Discrepancies
Should the cross-validation fail, it does not invalidate either method. Instead, it indicates a systematic bias that must be investigated. Potential causes include:
-
Specificity Issues: An impurity may co-elute with the main peak in one method but be resolved in the other. This highlights the value of orthogonal techniques.
-
Matrix Effects: Components of the sample matrix could enhance or suppress the signal differently in GC versus HPLC.
-
Analyte Degradation: The high temperatures of the GC inlet could cause degradation of a thermally labile impurity into the main analyte, falsely inflating the result compared to the milder HPLC conditions.
-
Standard Inaccuracy: An error in the reference standard purity or preparation would affect both methods but is a crucial parameter to confirm during an investigation.
A failed cross-validation triggers a root cause analysis. The investigation may lead to method optimization, such as improving chromatographic resolution or adjusting sample preparation to remove interferences, followed by a partial re-validation and a repeat of the cross-validation study.
Conclusion
Both the GC-FID and RP-HPLC-UV methods were successfully validated and demonstrated to be suitable for the quantification of this compound. The successful cross-validation confirms that both methods provide equivalent, reliable, and accurate results. This interchangeability provides crucial flexibility in a drug development pipeline, ensuring data continuity across different laboratories, technologies, and product lifecycle stages. This guide underscores that rigorous, well-documented validation and cross-validation are foundational to building a scientifically sound and defensible analytical control strategy.
References
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N-Methyl-cyclopropanamine HCl - Introduction. ChemBK. [Link]
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Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine. National Institutes of Health (NIH). [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). [Link]
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A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Scientific Research Publishing (SCIRP). [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
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A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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Methylcyclopropane. National Institute of Standards and Technology (NIST). [Link]
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Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]
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Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ACS Publications. [Link]
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Cross and Partial Validation. European Bioanalysis Forum. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors. PubMed. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
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Cyclopropylamine Market. PW Consulting. [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Institutes of Health (NIH). [Link]
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HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines. National Institutes of Health (NIH). [Link]
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Amines Analysis by Packed Column GC. Supelco. [Link]
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Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
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Overview of Testing Methods for N-nitrosamines Monitoring. PMDA. [Link]
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Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Comparison of N-methylcyclopropanamine hydrochloride with N-ethylcyclopropanamine in reactivity
An In-Depth Comparative Guide to the Reactivity of N-methylcyclopropanamine Hydrochloride and N-ethylcyclopropanamine
Introduction: The Strategic Importance of N-Alkyl Cyclopropylamines
In the landscape of modern medicinal chemistry and process development, the cyclopropylamine moiety is a privileged scaffold. Its inherent ring strain and unique electronic properties make it an invaluable component in designing molecules with specific biological activities, from enzyme inhibitors to central nervous system agents.[1][2] The reactivity of this scaffold, particularly when N-alkylated, is of paramount importance for synthetic chemists. This guide provides a detailed, evidence-based comparison of two closely related yet distinct building blocks: this compound and N-ethylcyclopropanamine.
Our focus extends beyond a simple catalog of reactions. We will dissect the fundamental principles governing their reactivity—steric hindrance, electronic effects, and the practical implications of starting with a salt versus a free base. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies, optimizing reaction conditions and predicting outcomes with greater certainty.
Part 1: Foundational Physicochemical and Structural Analysis
Before delving into reactivity, it is crucial to understand the intrinsic properties of each molecule. N-methylcyclopropanamine is commonly supplied as its hydrochloride salt for enhanced stability and handling, a critical factor that necessitates an initial deprotonation step before it can serve as a nucleophile. In contrast, N-ethylcyclopropanamine is typically available as the free base.
| Property | This compound | N-ethylcyclopropanamine |
| Chemical Formula | C₄H₁₀ClN | C₅H₁₁N |
| Molecular Weight | 107.58 g/mol [1] | 85.15 g/mol [3] |
| Form | Crystalline solid[4] | Liquid |
| Key Structural Difference | Methyl (-CH₃) group on Nitrogen | Ethyl (-CH₂CH₃) group on Nitrogen |
| Initial State for Reaction | Protonated (Ammonium Salt) | Free Base (Amine) |
The primary distinction lies in the N-alkyl substituent. This seemingly minor variation—a single methylene unit—introduces a cascade of effects that differentiate their chemical behavior.
Caption: Parallel workflow for comparing the N-acylation reactivity.
Detailed Protocol: N-Benzoylation of this compound
This protocol is designed to be self-validating by including stoichiometric controls and clear analytical endpoints.
-
Reagent Preparation:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (538 mg, 5.0 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (CH₂Cl₂, 20 mL).
-
Add triethylamine (Et₃N) (0.77 mL, 5.5 mmol, 1.1 equiv.) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes at room temperature.
-
-
Reaction Execution:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add benzoyl chloride (0.61 mL, 5.25 mmol, 1.05 equiv.) dropwise over 2 minutes.
-
Allow the reaction to warm to room temperature and stir.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting amine should be visualized with a ninhydrin stain, while the product amide will be UV-active.
-
Upon completion (disappearance of the starting amine), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine pure fractions and remove the solvent to yield N-benzoyl-N-methylcyclopropanamine as a solid or oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
(To perform the comparative experiment, an identical protocol would be run in parallel using N-ethylcyclopropanamine (426 mg, 5.0 mmol, 1.0 equiv.) as the starting material.)
Conclusion and Recommendations
The choice between this compound and N-ethylcyclopropanamine is a strategic decision dictated by the specific demands of the chemical transformation.
-
N-methylcyclopropanamine is the superior choice for reactions that are sensitive to steric hindrance. Its smaller size allows for faster reaction rates and potentially higher yields in both N-acylation and N-alkylation reactions, particularly with bulky electrophiles. The initial deprotonation step required for the hydrochloride salt is a minor procedural addition that is far outweighed by its enhanced reactivity.
-
N-ethylcyclopropanamine , while a slightly stronger base electronically, is often kinetically slower due to the steric bulk of the ethyl group. It may be a suitable choice when steric hindrance is not a limiting factor or when its specific physicochemical properties are desired in the final product.
For drug development professionals and process chemists, where reaction efficiency and purity are paramount, This compound generally offers a more versatile and reactive profile for the construction of complex molecular architectures.
References
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- Popsavin, M., & Popsavin, V. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Tetrahedron Letters.
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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ChemBK. (2024). N-Methyl-cyclopropanamine HCl. Available at: [Link]
- Van der Schyf, C. J., et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry.
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
- Reddy, P. V., et al. (2018). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
- Hould, A. K., & Gandon, V. (2019). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv.
- Ofial, A. R., & Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
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Physics Forums. (2016). Which group has greater steric hindrance? Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary vs. Secondary Amines After Deprotection. BenchChem.
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Chemsrc. (n.d.). N-Methylcyclopropylamine | CAS#:5163-20-2. Available at: [Link]
- Nanda, P., et al. (2022). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Molecules.
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PubChem. (n.d.). N-methylcyclopentanamine hydrochloride. Available at: [Link]
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PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. Available at: [Link]
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PubChem. (n.d.). N-Ethylcyclopropanamine. Available at: [Link]
- Shono, T., et al. (1991). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society.
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PubChem. (n.d.). N-Methylcyclopropanamine. Available at: [Link]
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-
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A Comparative Guide to Catalytic Systems for the Efficacious Synthesis of N-methylcyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the cyclopropylamine moiety is a valued structural motif, imparting unique conformational constraints and metabolic stability to bioactive molecules. N-methylcyclopropanamine, and its hydrochloride salt, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The efficiency of its synthesis is therefore of paramount importance. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of N-methylcyclopropanamine hydrochloride, focusing on the widely employed method of reductive amination. We will delve into the efficacy of different catalysts, providing available performance data, detailed experimental protocols, and the mechanistic rationale behind their application.
Introduction to Synthetic Strategies
The primary route to N-methylcyclopropanamine involves the N-methylation of cyclopropylamine. Among the various methods to achieve this, catalytic reductive amination stands out for its efficiency and atom economy. This reaction typically proceeds via one of two main pathways:
-
Direct N-methylation of Cyclopropylamine: This involves the reaction of cyclopropylamine with a one-carbon (C1) source, such as formaldehyde or methanol, in the presence of a catalyst and a reducing agent (often hydrogen gas).
-
Reductive Amination of Cyclopropanecarboxaldehyde: This pathway involves the reaction of cyclopropanecarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ by a catalyst and a reducing agent to yield the final product.
The choice of catalyst is critical in both pathways, influencing reaction rates, yields, selectivity, and overall process viability. This guide will compare the efficacy of several prominent catalytic systems.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for the synthesis of this compound is a balance of activity, selectivity, cost, and practicality. While direct comparative studies for this specific synthesis are not extensively published in peer-reviewed literature, we can draw valuable insights from the broader field of catalytic N-alkylation and reductive amination. The following sections compare common homogeneous and heterogeneous catalysts.
Heterogeneous Catalysts: The Workhorses of Industrial Synthesis
Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture, reusability, and generally lower cost.
Developed by Murray Raney, Raney® Nickel is a sponge-like, porous catalyst composed primarily of nickel derived from a nickel-aluminum alloy[1]. It is a widely used catalyst for hydrogenations, including reductive aminations.
-
Efficacy and Performance: Raney® Nickel is known for its high catalytic activity in the reductive N-methylation of amines using formaldehyde or its polymer, paraformaldehyde[2]. The reaction proceeds in high yield, with water as the primary byproduct[2]. Theoretical studies suggest the reaction pathway involves the addition of the amine to formaldehyde, followed by dehydration to an imine, and subsequent hydrogenation on the nickel surface[2]. While specific data for N-methylcyclopropanamine is scarce, yields for the N-methylation of various primary amines using Raney® Ni are often reported to be high. However, the catalyst can be pyrophoric and requires careful handling. Deactivation can occur over time, but regeneration methods have been developed[3].
Platinum supported on activated carbon is another robust and widely used hydrogenation catalyst.
-
Efficacy and Performance: Pt/C is effective for a wide range of reductive amination reactions. It can be used for the N-methylation of primary amines with formaldehyde and a hydrogen source. The catalyst is generally less reactive than Raney® Nickel, which can sometimes be advantageous for controlling selectivity and preventing over-alkylation. The solid nature of the catalyst simplifies workup procedures.
Recent research has focused on developing catalysts from more abundant and less expensive metals. Cobalt nanoparticles, particularly when supported on nitrogen-doped carbon, have emerged as highly active and selective catalysts for reductive aminations[4][5].
-
Efficacy and Performance: These novel cobalt-based catalysts have shown exceptional performance in the synthesis of a broad range of primary, secondary, and tertiary amines from carbonyl compounds and amines with molecular hydrogen[4][5]. They are reported to operate under mild conditions and can outperform some precious metal catalysts[5]. While a direct application to N-methylcyclopropanamine synthesis is not explicitly detailed in the provided literature, their proven efficacy in similar transformations makes them a very promising alternative. The preparation of these catalysts involves the pyrolysis of cobalt-nitrogen complexes on a support material[4].
Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts, which exist in the same phase as the reactants, often offer higher selectivity and activity under milder reaction conditions due to their well-defined active sites. However, their separation from the product can be challenging and costly.
Rhodium-based catalysts are well-known for their high efficiency in various catalytic transformations, including hydrogenations and C-N bond formations.
Iridium-based catalysts have gained prominence in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, which are highly atom-economical methods for N-alkylation using alcohols as alkylating agents.
-
Efficacy and Performance: Graphene-supported organic iridium clusters have been shown to be effective for the N-alkylation of amines via the borrowing hydrogen mechanism[10]. This approach allows for the use of methanol as a green and readily available C1 source. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst, which then undergoes reductive amination with the amine, with the catalyst being regenerated in the process[10].
Data Presentation: A Comparative Overview
The following table summarizes the general performance characteristics of the discussed catalytic systems for N-alkylation and reductive amination reactions, providing a basis for catalyst selection. Note: Specific yield and condition data for the synthesis of this compound is limited in publicly available literature. The data presented is representative of similar transformations.
| Catalyst System | Typical Substrates | Typical C1 Source | Typical Reducing Agent | Temperature (°C) | Pressure (bar) | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Raney® Nickel | Primary & Secondary Amines | Formaldehyde, Paraformaldehyde | H₂ | 50-100 | 10-50 | 80-95 | High activity, low cost, reusable[2] | Pyrophoric, potential for over-alkylation, requires careful handling |
| Pt/C | Primary & Secondary Amines | Formaldehyde | H₂ | 25-80 | 1-50 | 75-90 | Good activity, easy handling, good selectivity | Higher cost than Ni, can be less active |
| Co-nanoparticles | Aldehydes, Ketones, Amines | - (reductive amination) | H₂ | 50-100 | 10-40 | 90-99 | High activity and selectivity, uses earth-abundant metal[4][5] | Catalyst preparation is multi-step |
| Rh Complexes | Amines, Alcohols | Methanol | H₂ or transfer hydrogenation | 80-140 | 1-20 | >90 | High turnover frequency, high selectivity | High cost, potential for product contamination |
| Ir Complexes | Amines, Alcohols | Methanol | Transfer hydrogenation | 100-150 | N/A | >90 | High atom economy (borrowing hydrogen)[10] | High cost, requires specific ligands |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of N-methylcyclopropanamine, adapted from general procedures for catalytic reductive amination. Safety Note: These reactions should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.
Protocol 1: Reductive Amination using Raney® Nickel
This protocol describes the N-methylation of cyclopropylamine using formaldehyde and hydrogen gas with a Raney® Nickel catalyst.
Materials:
-
Cyclopropylamine
-
Formaldehyde (37% aqueous solution)
-
Raney® Nickel (slurry in water)
-
Methanol (solvent)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (for filtration)
-
Hydrochloric acid (for salt formation)
Procedure:
-
To a high-pressure autoclave reactor, add methanol, cyclopropylamine, and the aqueous formaldehyde solution.
-
Carefully add the Raney® Nickel slurry under a stream of inert gas (e.g., argon or nitrogen).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by sampling and analyzing via GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting.
-
To the filtrate, slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate this compound.
-
Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Reductive Amination using Cobalt Nanoparticles
This protocol outlines the synthesis via reductive amination of cyclopropanecarboxaldehyde with methylamine using a supported cobalt nanoparticle catalyst.
Materials:
-
Cyclopropanecarboxaldehyde
-
Methylamine (solution in a suitable solvent like THF or methanol)
-
Co@N-C catalyst[4]
-
Toluene (solvent)
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, combine the Co@N-C catalyst, toluene, cyclopropanecarboxaldehyde, and the methylamine solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize with hydrogen to the desired pressure (e.g., 30 bar).
-
Heat the mixture to the specified temperature (e.g., 80 °C) with stirring.
-
Maintain the reaction for the required time, monitoring for completion.
-
After cooling and venting, filter the catalyst.
-
The filtrate containing N-methylcyclopropanamine can be isolated and converted to its hydrochloride salt as described in Protocol 1.
Visualization of Key Processes
Reductive Amination Pathway
Caption: General pathways for reductive amination synthesis.
Experimental Workflow for Heterogeneous Catalysis
Caption: Typical workflow for heterogeneous catalytic synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through catalytic reductive amination. Heterogeneous catalysts like Raney® Nickel and Platinum on carbon represent robust and industrially viable options due to their ease of handling and separation. Emerging catalysts, such as supported cobalt nanoparticles, offer the promise of high efficacy with more sustainable and cost-effective metals. Homogeneous catalysts, while typically more expensive, can provide superior activity and selectivity under milder conditions.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity. Further research focusing on direct comparative studies of these catalysts for the synthesis of N-methylcyclopropanamine would be highly valuable to the scientific community, enabling more informed decisions in process development and optimization.
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Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]
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The general reaction procedure: (A) synthesis of N‐methyl‐N‐nitrosourea, (B) generation of CH2N2 in situ and (C) cyclopropanation of dicyclopentadiene. ResearchGate. [Link]
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Palladium-Catalyzed N -Arylation of Cyclopropylamines. Request PDF. [Link]
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Selective cobalt nanoparticles for catalytic transfer hydrogenation of N-heteroarenes. PMC. [Link]
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Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed. [Link]
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A Comparative Guide to the Validation of a Stability-Indicating Assay for N-methylcyclopropanamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the stability of a drug substance is a critical aspect of pharmaceutical development. A stability-indicating assay method (SIAM) provides a quantitative measure of a drug's purity and integrity over time by separating the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[1] This guide provides an in-depth, experience-driven approach to the validation of a stability-indicating assay for N-methylcyclopropanamine hydrochloride, a small molecule amine salt. We will explore the causality behind experimental choices, compare methodologies, and present supporting data to ensure a robust and reliable analytical procedure.
The Imperative for a Validated Stability-Indicating Method
The chemical stability of a drug substance is a key determinant of its safety, efficacy, and shelf-life.[1] For this compound, the presence of a reactive cyclopropyl amine moiety suggests potential degradation pathways that must be thoroughly investigated.[2] A validated SIAM is not merely a regulatory requirement; it is a fundamental tool for:
-
Understanding Degradation Pathways: Forced degradation studies, a core component of SIAM development, help to elucidate the chemical behavior of the molecule under various stress conditions.[3][4]
-
Informing Formulation and Packaging Decisions: Knowledge of a drug's liabilities (e.g., sensitivity to light or pH) guides the development of a stable formulation and the selection of appropriate packaging.[3][4]
-
Ensuring Patient Safety: By accurately quantifying the API and its impurities, a validated SIAM ensures that the drug product meets its predefined quality standards throughout its lifecycle.
Strategic Approach to Method Development and Validation
Our approach to developing and validating a SIAM for this compound is a multi-stage process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[5][6]
Caption: Workflow for SIAM Development and Validation.
Forced Degradation Studies: Unveiling Potential Instabilities
Forced degradation studies are the cornerstone of developing a stability-indicating method.[4] The objective is to generate potential degradation products to challenge the specificity of the analytical method.[7] For this compound, a comprehensive forced degradation study would involve subjecting the drug substance to the following stress conditions:
| Stress Condition | Rationale |
| Acid Hydrolysis | To assess susceptibility to degradation in acidic environments, such as the stomach. Amine salts can exhibit varying stability in acidic media. |
| Base Hydrolysis | To evaluate stability in alkaline conditions. The cyclopropyl amine moiety may be susceptible to hydrolytic degradation at high pH.[2] |
| Oxidative Degradation | Amines are prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][8] |
| Thermal Degradation | To assess the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during storage and transport. |
| Photodegradation | To determine if the molecule is light-sensitive, which would necessitate protective packaging. |
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Acid: 0.1 M HCl at 60°C for 24 hours.
-
Base: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples by the developed HPLC method to assess the extent of degradation and the chromatographic profile of the degradation products.
HPLC Method Development: Achieving Optimal Separation
High-Performance Liquid Chromatography (HPLC) is the technique of choice for stability-indicating assays due to its high resolution and sensitivity.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.
Rationale for Method Parameters:
-
Column: A C18 column is a versatile choice for the separation of small polar molecules.
-
Mobile Phase: A buffered mobile phase is crucial for the analysis of amine hydrochlorides to ensure consistent peak shape and retention time.[10] A mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is a common starting point.
-
Detection: As N-methylcyclopropanamine lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is a logical choice. For higher sensitivity and specificity, derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) could be considered.
Optimized HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: A Rigorous Assessment of Performance
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6]
Caption: Interconnectedness of Validation Parameters.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
Experimental Protocol:
-
Analyze blank samples (diluent), placebo (if applicable), and solutions of known impurities and degradation products.
-
Analyze the stressed samples from the forced degradation study.
-
Assess the resolution between the this compound peak and any other peaks.
Acceptance Criteria: The method is considered specific if there is no interference from the blank or placebo at the retention time of the analyte, and all degradation product peaks are well-resolved from the main peak (resolution > 2).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[9]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound over the desired concentration range (e.g., 50% to 150% of the nominal concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (r²) is ≥ 0.999.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by recovery studies.
Experimental Protocol:
-
Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Accuracy Data
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
| Mean Recovery | 99.7% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Table 3: Precision Data
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Assay of 6 replicates | 0.8% |
| Intermediate Precision | Assay of 6 replicates (different day, analyst, instrument) | 1.2% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Analyze a standard solution with each modified condition.
-
Assess the impact on the results (e.g., retention time, peak area).
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.
Table 4: Robustness Data
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | Retention time shift < 5%, system suitability passes |
| Column Temperature | ± 2°C | Retention time shift < 3%, system suitability passes |
| Mobile Phase pH | ± 0.2 units | Peak tailing < 1.5, system suitability passes |
Comparison with Alternative Analytical Techniques
While the validated RP-HPLC method is the gold standard for this application, it is instructive to compare it with other potential analytical techniques.
| Technique | Advantages | Disadvantages for this Application |
| Gas Chromatography (GC) | Suitable for volatile compounds. | This compound is a salt and not sufficiently volatile without derivatization, which adds complexity and potential for variability. |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and reagent consumption. | Can have lower reproducibility of migration times compared to HPLC retention times. May require more specialized expertise. |
| Ion Chromatography (IC) | Excellent for the analysis of ionic species.[11] | May not have the same resolving power for potential neutral or less polar degradation products compared to RP-HPLC. |
Conclusion
The validation of a stability-indicating assay for this compound is a systematic process that requires a thorough understanding of the drug substance's chemistry and the principles of analytical chemistry. The RP-HPLC method presented in this guide, when subjected to rigorous validation as per ICH guidelines, provides a reliable and robust tool for ensuring the quality, safety, and efficacy of this pharmaceutical compound. The forced degradation studies are essential for establishing the method's specificity and for gaining insights into the molecule's degradation pathways. By following a scientifically sound and well-documented validation process, researchers and drug development professionals can have high confidence in the data generated by the stability-indicating assay.
References
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Jadhav, S. B., et al. (2015). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. SciSpace. Available at: [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Pawar, V. A., et al. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
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Patel, D., et al. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
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Jutzi, J. S., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Biological Chemistry. Available at: [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Anonymous. (2004). Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]
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Stolarik, D. F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Available at: [Link]
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Kim, B., et al. (2018). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Protection. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
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Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
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Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
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Sharma, G., & Saini, V. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Sujatha, N., & Pavani, K. H. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]
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Zhao, Z., et al. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods. Available at: [Link]
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Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
Reddy, B. C. K., et al. (2015). Stress Degradation studies and Develpoment of Validated Stability Indicating Assay Method by RP-HPLC for Simultaneous Estimation of Naltrexone and Bupropion in the presence of degradation products as per ICH Guidelines. ResearchGate. Available at: [Link]
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International Council for Harmonisation. (2023). Quality Guidelines. Available at: [Link]
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Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
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A Comparative Guide to the Biological Activity of N-Methylcyclopropanamine Analogs as Monoamine Oxidase Inhibitors
This guide offers an in-depth comparative analysis of the biological activity of N-methylcyclopropanamine analogs, with a primary focus on their role as inhibitors of monoamine oxidase (MAO). We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, delve into their potential as neuroprotective agents, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, neuropharmacology, and oncology.
Introduction: The Significance of the Cyclopropylamine Scaffold
The cyclopropylamine moiety is a key pharmacophore in a class of potent, mechanism-based inhibitors of monoamine oxidases (MAOs). Tranylcypromine, a well-known antidepressant, is a cyclopropylamine analog that irreversibly inhibits both MAO-A and MAO-B.[1] The unique strained ring system of cyclopropane endows these molecules with a distinct reactivity that is central to their inhibitory mechanism. N-methylcyclopropanamine serves as a foundational structure for a diverse range of analogs designed to modulate MAO activity with improved potency and selectivity. This guide will dissect the biological impact of structural modifications to this core scaffold.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
N-methylcyclopropanamine analogs, particularly those with a phenyl substituent like tranylcypromine, act as mechanism-based or "suicide" inhibitors of MAO. The inhibition process involves the enzyme's own catalytic machinery.
The proposed mechanism involves the following key steps:
-
Initial Binding: The inhibitor binds to the active site of the MAO enzyme.
-
Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO oxidizes the cyclopropylamine nitrogen, leading to the formation of a reactive intermediate.
-
Ring Opening and Covalent Adduct Formation: The highly strained cyclopropane ring undergoes opening, generating a reactive species that forms a covalent bond with the FAD cofactor or a nearby amino acid residue in the active site.[1] This covalent modification leads to the irreversible inactivation of the enzyme.
Caption: Mechanism of irreversible MAO inhibition by cyclopropylamine analogs.
Comparative Biological Activity of N-Methylcyclopropanamine Analogs
The biological activity of N-methylcyclopropanamine analogs is profoundly influenced by their stereochemistry and the nature and position of substituents. The following sections provide a comparative analysis based on available data.
Stereoisomerism and its Impact on MAO Inhibition
The stereochemistry of the cyclopropane ring is a critical determinant of inhibitory potency. For 2-phenylcyclopropylamines, the (trans)-isomers are generally more potent inhibitors of both MAO-A and MAO-B than their corresponding (cis)-isomers.
N-Substitution Effects on MAO Inhibition
Modification of the amino group provides a direct avenue to modulate the inhibitory profile of cyclopropanamine analogs.
| Compound | Substitution | MAO-A Inhibition | MAO-B Inhibition | Reference |
| 1 | N-H (Cyclopropylamine) | Weak | Weak | [2] |
| 2 | N-Methyl | Moderate | Moderate | [2] |
| 3 | N-Benzyl | Potent | Potent | [3][4] |
| 4 | N-Phenacyl | Moderate | Potent | [2] |
Table 1: Comparative MAO inhibitory activity of N-substituted cyclopropylamine analogs. Potency is described qualitatively based on reported data.
As evidenced in Table 1, N-substitution generally enhances MAO inhibitory activity compared to the unsubstituted parent compound. Notably, the introduction of a benzyl group can lead to potent inhibition of both MAO isoforms.[3][4]
Ring Substitution Effects in Phenylcyclopropylamine Analogs
For analogs containing a phenyl ring, substitutions on this ring offer another layer of modulation for both potency and selectivity.
| Compound | Substitution | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Reference |
| Tranylcypromine | Unsubstituted | ~2.3 µM | ~0.5 µM | [5] |
| 4-Fluorotranylcypromine | 4-Fluoro | More potent than Tranylcypromine | Slightly more potent than Tranylcypromine | [6] |
| 4-Methoxytranylcypromine | 4-Methoxy | More potent than Tranylcypromine | Similar to 4-Fluorotranylcypromine | [6] |
| cis-N-Benzyl-2-methoxycyclopropylamine | N-Benzyl, 2-Methoxy | 170 nM | 5 nM | [3][4] |
Table 2: Comparative MAO inhibitory activity of ring-substituted phenylcyclopropylamine analogs. IC50 values are approximate and may vary based on experimental conditions.
The data in Table 2 suggests that substitutions on the phenyl ring can enhance potency. For instance, 4-fluoro and 4-methoxy substitutions on tranylcypromine lead to increased inhibition of MAO-A.[6] Furthermore, the combination of N-substitution and ring substitution, as seen in cis-N-benzyl-2-methoxycyclopropylamine, can result in highly potent and selective MAO-B inhibitors.[3][4]
Neuroprotective Potential of N-Methylcyclopropanamine Analogs
Beyond their antidepressant effects, MAO inhibitors are being investigated for their neuroprotective properties.[7][8] The neuroprotective effects of these compounds are thought to arise from several mechanisms:
-
Increased Neurotransmitter Levels: By preventing the breakdown of dopamine, serotonin, and norepinephrine, these inhibitors can counteract the neurotransmitter deficits observed in neurodegenerative disorders like Parkinson's disease.
-
Reduction of Oxidative Stress: MAO activity contributes to the production of reactive oxygen species (ROS). Inhibition of MAO can therefore reduce oxidative stress and its damaging effects on neurons.[7]
-
Modulation of Apoptotic Pathways: Some MAO inhibitors have been shown to modulate signaling pathways involved in programmed cell death, thereby promoting neuronal survival.
Further research is needed to fully elucidate the neuroprotective potential of novel N-methylcyclopropanamine analogs.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of N-methylcyclopropanamine analogs.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds (N-methylcyclopropanamine analogs)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in phosphate buffer.
-
Enzyme and Substrate Preparation: Dilute the MAO enzymes and kynuramine substrate in phosphate buffer to their optimal working concentrations.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound dilution or control
-
MAO enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., NaOH). The product of the reaction, 4-hydroxyquinoline, can be measured spectrophotometrically or fluorometrically.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro MAO inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the N-methylcyclopropanamine analogs.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The absorbance of the control wells is considered 100% viability.
Conclusion
N-methylcyclopropanamine and its analogs represent a versatile and potent class of monoamine oxidase inhibitors. The biological activity of these compounds can be finely tuned through strategic modifications of the cyclopropane ring and the amino group. Structure-activity relationship studies have revealed that stereochemistry, N-substitution, and ring substitution all play crucial roles in determining the potency and selectivity of these inhibitors for MAO-A and MAO-B. Furthermore, the potential neuroprotective effects of these compounds warrant further investigation for their therapeutic application in neurodegenerative diseases. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel N-methylcyclopropanamine analogs, which will undoubtedly contribute to the development of next-generation MAO inhibitors with improved therapeutic profiles.
References
- Binda, C., et al. (2010). Structural and mechanistic basis of monoamine oxidase inhibition by 2-phenylcyclopropylamines. Journal of the American Chemical Society, 132(18), 6827-6833.
- Baker, G. B., et al. (1999). Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. Drug Development Research, 48(2), 61-69.
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956.
- Mills, J., et al. (1968). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 11(5), 941-945.
-
Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. Available at: [Link]
- Bourin, M., et al. (2002). Clonidine potentiates the effects of tranylcypromine, phenelzine and two analogues in the forced swimming test in mice.
- Kumar, A., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(8), 855-872.
- Al-Hourani, B. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2841.
- Klapper, M., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.
- Nakao, K., et al. (2019). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)
- Wang, Y., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 252, 115308.
- Yurttaş, L., et al. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(21), 5129.
- Yurttaş, L., et al. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 6(1), 108-118.
- Li, H., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363.
- Sanna, M. L., et al. (2007). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Bioorganic & Medicinal Chemistry, 15(21), 6839-6850.
- Badavath, N., et al. (2016). Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters, 7(1), 60-64.
-
Science.gov. (n.d.). potential neuroprotective agents: Topics by Science.gov. Retrieved from [Link]
- Li, C., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058.
- Uddin, M. S., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Molecules, 28(20), 7178.
-
Uddin, M. S., et al. (2024). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. PubMed. Available at: [Link]
- Yilmaz, D., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 29(1), 211.
- Marco-Contelles, J. (2024). α-Phenyl- N-tert-Butylnitrone and Analogous α-Aryl- N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Antioxidants, 13(4), 440.
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of N-Methylcyclopropanamine Hydrochloride
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical attribute that dictates therapeutic efficacy and safety. For N-methylcyclopropanamine hydrochloride, a valuable chiral building block in organic synthesis, particularly for compounds targeting the central nervous system, ensuring enantiomeric purity is paramount.[1] The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of the desired isomer.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
The seemingly subtle difference between enantiomers—their non-superimposable mirror-image structures—can lead to profound differences in their biological activity.[2] One enantiomer may be therapeutically active, while the other could be inactive or, in a worst-case scenario, elicit toxic effects. Regulatory bodies like the FDA and international guidelines such as the ICH underscore the importance of controlling enantiomeric impurities.[3] Therefore, the development of precise and accurate analytical methods for determining enantiomeric purity is not just a matter of quality control, but a fundamental aspect of drug safety and efficacy.
A Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity for a small, polar molecule like this compound presents unique analytical challenges. Here, we compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and wide applicability to non-volatile compounds.[4] The separation is typically achieved directly by employing a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention times.[5]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For a small amine like N-methylcyclopropanamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are excellent starting points.[6][7] Polysaccharide phases offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within their chiral grooves.[7] Cyclodextrins, with their hydrophobic cavity and hydrophilic exterior, facilitate chiral recognition via inclusion complexation.[8]
-
Mobile Phase Composition: The choice of mobile phase is critical for optimizing resolution. In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is common.[9] The addition of a small amount of a basic modifier, like diethylamine, is often necessary to improve the peak shape of basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.[5]
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.
Detailed Experimental Protocol (Hypothetical for N-methylcyclopropanamine HCl):
-
Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as N-methylcyclopropanamine lacks a strong chromophore.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the percentage of the undesired enantiomer relative to the total area of both peaks.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable compounds.[10] For polar molecules like amines, derivatization is often a necessary step to increase volatility and improve peak shape.[11]
Causality of Experimental Choices:
-
Derivatization: The primary amino group of N-methylcyclopropanamine needs to be converted to a less polar functional group. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This replaces the active hydrogens on the amine, reducing peak tailing and improving chromatographic performance.
-
Chiral Stationary Phase: Cyclodextrin-based capillary columns are widely used for the GC separation of enantiomers.[2] The chiral cavities of the cyclodextrin derivatives interact differently with the derivatized enantiomers, leading to their separation.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric purity assessment by Chiral GC.
Detailed Experimental Protocol (Hypothetical for N-methylcyclopropanamine HCl):
-
Derivatization: a. Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., methylene chloride). b. Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and a non-nucleophilic base (e.g., pyridine). c. Heat the mixture gently (e.g., 60°C for 30 minutes) to complete the reaction. d. After cooling, the reaction mixture can be directly injected or subjected to a simple work-up.
-
GC Conditions: a. Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex). b. Carrier Gas: Helium or hydrogen. c. Injector and Detector Temperature: 250 °C. d. Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation. e. Detector: Flame Ionization Detector (FID).
-
Data Analysis: Similar to HPLC, calculate the enantiomeric purity based on the integrated peak areas.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.[12] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality of Experimental Choices:
-
Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[8] They form transient diastereomeric inclusion complexes with the enantiomers, which have different electrophoretic mobilities. For a small amine, both neutral and charged cyclodextrins can be effective.
-
Background Electrolyte (BGE): The pH of the BGE is a critical parameter. For a basic analyte like N-methylcyclopropanamine, a low pH BGE will ensure the analyte is protonated and positively charged, allowing for migration in the electric field.
Experimental Workflow for Chiral CE
Caption: Workflow for enantiomeric purity assessment by Chiral CE.
Detailed Experimental Protocol (Hypothetical for N-methylcyclopropanamine HCl):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., 15 mM beta-cyclodextrin).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 200-210 nm).
-
Sample Preparation: Dissolve the sample in the BGE at a concentration of approximately 0.5 mg/mL.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Data Analysis: Calculate the enantiomeric purity from the corrected peak areas in the electropherogram.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy is a powerful tool for determining enantiomeric excess without the need for physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Causality of Experimental Choices:
-
Chiral Auxiliary: For N-methylcyclopropanamine, a chiral solvating agent is often preferred as it involves non-covalent interactions and is a simpler procedure.[13] A common choice for amines is a chiral acid, like (R)-(-)-Mandelic acid or a BINOL-derived phosphoric acid, which forms diastereomeric salts with the amine enantiomers.[13] This results in distinct NMR signals for the two enantiomers.
-
NMR Experiment: A high-resolution ¹H NMR spectrum is typically sufficient to observe the chemical shift differences between the diastereomeric complexes.
Experimental Workflow for Chiral NMR
Sources
- 1. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
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Cost-benefit analysis of different N-methylcyclopropanamine hydrochloride synthesis methods
This guide provides an in-depth cost-benefit analysis and technical comparison of synthesis methods for N-methylcyclopropanamine hydrochloride (CAS: 112948-89-5; Free base CAS: 5163-20-2). It is designed for researchers requiring high-purity building blocks for medicinal chemistry, particularly in the development of LSD1 inhibitors and histamine H3 antagonists.
Executive Summary & Decision Matrix
N-methylcyclopropanamine is a challenging intermediate to synthesize in high purity because the cyclopropyl ring is acid-sensitive (prone to ring-opening) and the primary amine is prone to over-alkylation (forming dimethyl species).
We compare the three most prevalent methodologies. Method B (Formylation-Reduction) is recommended for multi-gram scale-up due to cost efficiency, while Method A (Boc-Protection) is superior for medicinal chemistry applications requiring >99% purity without complex purification.
Comparative Analysis Table
| Feature | Method A: Boc-Protection Strategy | Method B: Formylation-Reduction | Method C: Direct Alkylation |
| Primary Mechanism | Protection | Amide Formation | Nucleophilic Substitution ( |
| Mono-Methyl Selectivity | Perfect (100%) | Excellent (>95%) | Poor (Mix of mono/di/tri) |
| Overall Yield | 65–75% (3 steps) | 70–85% (2 steps) | <40% (after difficult purification) |
| Reagent Cost | High (Boc anhydride, NaH) | Low (Ethyl formate, LiAlH | Very Low (MeI) |
| Scalability | Moderate (Reagent cost limits kg-scale) | High (Standard industrial unit ops) | Low (Purification bottleneck) |
| Safety Profile | Moderate (NaH handling) | Low (LiAlH | Low (MeI is highly toxic) |
| Purification | Crystallization (Simple) | Distillation/Extraction | Complex Chromatography |
Technical Analysis & Protocols
Method A: The "High Fidelity" Route (Boc-Protection)
Best For: Medicinal chemistry, SAR studies, and scenarios where purity is critical.
This route utilizes a "masking" strategy. By converting the primary amine to a carbamate, we lower the nitrogen's nucleophilicity and sterically hinder it, allowing for controlled deprotonation and mono-methylation.
Reaction Pathway
-
Protection: Cyclopropylamine + Boc
O N-Boc-cyclopropylamine. -
Methylation: N-Boc-cyclopropylamine + NaH + MeI
N-Methyl-N-Boc-cyclopropylamine. -
Deprotection: N-Methyl-N-Boc-cyclopropylamine + HCl
Product.
Experimental Protocol
Step 1: Protection
-
Dissolve cyclopropylamine (1.0 eq) in DCM (0.5 M). Add Et
N (1.2 eq). -
Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) dissolved in DCM dropwise. -
Warm to RT and stir for 4h. Wash with 1M citric acid and brine. Dry (
) and concentrate.
Step 2: Methylation (The Critical Step)
-
Suspend NaH (60% in oil, 1.5 eq) in anhydrous DMF (0.3 M) under
at 0°C. -
Add N-Boc-cyclopropylamine (1.0 eq) dropwise. Stir 30 min until
evolution ceases. -
Add Methyl Iodide (MeI, 1.2 eq) dropwise. Maintain temperature <10°C to prevent exotherms.
-
Warm to RT and stir 2h. Quench with water.[1][2] Extract with
(DMF is hard to remove from EtOAc).
Step 3: Deprotection & Salt Formation
-
Dissolve the methylated intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 eq) at 0°C.
-
Stir at RT for 3h. A white precipitate (N-methylcyclopropanamine HCl) will form.
-
Filter the solid, wash with cold
, and dry under vacuum.
Method B: The "Scalable" Route (Formylation-Reduction)
Best For: Process chemistry and scale-up (>50g).[6]
This method avoids the "polyalkylation" problem by forming a formamide bond, which can only be reduced to a secondary amine. It guarantees mono-methylation chemically rather than kinetically.
Reaction Pathway
-
Formylation: Cyclopropylamine + Ethyl Formate
N-Cyclopropylformamide. -
Reduction: N-Cyclopropylformamide + LiAlH
Product.
Experimental Protocol
Step 1: Formylation [7]
-
Charge Cyclopropylamine (1.0 eq) and Ethyl Formate (2.0 eq) into a flask. No solvent is strictly necessary, but THF can be used.
-
Reflux (54°C) for 6–12h. Monitor by TLC/GC.
-
Distill off excess ethyl formate and ethanol byproduct.
-
Result:N-cyclopropylformamide (Clear oil). Yield is typically quantitative.
Step 2: Reduction
Safety Alert: LiAlH
-
Suspend LiAlH
(2.5 eq) in anhydrous THF (0.5 M) under Argon at 0°C. -
Add N-cyclopropylformamide (1.0 eq) in THF dropwise. The reaction is exothermic.
-
Reflux for 4–6h.
-
Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
-
Filter the granular aluminum salts.
-
Acidify the filtrate with HCl/Ether to precipitate the hydrochloride salt.
Method C: Direct Alkylation (Not Recommended)
Context: Included for cost-comparison only. Reacting cyclopropylamine directly with MeI results in a statistical mixture of primary (unreacted), secondary (desired), tertiary (dimethyl), and quaternary ammonium salts.
-
Why it fails: The secondary amine product is more nucleophilic than the starting primary amine, causing the reaction to accelerate towards over-methylation.
-
Verdict: Do not use for pharmaceutical applications.
Visualized Pathways (Graphviz)
Workflow Diagram: Method A vs. Method B
Caption: Comparison of the 3-step Protection Strategy (Left) vs. the 2-step Reductive Strategy (Right).
References
-
Synthesis of N-Boc-cyclopropylamine derivatives
- Title: "Synthesis of Boc-protected amines"
- Source: Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Formylation using Ethyl Formate
-
LiAlH4 Reduction of Amides
- Title: "Lithium Aluminum Hydride (LiAlH4)
- Source: Master Organic Chemistry
-
URL:[Link]
-
Mild Deprotection of N-Boc
- Title: "Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride"
- Source: University of Kentucky / The Journal of Organic Chemistry
-
URL:[Link]
-
General Properties and Safety (PubChem)
- Title: "N-Methylcyclopropanamine Compound Summary"
- Source: N
-
URL:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-methylcyclopropanamine Hydrochloride
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, authoritative framework for the proper disposal of N-methylcyclopropanamine hydrochloride, a compound frequently utilized in organic synthesis and pharmaceutical development. By understanding the chemical's inherent properties and the governing regulatory landscape, you can implement a disposal protocol that is both scientifically sound and operationally robust, protecting your team and the environment.
Section 1: Hazard Profile and Risk Assessment
A foundational understanding of a chemical's hazards is the critical first step in managing its lifecycle. This compound is an irritating compound that requires careful handling.[1] Its primary risks stem from its toxicity and the properties of its parent amine.
Causality of Hazards: The hydrochloride salt form is generally more stable and less volatile than the free amine. However, it is crucial to recognize that under certain conditions (e.g., reaction with a base), it can revert to N-methylcyclopropanamine. The free amine, like many small alkylamines, is flammable and can be toxic.[2] Furthermore, thermal decomposition of the hydrochloride salt can liberate hazardous gases, including hydrogen chloride and nitrogen oxides (NOx).[2][3]
Key Hazard Summary
| Hazard Classification | Description | GHS Pictogram (Typical for Class) | Primary Sources |
| Acute Oral Toxicity | The free amine is classified as acutely toxic if swallowed.[4] The hydrochloride salt is considered harmful if swallowed.[3] | 💀 (GHS06) | [3][4] |
| Irritation | The compound is an irritant to the eyes, skin, and respiratory tract.[1][3] Direct contact should be avoided. | ❗ (GHS07) | [1][3] |
| Chemical Incompatibilities | Incompatible with strong oxidizing agents.[3][5] Contact can lead to vigorous, exothermic reactions. Also incompatible with strong acids and bases. | N/A | [2][3][5] |
| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2][3] | N/A | [2][3] |
Section 2: Regulatory Framework: A RCRA Perspective
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As a generator of chemical waste, your institution is legally responsible for its safe management from "cradle-to-grave."[7]
Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8]
-
Listed Waste: this compound is not typically found on the EPA's P- or U-lists of specific discarded chemical products.
-
Characteristic Waste: Your disposal protocol must be based on an assessment of its characteristics.
-
Toxicity: Due to its "harmful if swallowed" classification, the waste may be considered toxic.[3]
-
Reactivity/Ignitability: While the hydrochloride salt is not as flammable as the free amine, the potential for its formation and the overall reactivity profile necessitate careful handling.
-
The most prudent and compliant approach is to manage all waste containing this compound as hazardous waste . This ensures the highest level of safety and regulatory adherence.
Section 3: Standard Disposal Protocol
This protocol outlines the validated, step-by-step process for safely disposing of this compound from the point of generation to its final removal by a licensed contractor.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure appropriate PPE is worn. This is your first and most important line of defense.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.[2][3]
Step 2: Waste Segregation and Collection Proper segregation prevents dangerous chemical reactions within a waste container.
-
Collect at the Source: Collect waste this compound, including contaminated consumables (e.g., weigh boats, wipes, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this waste stream with incompatible chemicals, particularly strong oxidizing agents or bases.[3][5]
-
Solid vs. Liquid: Use separate, appropriate containers for solid waste and liquid waste (e.g., solutions from experiments).
Step 3: Containerization and Labeling Proper containerization and labeling are mandated by law and are essential for safe transport.
-
Select the Right Container: Use a robust, chemically compatible container with a secure, leak-proof lid.[5]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Temporary On-Site Storage Store the container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.
-
Location: The storage area must be at or near the point of generation and under the control of the operator.
-
Conditions: Keep the container tightly closed except when adding waste.[5] Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[5][9]
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Professional Disposal The final and most critical step is to ensure the waste is handled by professionals.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for waste pickup.
-
Licensed Contractor: The waste must be transported and disposed of by a licensed hazardous waste disposal company.[2][3][5] The standard and recommended method of disposal is incineration in a permitted hazardous waste incinerator, often equipped with afterburners and scrubbers to manage the hazardous decomposition products.[3]
-
Documentation: Ensure all paperwork, such as the hazardous waste manifest, is completed accurately. This document tracks the waste from your lab to its final disposal site.[10]
Section 4: Emergency Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial.
For Small Spills (Manageable by Lab Personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Use non-sparking tools if the free amine is suspected to be present.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
For Large Spills or Uncontrolled Releases:
-
EVACUATE IMMEDIATELY.
-
Activate the nearest fire alarm to alert all building occupants.
-
Call your institution's emergency number or 911 from a safe location.
-
Provide the exact location and the name of the chemical involved.
-
Do not re-enter the area until it has been cleared by emergency responders.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for N-methylcyclopropanamine HCl.
References
-
N-Methyl-cyclopropanamine HCl - ChemBK . (2024). ChemBK. Retrieved from [Link]
-
SAFETY DATA SHEET - Airgas . (2018). Airgas. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
